(R)-3-Acetyl-4-benzyloxazolidin-2-one
Description
The exact mass of the compound (R)-3-Acetyl-4-benzyloxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-3-Acetyl-4-benzyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Acetyl-4-benzyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVGXIZVSPMNPD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927841 | |
| Record name | 3-Acetyl-4-benzyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132836-66-9 | |
| Record name | 3-Acetyl-4-benzyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Solubility Properties of (R)-3-Acetyl-4-benzyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of (R)-3-Acetyl-4-benzyloxazolidin-2-one in Asymmetric Synthesis
(R)-3-Acetyl-4-benzyloxazolidin-2-one is a member of the esteemed class of Evans chiral auxiliaries, which are instrumental in modern organic chemistry for achieving high levels of stereocontrol in asymmetric synthesis.[1] The temporary incorporation of this chiral auxiliary onto a prochiral substrate allows for diastereoselective transformations, such as alkylations and aldol reactions.[1] The predictable stereochemical outcomes afforded by these auxiliaries are of paramount importance in the synthesis of complex, enantiomerically pure molecules, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its therapeutic efficacy and safety. A thorough understanding of the physical and solubility properties of (R)-3-Acetyl-4-benzyloxazolidin-2-one is therefore crucial for its effective handling, reaction setup, and purification.
Core Physical Properties
The physical properties of a chiral compound are fundamental to its identity and purity. For enantiomers such as the (R) and (S) forms of 3-Acetyl-4-benzyloxazolidin-2-one, most physical properties are identical. The key distinguishing feature is their interaction with plane-polarized light, which is equal in magnitude but opposite in direction.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | [2] |
| Molecular Weight | 219.24 g/mol | [2] |
| Appearance | White to off-white solid/powder | Inferred from typical appearance of chiral auxiliaries |
| Melting Point | 104-106 °C | [3] |
| Specific Rotation ([α]²⁰/D) | approx. -110° (c=1 in methanol) | [3] |
Note on enantiomeric properties: The data for melting point and the magnitude of specific rotation are derived from the well-documented (S)-(+)-3-Acetyl-4-benzyloxazolidin-2-one.[3] Enantiomers possess identical melting points, boiling points, and solubility in achiral solvents. However, their specific rotations are equal in magnitude but opposite in sign. Therefore, the (R)-isomer is expected to have a negative specific rotation of approximately -110°.
Spectroscopic Data
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Data for the (S)-isomer is available on platforms such as SpectraBase.
-
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would include those for the carbonyl groups of the acetyl and oxazolidinone moieties, as well as the aromatic C-H bonds of the benzyl group.
Solubility Profile
The solubility of (R)-3-Acetyl-4-benzyloxazolidin-2-one is a critical parameter for its use in synthesis, influencing solvent choice for reactions and purification methods like crystallization. While extensive quantitative solubility data is not widely published, a qualitative understanding can be derived from its structure and general knowledge of similar organic compounds.
General Solubility Characteristics:
-
Polar Aprotic Solvents: Expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate (EtOAc), dichloromethane (DCM), and acetone. These solvents are commonly used for reactions involving Evans auxiliaries.
-
Polar Protic Solvents: Likely to have some solubility in polar protic solvents like methanol and ethanol, particularly with heating.
-
Nonpolar Solvents: Generally expected to have lower solubility in nonpolar solvents like hexanes and toluene at room temperature, although this can be advantageous for purification by precipitation or crystallization.
-
Water: Expected to be poorly soluble in water due to the presence of the nonpolar benzyl and acetyl groups.
A systematic approach to determining the solubility in a laboratory setting is outlined in the experimental protocols section.
Experimental Protocols for Property Determination
The following section details the methodologies for determining the key physical and solubility properties of (R)-3-Acetyl-4-benzyloxazolidin-2-one, with an emphasis on the rationale behind the experimental choices.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Protocol:
-
Sample Preparation: A small amount of the crystalline (R)-3-Acetyl-4-benzyloxazolidin-2-one is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.
-
Accurate Melting Point Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C/minute, starting from a temperature about 15-20 °C below the approximate melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
Causality Behind the Protocol:
-
Slow Heating Rate: A slow heating rate during the final determination is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.
-
Pure Sample: The use of a pure, crystalline sample is essential for obtaining a sharp and reproducible melting point.
Caption: Workflow for Specific Rotation Measurement.
Qualitative Solubility Determination
This protocol provides a systematic way to assess the solubility of (R)-3-Acetyl-4-benzyloxazolidin-2-one in various solvents.
Protocol:
-
Initial Test: To a test tube containing approximately 20-30 mg of the compound, add 1 mL of the chosen solvent.
-
Observation at Room Temperature: Agitate the mixture at room temperature for 1-2 minutes and observe for dissolution.
-
Heating: If the compound is not soluble at room temperature, gently heat the mixture and observe for any changes in solubility.
-
Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature and observe if precipitation occurs.
-
Classification: The solubility is classified as:
-
Soluble: Dissolves completely at room temperature.
-
Sparingly Soluble: Partially dissolves at room temperature or fully dissolves with heating.
-
Insoluble: Does not visibly dissolve, even with heating.
-
Causality Behind the Protocol:
-
Standardized Amounts: Using consistent amounts of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.
-
Temperature Variation: Assessing solubility at both room temperature and with heating provides a more complete picture of the compound's solubility profile.
Caption: Logical Flow for Qualitative Solubility Testing.
Conclusion
The physical and solubility properties of (R)-3-Acetyl-4-benzyloxazolidin-2-one are fundamental to its application as a chiral auxiliary in asymmetric synthesis. A clear understanding of its melting point, specific rotation, and solubility in various organic solvents enables researchers and drug development professionals to design robust synthetic routes, ensure the purity of their intermediates, and optimize reaction and purification conditions. The experimental protocols provided herein offer a framework for the consistent and accurate determination of these critical parameters.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 735929, (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone. Retrieved from [Link].
-
Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
PubChem. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone. Retrieved from [Link].
-
Wikipedia. Chiral auxiliary. Retrieved from [Link].
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The Cornerstone of Acyclic Stereocontrol: A Technical Guide to Evans' Chiral Auxiliaries
Abstract
In the landscape of asymmetric synthesis, the ability to predictably and reliably control the stereochemical outcome of carbon-carbon bond-forming reactions is paramount. This is particularly crucial in the development of complex chiral molecules such as natural products and pharmaceutical agents. Among the myriad of strategies developed, the use of chiral auxiliaries remains a robust and highly effective method for introducing stereocenters with a high degree of fidelity. Pioneered by David A. Evans, oxazolidinone-based chiral auxiliaries have emerged as a gold standard, offering exceptional levels of stereocontrol in a variety of transformations, most notably in alkylation and aldol reactions. This in-depth technical guide provides a comprehensive overview of the mechanistic principles underpinning the stereodirecting power of Evans' auxiliaries. We will delve into the critical factors governing the formation of key intermediates, the transition state models that dictate the stereochemical outcome, and provide field-proven protocols for their application and subsequent removal. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of this powerful synthetic tool.
Introduction: The Imperative of Asymmetric Synthesis
Many biological molecules and pharmaceutical targets are chiral, existing as one of two non-superimposable mirror images, or enantiomers. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even elicit undesirable side effects. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development.[1] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed, having imparted its chiral information to the molecule, and can often be recovered for reuse.
Evans' oxazolidinone auxiliaries, derived from readily available amino acids, have proven to be exceptionally versatile and reliable in this regard.[2][3] Their efficacy stems from a combination of predictable enolate geometry and effective facial shielding, which we will explore in detail.
The Heart of the Matter: Structure and Acylation of Evans' Auxiliaries
The most commonly employed Evans' auxiliaries are derived from L-valine and L-phenylalanine. The substituent at the 4-position of the oxazolidinone ring is the primary stereocontrolling element.
The first step in utilizing an Evans' auxiliary is its acylation to form an N-acyl oxazolidinone. This is a crucial step as the nature of the acyl group will determine the subsequent enolization and reaction.
Experimental Protocol: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
A robust and mild procedure for acylation avoids the use of strong bases like n-butyllithium.[2]
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
The desired acylating agent, for instance, propionic anhydride (1.5 eq), is added dropwise.
-
The reaction mixture is stirred at room temperature overnight or heated to reflux for a shorter duration.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.
The Key to Stereocontrol: Enolate Formation and the Zimmerman-Traxler Model
The remarkable stereoselectivity of reactions involving Evans' auxiliaries is a direct consequence of the predictable formation of a specific enolate geometry and the subsequent diastereoselective reaction of this enolate.
The Predominance of the Z-Enolate
In the majority of cases, particularly in aldol reactions, the enolization of N-acyl oxazolidinones with a Lewis acid and a hindered base, such as dibutylboron triflate (Bu₂BOTf) and diisopropylethylamine (DIPEA), proceeds with high selectivity to afford the Z-enolate.[3][4] This selectivity is rationalized by a six-membered chair-like transition state during deprotonation, where steric interactions are minimized when the R group of the acyl moiety is in a pseudo-equatorial position, leading to the Z-enolate geometry.[5]
The Zimmerman-Traxler Model in Action
The stereochemical outcome of the aldol reaction is elegantly explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[6] In the case of the Z-boron enolate derived from an Evans' auxiliary, the reaction with an aldehyde proceeds through a transition state where both the enolate and the aldehyde carbonyl oxygen atoms are coordinated to the boron atom.[3][7]
Several key factors contribute to the high diastereoselectivity observed:
-
Chair-like Transition State: This is the lowest energy conformation for the six-membered ring.
-
Equatorial Substituents: To minimize steric hindrance, both the R group of the aldehyde and the α-substituent of the enolate preferentially occupy pseudo-equatorial positions.[3]
-
Dipole Minimization: The dipole moments of the oxazolidinone carbonyl and the enolate C-O bond are oriented in opposite directions to minimize electrostatic repulsion.[4]
-
Facial Shielding: The substituent at the 4-position of the oxazolidinone ring sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.[8]
The interplay of these factors leads to the formation of the syn-aldol product with a high degree of stereocontrol.
Caption: Zimmerman-Traxler Model for Evans' Auxiliary Controlled Aldol Reaction.
Applications in Asymmetric Synthesis
Diastereoselective Alkylation
The alkylation of enolates derived from Evans' auxiliaries provides a powerful method for the enantioselective synthesis of α-substituted carboxylic acids.[9] The enolate, typically a lithium or sodium enolate, is chelated in a rigid conformation, and the substituent on the auxiliary directs the incoming electrophile to the opposite face.[10]
Table 1: Diastereoselectivity in the Alkylation of Evans' Auxiliary-Derived Enolates
| Auxiliary Substituent (R) | Electrophile (E-X) | Diastereomeric Ratio (dr) | Reference |
| Benzyl | Benzyl bromide | >99:1 | [9] |
| Isopropyl | Benzyl bromide | 98:2 | [9] |
| Benzyl | Methyl iodide | 93:7 | [9] |
| Isopropyl | Methyl iodide | 90:10 | [9] |
Experimental Protocol: Asymmetric Alkylation[12]
-
A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq), is added dropwise to form the enolate.
-
The alkylating agent (e.g., allyl iodide, 1.2 eq) is then added, and the reaction is stirred at low temperature until completion.
-
The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.
-
The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by NMR or GC analysis of the crude product before purification by flash chromatography.
Diastereoselective Aldol Reactions
As previously discussed, the aldol reaction of boron enolates derived from Evans' auxiliaries is a highly reliable method for the synthesis of syn-aldol products.[3][4]
Table 2: Diastereoselectivity in Evans' Auxiliary-Mediated Aldol Reactions
| Auxiliary Substituent (R) | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Isopropyl | Isobutyraldehyde | >99:1 | [4] |
| Benzyl | Benzaldehyde | 98:2 | [4] |
| Isopropyl | Propionaldehyde | 97:3 | [4] |
| Benzyl | Acetaldehyde | 95:5 | [4] |
Experimental Protocol: Asymmetric Aldol Reaction[7]
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added diisopropylethylamine (1.2 eq).
-
Dibutylboron triflate (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the Z-boron enolate.
-
The reaction is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.
-
The reaction is quenched by the sequential addition of methanol and a mixture of methanol and 30% hydrogen peroxide.
-
After vigorous stirring, the mixture is worked up, and the aldol adduct is purified by flash chromatography.
Beyond Alkylation and Aldol Reactions: Diels-Alder and Conjugate Additions
The utility of Evans' auxiliaries extends to other important carbon-carbon bond-forming reactions.
-
Diels-Alder Reactions: N-Acryloyl oxazolidinones act as excellent dienophiles in Diels-Alder reactions. A Lewis acid chelates the two carbonyl oxygens, locking the dienophile in a conformation where the auxiliary's substituent shields one face, leading to high endo/exo and facial selectivity.[11]
-
Conjugate Additions: Evans' auxiliaries have been successfully employed in diastereoselective conjugate additions of various nucleophiles, including organocuprates and thiols, to α,β-unsaturated N-acyl oxazolidinones.[12][13][14]
The Final Step: Auxiliary Removal
A critical aspect of using a chiral auxiliary is its efficient and non-destructive removal to unveil the desired chiral product. Several methods have been developed for the cleavage of Evans' auxiliaries, providing access to a range of functional groups.
-
Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is a common method to obtain the carboxylic acid.[15][16]
-
Reduction to Alcohols: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the imide to the corresponding primary alcohol.[17]
-
Conversion to Esters: Transesterification with various alkoxides provides the corresponding esters.
-
Conversion to Weinreb Amides: Reaction with the dimethylaluminum salt of N,O-dimethylhydroxylamine yields the corresponding Weinreb amide, a versatile intermediate for the synthesis of ketones.
Conclusion: An Enduring Legacy in Asymmetric Synthesis
The development of Evans' chiral auxiliaries represents a landmark achievement in asymmetric synthesis. The principles of stereocontrol that they embody—predictable enolate geometry and effective facial shielding—have not only provided a practical and reliable method for the synthesis of a vast array of complex chiral molecules but have also deepened our fundamental understanding of stereoselectivity. The continued widespread use of these auxiliaries in both academic and industrial settings is a testament to their robustness, versatility, and the high fidelity with which they transfer chiral information. As the demand for enantiomerically pure compounds continues to grow, the legacy of Evans' auxiliaries as a cornerstone of acyclic stereocontrol is secure.
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Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 79(11), 1354. [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
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Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099–3111. [Link]
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Scribd. (n.d.). Evans Auxiliary Procedure. Retrieved from [Link]
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Smith, T. E., et al. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
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Sibi, M. P., & Venkatraman, L. (2004). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Current organic synthesis, 1(4), 355–371. [Link]
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Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]
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Anonymous. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]
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Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link]
- Ortiz-Marciales, M., et al. (2005). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 2(4), 587-601.
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Sibi, M. P., & Jasperse, C. P. (1998). Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society, 120(14), 3339–3349. [Link]
- Sarpong, R., et al. (2003). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of organic chemistry, 68(20), 7622–7633.
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Coconote. (2025). Overview of Evans Aldol Reaction Techniques. Retrieved from [Link]
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Kwan, E. (n.d.). Diastereoselective Aldol Reactions for Everyone. Retrieved from [Link]
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Smith, T. E., et al. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
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Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1546–1552. [Link]
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Easton, C. J., & Arts, M. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 2-11). Wiley-VCH.
- Huang, P.-Q., & Chen, L.-Y. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 41(24), 3213-3238.
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Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Retrieved from [Link]
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Anonymous. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]
- Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of organic chemistry, 82(14), 7595–7601.
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Zhang, Z., & Collum, D. B. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed Central. [Link]
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Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed. [Link]
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ChemTube3D. (n.d.). Evans auxilary-controlled enantioselective syn Aldol reaction. Retrieved from [Link]
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Kwan, E. (n.d.). Diastereoselective Aldol Reactions for Everyone. Retrieved from [Link]
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Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
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Zhang, Z., & Collum, D. B. (2018). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanisms of Alkylations. Journal of the American Chemical Society, 140(48), 16675–16684. [Link]
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Literature review on the applications of N-acyloxazolidinones
An In-depth Technical Guide to the Applications of N-acyloxazolidinones in Asymmetric Synthesis
Authored by Gemini, Senior Application Scientist
Introduction: The Enduring Legacy of Evans Auxiliaries
In the landscape of modern organic synthesis, the pursuit of stereochemical control is paramount. The ability to selectively generate a single enantiomer of a chiral molecule is critical in drug development, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Among the most robust and reliable strategies to achieve this is the use of chiral auxiliaries: chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereocenter is set, the auxiliary is cleaved, having fulfilled its role as a "chiral director."
Pioneered by David A. Evans and his research group in the early 1980s, N-acyloxazolidinones have emerged as one of the most powerful and versatile classes of chiral auxiliaries.[1][2][3] Their widespread adoption stems from their ability to confer exceptionally high levels of stereocontrol in a variety of crucial carbon-carbon bond-forming reactions.[4][5] The predictable stereochemical outcomes, reliable protocols, and the commercial availability of the parent oxazolidinones have solidified their status as an indispensable tool in the total synthesis of complex natural products and medicinal agents.[2][6][7]
This guide provides a comprehensive overview of the core applications of N-acyloxazolidinones. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles that govern their remarkable efficacy. We will explore the journey from auxiliary attachment to the execution of key asymmetric transformations and the final, crucial step of auxiliary removal, grounding these concepts in field-proven insights and practical applications.
Chapter 1: The Foundation of Stereocontrol
The success of N-acyloxazolidinones hinges on a combination of steric and electronic factors that create a highly ordered and predictable reactive environment. Derived from readily available chiral amino alcohols like valinol or phenylalaninol, these auxiliaries are attached to a carboxylic acid substrate to form an N-acyl imide.[8]
The General Workflow: A Strategy of Temporary Association
The entire synthetic strategy can be visualized as a three-stage process: attachment, diastereoselective reaction, and cleavage. This workflow ensures that the chirality of the auxiliary is effectively transferred to the substrate, which is then released in an enantiomerically enriched form, with the auxiliary being recovered for potential reuse.
Caption: General workflow for asymmetric synthesis using an N-acyloxazolidinone auxiliary.
Attaching the Auxiliary: N-Acylation Methods
The first crucial step is the formation of the N-acyloxazolidinone. The choice of acylation method depends on the stability of the substrate and the desired reaction scale.
Traditional Method (Strong Base): The most common method involves deprotonation of the oxazolidinone's N-H bond with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a reactive acyl donor such as an acid chloride or anhydride.[1][9] While highly effective, the use of n-BuLi can be problematic for substrates sensitive to strong bases.[1]
Milder, Catalytic Methods: To circumvent the use of pyrophoric and highly basic reagents, several milder protocols have been developed.
-
DMAP Catalysis: Using 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst allows for the direct acylation of the neutral oxazolidinone with an acid anhydride, often at room temperature.[9]
-
Acid Fluorides: Acyl fluorides have been shown to react cleanly with oxazolidinones in the presence of a mild organic base like triethylamine (NEt₃), providing high yields of the N-acylated product.[1]
-
Oxidative NHC Catalysis: A modern, environmentally benign approach utilizes N-heterocyclic carbene (NHC) catalysis to couple aldehydes directly with oxazolidinones in the presence of air as the oxidant.[10][11] This method avoids the pre-formation of activated acyl donors.[11]
Protocol 1: DMAP-Catalyzed N-Acylation
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in a suitable solvent (e.g., THF or toluene) is added propionic anhydride (1.2 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of DMAP (0.1 equiv.).
-
The reaction mixture is stirred at room temperature overnight or heated to reflux for 30-60 minutes to expedite the reaction.[9]
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the pure N-propionyl oxazolidinone.
Chapter 2: Core Applications in Asymmetric Synthesis
Once the N-acyloxazolidinone is formed, it becomes a powerful substrate for a range of highly diastereoselective transformations. The stereochemical outcome is dictated by the chiral auxiliary, which effectively shields one face of the reactive enolate intermediate.
Asymmetric Alkylation
The asymmetric alkylation of N-acyloxazolidinone-derived enolates is a cornerstone of this methodology, providing reliable access to α-substituted chiral carboxylic acids.[2][4]
Mechanism of Stereocontrol: Upon deprotonation with a base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), a rigid, chelated (Z)-enolate is formed.[8][9] The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation. The bulky substituent at the C4 position of the auxiliary (e.g., benzyl or isopropyl group) effectively blocks the si-face of the enolate. Consequently, the incoming electrophile is forced to approach from the less sterically hindered re-face, leading to a predictable stereochemical outcome.[4][8]
Caption: Stereocontrol in asymmetric alkylation via a chelated Z-enolate intermediate.
Protocol 2: Diastereoselective Alkylation
-
The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and the solution is cooled to -78 °C under an inert atmosphere (N₂ or Ar).
-
A solution of NaHMDS (1.1 equiv., typically 1.0 M in THF) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.[9]
-
The electrophile (e.g., benzyl bromide or allyl iodide, 1.2 equiv.) is added, and the reaction is stirred at -78 °C for 1-4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is warmed to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis before purification by flash chromatography.
| Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl Bromide | LDA | >99:1 | [8] |
| Methyl Iodide | NaHMDS | 91:9 | [8] |
| Allyl Iodide | NaHMDS | >95:5 | [9] |
| Isopropyl Iodide | LDA | >98:2 | [3] |
Asymmetric Aldol Additions
N-acyloxazolidinones are exceptionally effective in controlling the stereochemistry of aldol additions, a fundamental C-C bond-forming reaction. By selecting the appropriate metal enolate (typically boron or titanium), one can reliably generate syn-aldol products with high diastereoselectivity.[8][12]
Mechanism of Stereocontrol: The reaction proceeds through a closed, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. Formation of a boron (Z)-enolate using reagents like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base is key. In the transition state with the aldehyde, both the R group of the aldehyde and the C4 substituent of the auxiliary are forced into equatorial positions to minimize steric strain. This arrangement dictates the relative stereochemistry of the two newly formed stereocenters, leading preferentially to the syn-adduct.[8]
Caption: Chair-like transition state leading to the formation of the syn-aldol adduct.
Protocol 3: Boron-Mediated Asymmetric Aldol Addition
-
The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 equiv.) is added dropwise, followed by the slow addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv.). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
The aldehyde (1.2 equiv.), either neat or as a solution in CH₂Cl₂, is added dropwise. The reaction is stirred at -78 °C for 1-2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. Hydrogen peroxide (30% aq.) is added carefully at 0 °C to oxidize the boron byproducts.
-
After vigorous stirring for 1 hour, the mixture is extracted, and the organic layer is washed, dried, and concentrated.
-
The product is purified by flash chromatography. Diastereoselectivities typically exceed 95:5.[13]
Asymmetric Conjugate Additions
N-α,β-unsaturated acyloxazolidinones serve as excellent Michael acceptors for the stereocontrolled 1,4-conjugate addition of nucleophiles. This strategy is crucial for constructing stereocenters at the β-position relative to a carbonyl group.[7][14]
High levels of asymmetric induction are achieved because the (Z)-enolate, which forms after the initial 1,4-addition, is shielded by the auxiliary's C4 substituent in the same manner as in the alkylation reaction. Protonation of this enolate intermediate occurs from the less hindered face, establishing the stereochemistry at the α-position. The stereochemistry of the β-position is controlled by the nucleophile's facial-selective attack on the s-cis conformation of the Michael acceptor, which is enforced by chelation to a Lewis acid.
Recently, bifunctional organocatalysts, such as thiourea-cinchona alkaloids, have been developed for the highly enantioselective conjugate addition of nucleophiles like simple alkyl thiols to N-enoyl oxazolidinones.[15][16]
Chapter 3: The Endgame: Auxiliary Cleavage
A key advantage of the Evans methodology is the ability to cleave the auxiliary under various mild conditions to yield different, synthetically valuable functional groups, typically without epimerization of the newly formed stereocenter.[4]
Mechanism of Selective Cleavage: The choice of nucleophile dictates the cleavage outcome. For hydrolysis, lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is the reagent of choice.[17][18] The hydroperoxide anion (OOH⁻) is a soft nucleophile that preferentially attacks the more electrophilic exocyclic amide carbonyl over the endocyclic carbamate carbonyl. This selectivity is crucial, as attack at the carbamate carbonyl would lead to an undesired ring-opened hydroxyamide byproduct.[17][18]
Caption: Common cleavage methods to convert N-acyloxazolidinones into various chiral products.
Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid
-
The N-acyloxazolidinone (1.0 equiv.) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.
-
Aqueous hydrogen peroxide (30%, 4.0 equiv.) is added, followed by the dropwise addition of aqueous LiOH (e.g., 0.8 M, 2.0 equiv.).[9]
-
The mixture is stirred at 0 °C for 1-2 hours until the starting material is consumed.
-
The reaction is quenched by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5 equiv.) to reduce the excess peroxide.
-
After stirring for 20 minutes, the THF is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., CH₂Cl₂) to recover the chiral auxiliary.
-
The aqueous layer is acidified to pH 1-2 with dilute HCl and then extracted multiple times with an organic solvent to isolate the desired carboxylic acid.
Other Cleavage Transformations:
-
To Alcohols: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[8]
-
To Amides: Direct aminolysis provides a sustainable, catalyst-free route to chiral amides.[6]
-
To Thioesters: Reagents like lithium benzylmercaptide (LiSBn) can achieve cleavage to thioesters.[17] Alternatively, specialized cysteine-derived auxiliaries can undergo an intramolecular N-to-S acyl transfer to furnish thioesters under mild conditions.[13]
Chapter 4: Applications in Pharmaceutical and Natural Product Synthesis
The reliability of N-acyloxazolidinone chemistry has made it a go-to strategy in complex molecule synthesis. Its application is frequently found in the early stages of drug discovery and in the elegant total syntheses of biologically active natural products.[2] For example, the core stereocenters of numerous polyketide natural products have been installed using iterative Evans aldol additions. The synthesis of synoxazolidinones A and B, marine natural products with antimicrobial activity, also features this chemistry.[19] Furthermore, the oxazolidinone ring itself is a key pharmacophore in several classes of antibiotics, such as linezolid, making these synthetic methods relevant for both chiral control and core scaffold construction.[20][21][22]
Conclusion
More than four decades after their introduction, N-acyloxazolidinones remain a pillar of asymmetric synthesis. Their power lies in the predictable and high-fidelity transfer of stereochemical information. The vast body of literature, coupled with well-established and optimized protocols for their attachment, diastereoselective manipulation, and cleavage, provides chemists with a trusted and versatile toolkit. For professionals in drug development and total synthesis, mastering the application of Evans auxiliaries is not merely an academic exercise; it is an enabling strategy that opens the door to the efficient and stereocontrolled construction of the complex chiral molecules that drive scientific innovation.
References
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A Comprehensive Spectroscopic Guide to (R)-3-Acetyl-4-benzyloxazolidin-2-one: A Cornerstone Chiral Auxiliary
Introduction: The Role and Reason for Spectroscopic Scrutiny
(R)-3-Acetyl-4-benzyloxazolidin-2-one is a paramount member of the Evans' chiral auxiliaries, a class of compounds that has revolutionized asymmetric synthesis.[][2] Derived from D-phenylalanine, this auxiliary provides a robust and predictable platform for controlling stereochemistry in a multitude of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[3] The success of these stereoselective transformations hinges on the covalent attachment of a substrate to the chiral auxiliary, which then directs the approach of a reactant to one of the two diastereotopic faces of the molecule.
Given its critical role, unequivocal confirmation of the structure and purity of (R)-3-Acetyl-4-benzyloxazolidin-2-one is a prerequisite for any synthetic application. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the resulting spectral features, thereby providing researchers with a self-validating framework for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy serves as the primary tool for the complete structural elucidation of (R)-3-Acetyl-4-benzyloxazolidin-2-one in solution. Both ¹H and ¹³C NMR provide a detailed picture of the hydrogen and carbon environments, respectively, while coupling patterns in ¹H NMR reveal crucial information about the connectivity and stereochemical relationships between adjacent protons.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol ensures reproducibility and accuracy in data acquisition.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-3-Acetyl-4-benzyloxazolidin-2-one and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that serves as an internal reference.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
Figure 1: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of (R)-3-Acetyl-4-benzyloxazolidin-2-one is highly characteristic. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the anisotropic effect of the benzene ring. Note that the spectrum of the (R)-enantiomer is identical to that of the (S)-enantiomer.[4]
Table 1: ¹H NMR Data for (R)-3-Acetyl-4-benzyloxazolidin-2-one (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.38 - 7.20 | m | - | 5H | Ar-H |
| 4.75 - 4.65 | m | - | 1H | N-CH |
| 4.29 - 4.19 | m | - | 2H | O-CH ₂ |
| 3.33 | dd | J = 13.4, 3.3 | 1H | Ph-CH ₂ (diastereotopic) |
| 2.79 | dd | J = 13.4, 9.6 | 1H | Ph-CH ₂ (diastereotopic) |
| 2.56 | s | - | 3H | CH ₃-C=O |
Data sourced from public databases for the corresponding (S)-enantiomer, which is spectrally identical.[4]
Detailed Analysis:
-
Aromatic Protons (δ 7.38 - 7.20): The five protons of the benzyl group's phenyl ring appear as a complex multiplet. This is typical for a monosubstituted benzene ring where the ortho, meta, and para protons have slightly different chemical environments.
-
Oxazolidinone Ring Protons (δ 4.75 - 4.20):
-
The single proton at the C4 chiral center (N-CH ) is found around δ 4.70. It is coupled to the adjacent protons of the benzyl CH₂ and the ring O-CH₂ groups, resulting in a multiplet.
-
The two protons on the C5 carbon (O-CH₂ ) appear as a multiplet between δ 4.29 and 4.19.
-
-
Benzylic Protons (δ 3.33 and 2.79): These two protons are diastereotopic due to their proximity to the C4 stereocenter. This means they are chemically non-equivalent and resonate at different chemical shifts. They couple with each other (geminal coupling, J ≈ 13.4 Hz) and with the C4 proton, resulting in two distinct doublets of doublets (dd). This diastereotopicity is a hallmark of chirality in the molecule.
-
Acetyl Protons (δ 2.56): The three protons of the acetyl methyl group appear as a sharp singlet. Their isolation from other protons (no coupling partners within three bonds) and their position on a carbon adjacent to a carbonyl group account for this appearance and chemical shift.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for (R)-3-Acetyl-4-benzyloxazolidin-2-one (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 170.2 | C =O (Acetyl) |
| 153.3 | C =O (Oxazolidinone) |
| 135.4 | Ar-C (Quaternary) |
| 129.4 | Ar-C H |
| 128.9 | Ar-C H |
| 127.3 | Ar-C H |
| 66.2 | O-C H₂ |
| 55.1 | N-C H |
| 37.8 | Ph-C H₂ |
| 23.8 | C H₃-C=O |
Data sourced from public databases for the corresponding (S)-enantiomer.[4][5]
Detailed Analysis:
-
Carbonyl Carbons (δ 170.2, 153.3): Two distinct signals appear in the downfield region characteristic of sp² carbonyl carbons. The acetyl carbonyl is typically found further downfield than the carbamate-like carbonyl of the oxazolidinone ring.
-
Aromatic Carbons (δ 135.4 - 127.3): Four signals are observed for the six carbons of the benzene ring. The quaternary carbon (attached to the CH₂ group) is a single, less intense peak at δ 135.4. The other three peaks represent the pairs of ortho, meta, and the single para carbons.
-
Aliphatic Carbons (δ 66.2, 55.1, 37.8, 23.8): These signals correspond to the remaining sp³ hybridized carbons. The C5 carbon (O-CH₂ ) is the most deshielded due to its direct attachment to oxygen. The C4 carbon (N-CH ) is attached to nitrogen, and the benzylic carbon (Ph-CH₂ ) is adjacent to the aromatic ring. The acetyl methyl carbon (CH₃ ) is the most upfield, as expected.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies. For (R)-3-Acetyl-4-benzyloxazolidin-2-one, the most informative regions of the spectrum are those corresponding to carbonyl stretching and C-H stretching.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique for solid samples that requires minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the solid compound onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Figure 2: General workflow for ATR-FTIR analysis.
IR Spectral Data & Interpretation
The IR spectrum is dominated by strong absorptions from the two carbonyl groups.
Table 3: Key IR Absorption Frequencies for (R)-3-Acetyl-4-benzyloxazolidin-2-one
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3000 | Medium-Weak | C-H Stretch (Aromatic sp²) |
| ~2950 - 2850 | Medium-Weak | C-H Stretch (Aliphatic sp³) |
| ~1780 | Strong, Sharp | C=O Stretch (Oxazolidinone) |
| ~1695 | Strong, Sharp | C=O Stretch (Amide - Acetyl) |
| ~1600, ~1490 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1370 | Strong | C-N Stretch |
| ~1210 | Strong | C-O Stretch |
Reference frequencies are based on data from public databases and established correlation tables.[4][6][7]
Detailed Analysis:
-
C-H Stretching Region (>3000 cm⁻¹ and <3000 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the sp²-hybridized carbons of the benzene ring.[8] The bands just below 3000 cm⁻¹ arise from the C-H bonds on the sp³-hybridized carbons of the benzyl and acetyl groups.[9]
-
Carbonyl Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region of the spectrum.
-
Oxazolidinone C=O (~1780 cm⁻¹): The five-membered ring introduces ring strain, which shifts the carbonyl stretching frequency to a higher wavenumber compared to a typical acyclic ester or carbonate. This high-frequency absorption is a key identifier for the oxazolidinone ring system.[10]
-
Amide C=O (~1695 cm⁻¹): The acetyl group forms an amide linkage with the oxazolidinone nitrogen. This tertiary amide carbonyl absorbs at a lower frequency than the ring carbonyl. The position is characteristic of acyclic amides.[9] The presence of two distinct, strong carbonyl peaks is definitive proof of the acylated oxazolidinone structure.
-
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions from C-C, C-O, and C-N stretching and bending vibrations. While difficult to assign individually, the strong bands around 1370 cm⁻¹ and 1210 cm⁻¹ are consistent with C-N and C-O stretching vibrations within the molecule's framework.[8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods.
Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique well-suited for polar molecules, often providing a clear signal for the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or sodium acetate may be added to promote the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Infusion: The solution is infused into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.
-
Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Figure 3: Simplified workflow for ESI-Mass Spectrometry.
Mass Spectrum Analysis & Fragmentation Pathways
The molecular formula of (R)-3-Acetyl-4-benzyloxazolidin-2-one is C₁₂H₁₃NO₃.
-
Molecular Weight: 219.24 g/mol
-
Exact Mass: 219.08954 Da[4]
In a typical positive-ion ESI spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z = 220.0968 or the sodiated adduct [M+Na]⁺ at m/z = 242.0789.
Under harsher ionization conditions (like EI) or tandem MS (MS/MS), fragmentation occurs, providing structural clues. The energetically unstable molecular ion will break apart into smaller, more stable charged fragments and neutral radicals.[11]
Table 4: Plausible Fragment Ions in the Mass Spectrum
| m/z | Proposed Fragment Structure | Neutral Loss |
| 219 | [C₁₂H₁₃NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 177 | [C₁₀H₁₁NO₂]⁺˙ | CH₂=C=O (Ketene) |
| 128 | [C₈H₆NO]⁺ | CH₃CO• + H• |
| 91 | [C₇H₇]⁺ | C₅H₆NO₃• |
| 43 | [CH₃CO]⁺ | C₁₀H₁₀NO₂• |
Plausible Fragmentation Pathway:
The fragmentation of N-acyloxazolidinones is often initiated by cleavage of the bonds adjacent to the carbonyl groups, which are the most labile sites.[12][13]
-
Loss of Ketene: A primary fragmentation pathway involves the loss of the acetyl group as ketene (CH₂=C=O, 42 Da), leading to the fragment of the parent (R)-4-Benzyl-2-oxazolidinone at m/z 177.
-
Formation of the Tropylium Ion: Cleavage of the bond between the benzyl group and the oxazolidinone ring is highly favorable. This generates the stable tropylium cation, [C₇H₇]⁺, which gives a very common and often intense peak at m/z 91 for benzyl-containing compounds.
-
Formation of the Acylium Ion: Cleavage of the N-acyl bond can generate a stable acylium ion, [CH₃CO]⁺, at m/z 43.
Figure 4: Key fragmentation pathways for (R)-3-Acetyl-4-benzyloxazolidin-2-one.
Conclusion
The spectroscopic characterization of (R)-3-Acetyl-4-benzyloxazolidin-2-one provides a unique and definitive fingerprint for this vital synthetic tool. ¹H NMR confirms the connectivity and stereochemical environment, highlighted by the diastereotopic benzylic protons. ¹³C NMR verifies the carbon skeleton, while IR spectroscopy provides immediate confirmation of the two distinct carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns rooted in the molecule's structure. Together, these techniques provide a comprehensive and self-validating system for identity and purity assessment, empowering researchers to proceed with confidence in their asymmetric syntheses.
References
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PubChem. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]
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Takacs, J. M., Jaber, M. R., & Vellekoop, A. S. (1996). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. The Journal of Organic Chemistry. ACS Publications. [Link]
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Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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The Conformational Landscape of N-acyl-4-benzyloxazolidinones: A Technical Guide to Stereochemical Control
Abstract
N-acyl-4-benzyloxazolidinones, cornerstone chiral auxiliaries in modern asymmetric synthesis, owe their remarkable stereodirecting power to a well-defined and predictable conformational bias. This technical guide provides an in-depth exploration of the conformational analysis of these auxiliaries, elucidating the structural and electronic factors that govern their three-dimensional architecture. We will dissect the preferred conformations in both the ground state and the critical enolate intermediates, supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep, mechanistic understanding of these auxiliaries to achieve optimal stereochemical outcomes in complex synthetic endeavors.
Introduction: The Power of Conformational Control
The Evans oxazolidinone auxiliaries have revolutionized asymmetric synthesis, providing a robust and predictable method for the stereoselective construction of carbon-carbon bonds.[1] The efficacy of these chiral auxiliaries is not merely a consequence of the presence of a stereocenter, but rather stems from the rigid and predictable conformation that the entire N-acyl-oxazolidinone system adopts. This conformational rigidity allows the substituent at the C4 position to effectively shield one face of the reactive enolate, thereby directing incoming electrophiles to the opposite face with high fidelity.[2]
Among the various Evans auxiliaries, the (S)-4-benzyl-2-oxazolidinone and its (R)-enantiomer are particularly prevalent, finding widespread use in the synthesis of complex natural products and pharmaceutical agents.[3] Understanding the precise conformational preferences of N-acyl derivatives of this auxiliary is paramount for predicting and rationalizing the stereochemical outcome of a wide range of asymmetric transformations, including alkylations and aldol reactions.
This guide will delve into the key conformational models, the experimental and computational techniques used to validate them, and the practical implications for synthetic planning.
Foundational Principles of Conformational Bias
The stereodirecting capacity of N-acyl-4-benzyloxazolidinones is governed by a confluence of steric and electronic effects that dictate a favored low-energy conformation. Two primary conformational features are critical: the orientation of the N-acyl group relative to the oxazolidinone ring, and the spatial disposition of the C4-benzyl substituent.
The Antiperiplanar Conformation of the N-Acyl Group
In the ground state, the N-acyl group predominantly adopts an antiperiplanar conformation relative to the oxazolidinone ring. This arrangement, where the two carbonyl groups are oriented approximately 180° away from each other, serves to minimize unfavorable dipole-dipole interactions. The repulsive forces between the lone pairs of the oxygen atoms are significant, and this anti-periplanar arrangement represents the lowest energy state. Computational studies, including Density Functional Theory (DFT), have consistently shown this conformation to be significantly more stable than the corresponding syn-periplanar conformation.
dot graph Conformational_Isomers { layout=neato; node [shape=none, margin=0]; edge [arrowhead=vee, arrowsize=0.8, color="#5F6368"];
// Antiperiplanar Conformer anti [label=<
Antiperiplanar (Favored)
];
// Syn-periplanar Conformer syn [label=<
Syn-periplanar (Disfavored)
];
// Equilibrium Arrow anti -- syn [dir=both, label="ΔE", fontcolor="#EA4335", pos="2.5,0.5!"]; } // This is a placeholder for a real chemical structure image. // In a real implementation, the IMG SRC would point to actual generated images // of the antiperiplanar and syn-periplanar conformers. // For the purpose of this example, I will proceed with the DOT script as if the images exist.
The Role of the C4-Benzyl Group in Facial Shielding
The substituent at the C4 position is the primary stereocontrolling element. In the case of the 4-benzyloxazolidinone, the bulky benzyl group orients itself in a pseudo-equatorial position to minimize steric strain with the oxazolidinone ring.[2] This preferred orientation is critical as it effectively blocks one of the diastereotopic faces of the corresponding enolate.
The Key Intermediate: The Chelated (Z)-Enolate
The high degree of stereoselectivity observed in reactions of N-acyl-4-benzyloxazolidinones is cemented upon formation of the enolate. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) selectively generates the (Z)-enolate. This enolate is not a freely rotating species; instead, the metal cation (e.g., Li⁺) forms a rigid, five-membered chelate ring by coordinating to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[2]
This chelation locks the conformation of the system, forcing the C4-benzyl group to project outwards, creating a formidable steric barrier on the si-face of the enolate (for the (4S)-auxiliary). Consequently, incoming electrophiles are forced to approach from the less hindered re-face, leading to a predictable and highly diastereoselective bond formation.[2]
// Starting Material Start [label=<
N-Acyl-4-benzyloxazolidinone Antiperiplanar Conformation
];
// Enolate Enolate [label=<
(Z)-Enolate Rigid Chelated Structure Benzyl group blocks one face
];
// Electrophilic Attack Product [label=<
Alkylated Product High Diastereoselectivity
];
// Workflow Start -> Enolate [label=" Base (e.g., LDA)"]; Enolate -> Product [label=" Electrophile (E+)"];
caption [label="Experimental Workflow for Stereoselective Alkylation", shape=plaintext, fontcolor="#202124"]; } // Caption: Stereoselective alkylation workflow.
Experimental and Computational Corroboration
The conformational models described above are not merely theoretical constructs; they are firmly grounded in extensive experimental and computational evidence.
Single-Crystal X-ray Diffraction
| Torsion Angle | Value (°) | Implication |
| C(benzyl)-C(benzylic)-C4-N3 | 177.06 | Antiperiplanar arrangement, positioning the benzyl group for facial shielding.[4] |
| C(benzyl)-C(benzylic)-C4-C5 | 66.22 | Defines the gauche interaction within the ring system.[4] |
| O=C(acyl)-N-C(ring)=O | ~180 (predicted) | Minimization of dipole-dipole repulsion (in the absence of chelation). |
Table 1: Key Dihedral Angles from a Representative Crystal Structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for elucidating solution-state conformations. NOESY experiments detect through-space correlations between protons that are in close proximity (< 5 Å), providing direct evidence of the spatial arrangement of different parts of the molecule.[5]
For an N-acyl-4-benzyloxazolidinone, a NOESY spectrum would be expected to show correlations between the C4-proton and protons of the benzyl group, as well as between the protons of the acyl group and the C4-proton. The presence or absence of specific cross-peaks can confirm the preferred rotamer of the benzyl group and the antiperiplanar nature of the acyl substituent.
Computational Modeling (DFT)
Density Functional Theory (DFT) calculations allow for the in-silico determination of minimum energy conformations and the energetic barriers to bond rotation. Numerous studies on N-acyloxazolidinones have used DFT to calculate the energy difference between the syn-periplanar and anti-periplanar conformers. These studies consistently find the anti-periplanar conformer to be more stable by several kcal/mol, confirming that it is the overwhelmingly dominant species in solution.[6] DFT is also instrumental in modeling the structure of the chelated (Z)-enolate and the transition states of subsequent reactions, providing a theoretical basis for the observed high diastereoselectivities.[7]
Experimental Protocols
Protocol for Conformational Analysis by 2D NOESY NMR
This protocol outlines the steps for acquiring and analyzing a 2D NOESY spectrum to probe the solution-state conformation of an N-acyl-4-benzyloxazolidinone.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified N-acyl-4-benzyloxazolidinone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Ensure the sample is free of paramagnetic impurities by filtering through a small plug of Celite if necessary.
-
Degas the sample by bubbling with an inert gas (e.g., argon) for several minutes to remove dissolved oxygen, which can interfere with the NOE effect.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Set up a phase-sensitive 2D NOESY experiment.
-
Key Parameters:
-
Mixing Time (d8): This is a crucial parameter. Start with a mixing time of 500-800 ms. A range of mixing times may be necessary to build up NOE cross-peaks and distinguish them from exchange peaks.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) per increment to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant, calibrated temperature throughout the experiment.
-
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Carefully phase the spectrum to obtain pure absorption-mode peaks.
-
Analyze the off-diagonal cross-peaks. A cross-peak between two protons indicates they are spatially close.
-
Expected Correlations: Look for key NOE correlations between the C4-H proton and protons on the benzyl ring, and between C4-H and the α-protons of the acyl group. These correlations will define the preferred orientation of these substituents.
-
Protocol for Single-Crystal X-ray Diffraction
This protocol provides a general workflow for obtaining a single crystal suitable for X-ray diffraction analysis.
-
Crystallization:
-
The primary challenge is to grow a high-quality single crystal (typically 0.1-0.3 mm in all dimensions).[8]
-
Method: Slow evaporation is often successful. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane) in a small vial. Place this vial inside a larger beaker containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes). Loosely cap the beaker to allow for slow vapor diffusion.
-
Other methods include slow cooling of a saturated solution or layering of solvents.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single, defect-free crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and cryoprotectant oil.
-
Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
An intense, monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector.[9]
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
Software packages (e.g., SHELX, Olex2) are used to solve the phase problem and generate an initial electron density map.[2]
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and torsion angles.
-
Conclusion: From Conformation to Application
The high diastereoselectivity of N-acyl-4-benzyloxazolidinones is a direct consequence of their well-defined conformational preferences. The minimization of dipole-dipole repulsion forces the N-acyl group into an antiperiplanar arrangement, while the steric bulk of the C4-benzyl group, locked in place by a chelated (Z)-enolate intermediate, provides a robust shield for one face of the molecule. This deep-seated understanding, validated by X-ray crystallography, NMR spectroscopy, and computational modeling, empowers chemists to confidently predict and control the stereochemical course of their reactions. By mastering the principles of conformational analysis, researchers can fully exploit the power of these invaluable chiral auxiliaries in the pursuit of stereochemically complex targets.
References
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Chrzanowska, M., & Dreas, A. (2010). (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2850. [Link]
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Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12317–12329. [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
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Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
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MDPI. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Molbank, 2022(4), M1473. [Link]
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Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-4-Benzyl-3-propanoyl-1,3-oxazolidin-2-one. Retrieved from [Link]
-
MDPI. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1445. [Link]
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Fuller, A. A., et al. (2015). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 137(19), 6296-6306. [Link]
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Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. Retrieved from [Link]
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PubChem. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. Retrieved from [Link]
-
Gleave, R., & Taylor, R. J. K. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(10), 575-582. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). Energy profile of the rotation around the N—Car bond in unsubstituted... Retrieved from [Link]
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Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]
-
Couture, A., et al. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 4(1), 53-73. [Link]
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PubMed Central (PMC). (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
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DergiPark. (2021). The effects of protecting and acyl groups on the conformation of benzyl α-L- rhamnopyranosides. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 535-546. [Link]
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A Comprehensive Technical Guide to (R)-3-Acetyl-4-benzyloxazolidin-2-one: Commercial Availability, Purity Assessment, and Implications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Acetyl-4-benzyloxazolidin-2-one, a prominent member of the Evans' chiral auxiliaries, stands as a cornerstone in modern asymmetric synthesis. Its rigid, predictable stereochemical control has made it an invaluable tool for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. The efficacy of this chiral auxiliary is, however, inextricably linked to its purity. This in-depth technical guide provides a comprehensive overview of the commercial landscape for (R)-3-Acetyl-4-benzyloxazolidin-2-one, detailed methodologies for its purity assessment, and a critical analysis of how impurities can impact the stereochemical outcome of synthetic transformations. This guide is intended to equip researchers with the necessary knowledge to source high-quality material and implement robust quality control measures in their synthetic endeavors. Chiral auxiliaries, such as Evans' oxazolidinones, are instrumental in the creation of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals where different enantiomers can exhibit vastly different physiological effects[1][2].
Commercial Suppliers and Purity Specifications
Sourcing high-purity (R)-3-Acetyl-4-benzyloxazolidin-2-one is the foundational step for any successful asymmetric synthesis campaign. While the (S)-enantiomer is more commonly listed, a number of reputable suppliers offer the (R)-enantiomer, typically with purities exceeding 99%. It is imperative for the researcher to scrutinize the supplier's Certificate of Analysis (CoA) to ensure the material meets the stringent requirements of their specific application.
A typical Certificate of Analysis will provide crucial data on the compound's identity and purity, determined through a combination of analytical techniques. Key parameters to look for include:
-
Chemical Purity (Assay): Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and often stated as >99%.
-
Enantiomeric Purity (e.e.): This is the most critical parameter for a chiral auxiliary. It is determined by chiral HPLC or chiral GC and should ideally be >99% e.e.
-
Optical Rotation: A specific rotation value, measured at a defined concentration and wavelength, serves as a key indicator of enantiomeric identity and purity.
-
Spectroscopic Data: ¹H NMR and ¹³C NMR spectra should be consistent with the structure of (R)-3-Acetyl-4-benzyloxazolidin-2-one.
-
Physical Properties: Melting point and appearance should be within the expected range.
Below is a table summarizing information for representative commercial suppliers of (R)-3-Acetyl-4-benzyloxazolidin-2-one and its parent compound, (R)-4-Benzyl-2-oxazolidinone. Note that availability and specifications can change, and it is always recommended to contact the supplier directly for the most current information.
| Supplier | Product Name | CAS Number | Stated Purity/Assay | Analytical Methods Mentioned |
| Sigma-Aldrich | (R)-4-Benzyl-2-oxazolidinone | 102029-44-7 | 99% | Assay, Optical Activity, mp |
| TCI Chemicals | (R)-4-Benzyl-2-oxazolidinone | 102029-44-7 | >98.0% (GC) | GC, ¹H-NMR |
| Strem Chemicals | (R)-(+)-4-Benzyl-2-oxazolidinone | 102029-44-7 | 99% | - |
| Oakwood Chemical | (R)-(+)-4-Benzyl-2-oxazolidinone | 102029-44-7 | 98% | - |
| Alfa Aesar | (R)-(+)-4-Benzyl-2-oxazolidinone | 102029-44-7 | 99% | - |
Note: The acylated form, (R)-3-Acetyl-4-benzyloxazolidin-2-one, is often synthesized from the parent oxazolidinone. Researchers may need to perform the acylation step in-house or source the acylated product from suppliers specializing in advanced intermediates.
The Critical Role of Purity in Asymmetric Synthesis
The fundamental principle of using a chiral auxiliary is to introduce a temporary source of chirality that directs the stereochemical outcome of a reaction. The enantiomeric purity of the auxiliary is therefore paramount; any contamination with the opposite enantiomer will directly lead to a decrease in the diastereoselectivity of the reaction and, consequently, a lower enantiomeric excess of the final product.
In a typical asymmetric aldol reaction using an Evans' auxiliary, the chiral auxiliary controls the facial selectivity of the enolate addition to an aldehyde. The (R)-auxiliary will preferentially lead to the formation of one diastereomer, while the (S)-auxiliary will favor the opposite diastereomer. If the (R)-auxiliary is contaminated with the (S)-enantiomer, a mixture of diastereomeric products will be formed, with the ratio directly reflecting the enantiomeric ratio of the auxiliary. This not only compromises the stereochemical integrity of the desired product but also necessitates challenging and often costly purification steps to separate the diastereomers.
The impact of enantiomeric impurity can be illustrated with a simplified model:
Sources
A Comprehensive Technical Guide to the Safe Handling and Storage of Oxazolidinone Chiral Auxiliaries
Introduction: The Enduring Utility and Implicit Risks of Evans Auxiliaries
Oxazolidinone chiral auxiliaries, pioneered by David A. Evans, represent a cornerstone of modern asymmetric synthesis.[1] Their remarkable ability to direct stereoselective transformations, such as aldol reactions, alkylations, and Diels-Alder reactions, has made them indispensable tools in the synthesis of complex, enantiomerically pure molecules, particularly in the early phases of drug development.[1][2][3] The predictability and reliability of these auxiliaries have led to their widespread adoption in both academic and industrial research.[1][4]
However, their prevalence necessitates a thorough understanding of their safe handling, storage, and disposal. While the oxazolidinone core itself presents moderate hazards, the true risk profile emerges from the often-energetic reactions in which they are employed and the hazardous reagents used for their attachment and cleavage. This guide provides a comprehensive overview of the safety considerations, handling protocols, and storage requirements for oxazolidinone chiral auxiliaries, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles that dictate these safety measures, ensuring a self-validating system of laboratory practice.
Physicochemical Properties and Hazard Identification
A foundational aspect of safe handling is a clear understanding of the physical and chemical properties of the auxiliaries themselves. While numerous derivatives exist, this guide will focus on the most commonly employed Evans auxiliaries.
General Properties of Common Oxazolidinone Auxiliaries
Most oxazolidinone auxiliaries are stable, crystalline solids at room temperature with good solubility in common organic solvents.[5] Their stability under normal conditions is a key advantage; however, this can belie the potential hazards when they are subjected to reactive conditions.[6]
| Auxiliary | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Image of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 177.20 | 119-122 | Derived from (1R,2S)-norephedrine. |
| (S)-4-Benzyl-2-oxazolidinone | Image of (S)-4-Benzyl-2-oxazolidinone | 177.20 | 86-88 | Derived from (S)-phenylalaninol. |
| (R)-4-Benzyl-2-oxazolidinone | Image of (R)-4-Benzyl-2-oxazolidinone | 177.20 | 85-87 | Derived from (R)-phenylalaninol. |
| (S)-4-Isopropyl-2-oxazolidinone | Image of (S)-4-Isopropyl-2-oxazolidinone | 129.16 | 70-73 | Derived from (S)-valinol. |
Note: The physical properties provided are typical values and may vary slightly between suppliers.
Hazard Identification and Risk Assessment
The primary hazards associated with oxazolidinone auxiliaries are outlined in their Safety Data Sheets (SDS). For the parent compound, 2-oxazolidinone, the following classifications are typical:
-
Acute Toxicity (Oral): Harmful if swallowed.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Skin Sensitization: May cause an allergic skin reaction.[7]
It is crucial to recognize that the overall risk profile of a synthetic procedure involving these auxiliaries is dominated by the reagents used for their acylation, the subsequent diastereoselective reaction, and their eventual cleavage.
Commonly Associated Hazardous Reagents:
-
n-Butyllithium (n-BuLi): Pyrophoric; reacts violently with water. Used for deprotonation during acylation.[1]
-
Lithium Diisopropylamide (LDA): Flammable and corrosive. A strong, non-nucleophilic base used for enolate formation.[8]
-
Allyl Iodide: A strong alkylating agent and a highly toxic lachrymator.[9]
-
Hydrogen Peroxide (30% aqueous): A strong, corrosive oxidant that can decompose explosively when heated.[9] Used in the hydrolytic cleavage of the auxiliary.[9][10]
-
Lithium Hydroxide (LiOH): Caustic. Used in conjunction with hydrogen peroxide for cleavage.[10]
-
Lithium Borohydride (LiBH₄) and Lithium Aluminum Hydride (LiAlH₄): Water-reactive and flammable solids. Used for reductive cleavage to alcohols.[11]
Safe Handling and Personal Protective Equipment (PPE)
A rigorous adherence to safe handling protocols is paramount when working with oxazolidinone auxiliaries and their associated reagents.
Engineering Controls
All manipulations involving oxazolidinone auxiliaries and associated reactive chemicals should be performed in a well-ventilated chemical fume hood.[7] This is particularly critical when handling volatile and toxic reagents like allyl iodide or pyrophoric reagents like n-BuLi.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling oxazolidinone auxiliaries and their reaction mixtures:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing, particularly with corrosive or pyrophoric materials.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. It is important to check the breakthrough time of the specific glove material for the solvents and reagents being used. Gloves should be inspected before use and changed immediately if contaminated.[7]
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. For larger scale operations or when handling highly hazardous materials, additional protective clothing may be necessary.
-
Respiratory Protection: Generally not required when working in a properly functioning fume hood. However, if there is a risk of generating fine dusts of the auxiliary in an open environment, a respirator with a particulate filter may be necessary.[6]
Storage and Stability
Proper storage is crucial to maintain the integrity of the chiral auxiliary and to prevent hazardous situations.
-
General Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[12]
-
Incompatible Materials: Keep away from strong oxidizing agents.[6]
-
Conditions to Avoid: Avoid the formation of dust.[6] For N-acylated auxiliaries, moisture should be scrupulously avoided to prevent hydrolysis.
Experimental Protocols: A Focus on Safety
The following sections detail safety considerations within the context of common experimental workflows involving oxazolidinone auxiliaries.
Acylation of the Oxazolidinone Auxiliary
The attachment of the acyl group is the first step in most synthetic sequences. This typically involves deprotonation of the auxiliary's N-H bond with a strong base, followed by reaction with an acyl chloride or anhydride.[1]
Key Safety Considerations:
-
Deprotonation with n-BuLi: This is a high-risk step due to the pyrophoric nature of n-BuLi. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (typically -78 °C) to control the reaction rate and dissipate heat.
-
Quenching: The reaction should be quenched carefully, always at low temperature, with a proton source (e.g., saturated aqueous ammonium chloride).
Diastereoselective Enolate Formation and Alkylation
This step involves the formation of a chiral enolate which then reacts with an electrophile.
Key Safety Considerations:
-
Strong Bases: The use of strong bases like LDA requires an inert atmosphere and low temperatures.
-
Electrophiles: Many electrophiles, such as alkyl halides, are toxic and should be handled with care in a fume hood.[9]
Cleavage of the Oxazolidinone Auxiliary
The removal of the auxiliary is a critical step to yield the desired chiral product. The choice of cleavage method depends on the desired functional group.[11]
Reductive Cleavage to Alcohols:
-
Reagents: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[11]
-
Hazards: These are water-reactive reagents that produce flammable hydrogen gas upon contact with protic solvents. Reactions must be performed under anhydrous conditions and quenched with extreme care, typically at low temperatures.
Hydrolytic Cleavage to Carboxylic Acids:
-
Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[9][10]
-
Hazards: This is a widely used but potentially hazardous method. The reaction of LiOH with H₂O₂ is exothermic and generates the nucleophilic hydroperoxide anion.[13] A key, often overlooked hazard, is the potential for oxygen evolution, particularly with excess hydrogen peroxide.[10] This can lead to a pressure buildup in a closed system.
-
Causality: The reaction is believed to proceed via the formation of a percarboxylate intermediate, which is then reduced during workup.[10] A competing side reaction is the hydrolysis of the carbamate carbonyl, which leads to the destruction of the auxiliary.[10] The use of LiOH/H₂O₂ in a THF/water solvent system at 0 °C is a common protocol designed to favor the desired cleavage pathway.[9]
Experimental Protocol: Hydrolytic Cleavage of an N-Acyl Oxazolidinone
-
Preparation: In a fume hood, dissolve the N-acyl oxazolidinone in a mixture of tetrahydrofuran (THF) and water (typically a 4:1 ratio) in a flask equipped with a magnetic stirrer.[9]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add aqueous hydrogen peroxide (30%), followed by a solution of lithium hydroxide in water. The addition should be dropwise to control the exothermic reaction.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite at 0 °C.[9] This step is crucial to prevent the isolation of potentially unstable peroxy-compounds.
-
Work-up: Proceed with the standard aqueous work-up to isolate the carboxylic acid and the recovered chiral auxiliary.
Spill, Leak, and Waste Management
Spill and Leak Procedures
In the event of a spill of solid oxazolidinone auxiliary:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, mechanically take up the spilled solid (e.g., by sweeping) and place it into a suitable container for disposal.[7] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
For spills involving solutions of the auxiliary or reaction mixtures, the procedure will be dictated by the hazards of the solvent and other reagents present. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Waste Disposal and Auxiliary Recycling
A significant advantage of chiral auxiliary-based methods is the potential to recover and recycle the auxiliary, which is often expensive.[1]
-
Waste Streams: Segregate waste streams carefully. Halogenated and non-halogenated organic solvents should be collected separately. Aqueous waste containing lithium salts should be collected and neutralized before disposal.
-
Auxiliary Recovery: After cleavage, the chiral auxiliary can typically be recovered from the reaction mixture by extraction or chromatography.[9] The recovered auxiliary should be thoroughly dried and its purity confirmed (e.g., by melting point or NMR) before reuse.
-
Disposal of Unrecoverable Auxiliary: If the auxiliary cannot be recovered or is contaminated, it should be disposed of as chemical waste in accordance with local regulations.[7]
Visualizations
General Workflow for Oxazolidinone Auxiliary-Mediated Asymmetric Synthesis
Caption: General workflow for the use of an oxazolidinone chiral auxiliary.
Decision Tree for Handling a Spill
Caption: Decision tree for responding to a spill of an oxazolidinone auxiliary.
Conclusion
Oxazolidinone chiral auxiliaries are powerful tools in the arsenal of the synthetic chemist. Their effective and safe use hinges on a comprehensive understanding of not only the auxiliaries themselves but also the often-hazardous reagents required for their application. By integrating the principles of chemical safety with a deep understanding of the reaction mechanisms, researchers can mitigate risks and harness the full potential of these remarkable molecules. This guide serves as a foundational resource to foster a culture of safety and scientific excellence in the laboratory.
References
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]
-
Reilly, M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1434–1441. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ChemistrySelect, 5(21), 6337-6353. [Link]
- BenchChem. (2023). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
-
Wikipedia. (2023). Chiral auxiliary. [Link]
- Chemos GmbH & Co. KG. (2020).
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
- Fisher Scientific. (2021).
-
Barrow, R. A., & Hultin, P. G. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from α-amino acids. The Journal of Organic Chemistry, 70(13), 5193–5201. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Jackson, R. F. W., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Fisher Scientific. (2021). Safety Data Sheet: 3-Trimethylsilyl-2-oxazolidinone.
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- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
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Methodological & Application
Application Notes and Protocol: Diastereoselective Aldol Reaction Using (R)-3-Acetyl-4-benzyloxazolidin-2-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Stereocontrol in Synthesis
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been elegantly refined to afford a high degree of stereochemical control through the use of chiral auxiliaries. Among these, the Evans aldol reaction stands as a robust and predictable method for asymmetric synthesis.[1][2] This protocol details the diastereoselective aldol reaction between the titanium enolate of (R)-3-Acetyl-4-benzyloxazolidin-2-one and a representative aldehyde. The use of the (R)-4-benzyl-2-oxazolidinone auxiliary, derived from (R)-phenylalanine, allows for the reliable formation of syn-aldol products with excellent diastereoselectivity.[2] This method is widely employed in the synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry is paramount.[2][3]
Mechanistic Insights: The Zimmerman-Traxler Model in Action
The remarkable stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[1] The reaction proceeds through a chair-like six-membered transition state, which minimizes steric interactions and dictates the facial selectivity of the aldehyde addition.
Key mechanistic steps include:
-
Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid, such as titanium tetrachloride (TiCl₄), and a hindered base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to generate a Z-enolate.[2][4] The geometry of the enolate is crucial for the subsequent stereochemical outcome.
-
Chelation and Transition State Assembly: The titanium atom of the enolate coordinates with the carbonyl oxygen of the aldehyde, organizing the reactants into a rigid, chair-like six-membered transition state.[5]
-
Stereodirecting Influence of the Auxiliary: The bulky benzyl group of the oxazolidinone auxiliary sterically shields one face of the enolate. To minimize steric clash, the aldehyde's substituent (R group) occupies a pseudo-equatorial position in the transition state. This orientation ensures that the nucleophilic attack of the enolate on the aldehyde occurs from a specific face, leading to the preferential formation of the syn-aldol adduct.[1]
The minimization of dipole-dipole interactions between the carbonyl groups of the oxazolidinone and the enolate further stabilizes the transition state leading to the observed product.[2]
Visualizing the Stereochemical Control
The following diagram illustrates the proposed Zimmerman-Traxler transition state for the reaction between the titanium enolate of (R)-3-Acetyl-4-benzyloxazolidin-2-one and an aldehyde (RCHO).
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the diastereoselective aldol reaction. Researchers should optimize conditions based on the specific aldehyde substrate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| (R)-3-Acetyl-4-benzyloxazolidin-2-one | 102029-44-7 | 219.24 | 1.0 | 219 mg | Ensure dryness. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 10 mL | Use a freshly opened bottle or distill from CaH₂. |
| Titanium tetrachloride (TiCl₄) | 7550-45-0 | 189.68 | 1.1 | 0.12 mL | Handle in a fume hood with appropriate personal protective equipment.[6] |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.2 | 0.21 mL | Distill from CaH₂ before use. |
| Aldehyde (e.g., Isobutyraldehyde) | 78-84-2 | 72.11 | 1.2 | 0.11 mL | Freshly distill if necessary. |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | 5 mL | For quenching the reaction. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | 10 mL | For workup. |
| Brine | - | - | - | 10 mL | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | For drying the organic layer. |
Reaction Procedure
-
Preparation of the N-Acyloxazolidinone Solution:
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-3-Acetyl-4-benzyloxazolidin-2-one (219 mg, 1.0 mmol).
-
Dissolve the solid in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Enolate Formation:
-
While stirring at 0 °C, slowly add titanium tetrachloride (0.12 mL, 1.1 mmol) dropwise via syringe. The solution may turn yellow.
-
After 5 minutes, add diisopropylethylamine (0.21 mL, 1.2 mmol) dropwise. The color may change.
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde (e.g., isobutyraldehyde, 0.11 mL, 1.2 mmol) dropwise over 5 minutes.
-
Stir the reaction at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Extraction:
-
Quench the reaction by adding saturated aqueous ammonium chloride (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the aldol product.
Characterization
-
The purified aldol adduct should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, often by integrating key signals of the diastereomers.[7][8][9][10]
Workflow Diagram
Caption: A typical workflow for the Evans diastereoselective aldol reaction.
Expert Insights and Troubleshooting
-
Anhydrous Conditions are Critical: The success of this reaction is highly dependent on the exclusion of water. n-Butyllithium, often used in related protocols, is pyrophoric and reacts violently with water.[11][12][13] While this specific protocol uses DIPEA, the Lewis acid TiCl₄ is also extremely sensitive to moisture.[6] Ensure all glassware is flame- or oven-dried and that all reagents and solvents are anhydrous.
-
Choice of Lewis Acid and Base: While TiCl₄ is a common Lewis acid for this transformation, others like dibutylboron triflate (Bu₂BOTf) can also be used, often leading to excellent diastereoselectivity.[2][14] The choice of base is also important; a hindered, non-nucleophilic base like DIPEA or triethylamine is necessary to prevent side reactions.
-
Temperature Control: Maintaining low temperatures (-78 °C) during the aldehyde addition is crucial for maximizing diastereoselectivity. At higher temperatures, retro-aldol reactions and epimerization can occur, leading to a decrease in the diastereomeric ratio.
-
Aldehyde Quality: The purity of the aldehyde is important. Impurities can lead to side reactions and lower yields. It is recommended to use freshly distilled or purchased high-purity aldehydes.
-
Troubleshooting Low Diastereoselectivity:
-
Incomplete Enolate Formation: Ensure the stoichiometry of the base and Lewis acid is correct and that the enolization time is sufficient.
-
Temperature Fluctuations: Use a well-insulated Dewar and a cryostat if available for precise temperature control.
-
Substrate Control: For some aldehydes, the inherent facial bias may compete with the auxiliary's directing effect. In such cases, alternative chiral auxiliaries or reaction conditions may be necessary.
-
-
Removal of the Chiral Auxiliary: After the aldol reaction, the chiral auxiliary can be cleaved under various conditions to yield the corresponding carboxylic acid, ester, or alcohol without epimerization of the newly formed stereocenters. Common methods include hydrolysis with lithium hydroxide and hydrogen peroxide, or transesterification with a Lewis acid and an alcohol.[14][15]
Safety Precautions
-
Titanium Tetrachloride (TiCl₄): TiCl₄ is a corrosive and moisture-sensitive liquid that reacts violently with water, releasing HCl gas.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[16]
-
Diisopropylethylamine (DIPEA): DIPEA is a corrosive and flammable liquid. Handle with care in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.
-
Cryogenic Baths: Handle dry ice and acetone with appropriate cryogenic gloves to prevent cold burns.
Always consult the Safety Data Sheets (SDS) for all reagents before use.[13][16]
References
- The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. Vertex AI Search.
- Highly Stereoselective TiCl4-Catalyzed Evans−Aldol and Et3Al-Mediated Reformatsky Reactions.
- Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary - Organic Syntheses Procedure.
- Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. J. Org. Chem.
- Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enol
- Evans Aldol Reaction - Alfa Chemistry.
- Evans Aldol Reaction | Chem-St
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety.
- Titanium tetrachloride - Wikipedia.
- SAFETY D
- Mechanistic Study of the Evan's anti-Aldol Reaction.
- n-Butyllithium - Safety D
- Aldol reaction.
- SAFETY D
- Evans Aldol Reaction - Ambeed.com.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI.
- Asymmetric double aldol reaction of chiral acetyloxazolidinone | Request PDF.
- Partial view of the ¹H NMR spectrum of the aldol product (2a+3a)...
- SAFETY D
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- (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem.
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Application Note & Protocol: Stereoselective Formation of Boron Enolates from (R)-3-Acetyl-4-benzyloxazolidin-2-one
For: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety.[1] Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1] Among the most reliable and widely adopted of these are the Evans oxazolidinones, which have become a cornerstone for asymmetric aldol reactions, alkylations, and acylations.[1][2][3]
This application note provides a detailed guide to the formation of a specific boron enolate using (R)-3-Acetyl-4-benzyloxazolidin-2-one as the chiral auxiliary-equipped substrate. The use of dibutylboron triflate (Bu₂BOTf) in conjunction with a tertiary amine base allows for the "soft" and highly selective generation of the (Z)-enolate.[1] This enolate is a key intermediate for subsequent diastereoselective carbon-carbon bond-forming reactions, most notably the Evans aldol reaction, which reliably produces syn-aldol products.[1][2] We will delve into the mechanistic underpinnings of this selectivity, provide a robust experimental protocol, and offer insights gleaned from extensive laboratory application.
Mechanistic Rationale: Achieving High Stereocontrol
The exceptional stereoselectivity of the Evans boron enolate formation and subsequent aldol reaction is not a matter of chance; it is the result of a well-understood interplay of steric and electronic factors within a highly organized transition state.[4][5][6]
Formation of the (Z)-Boron Enolate
The process begins with the coordination of the Lewis acidic dibutylboron triflate to the acylated oxazolidinone. Spectroscopic studies have shown that Bu₂BOTf chelates to both the imide carbonyl oxygen and the oxazolidinone carbonyl oxygen.[7] This pre-complexation significantly increases the acidity of the α-protons.[8]
A hindered amine base, typically diisopropylethylamine (DIPEA) or triethylamine (Et₃N), then deprotonates the α-carbon.[5][8] The formation of the (Z)-enolate is strongly favored due to a chair-like transition state where steric repulsion between the acetyl methyl group and the bulky benzyl group of the auxiliary is minimized. The shorter bond lengths of boron compared to other metals like lithium lead to a more compact and rigid transition state, amplifying these steric effects and ensuring high geometric selectivity.[4][5]
Caption: Workflow of (Z)-Boron Enolate Formation.
The Zimmerman-Traxler Transition State in Aldol Addition
When this (Z)-enolate reacts with an aldehyde, the reaction proceeds through a highly ordered, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[1] In this arrangement:
-
Both the enolate oxygen and the aldehyde oxygen coordinate to the boron atom.[1]
-
The bulky benzyl group of the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.
-
To minimize 1,3-diaxial interactions, the aldehyde's substituent (R-group) preferentially occupies a pseudo-equatorial position.[1]
This rigid, predictable transition state geometry is the key to the high diastereoselectivity observed, leading almost exclusively to the syn-aldol adduct.[2]
Materials and Reagents
Rigorous adherence to reagent quality and anhydrous conditions is critical for the success and reproducibility of this procedure.
| Reagent | Grade | Supplier (Example) | Key Considerations |
| (R)-3-Acetyl-4-benzyloxazolidin-2-one | ≥99% | Sigma-Aldrich | Must be dry. Dry in a vacuum oven if necessary. |
| Dibutylboron triflate (Bu₂BOTf) | 1.0 M in CH₂Cl₂ | Acros Organics | Extremely moisture-sensitive. Store under nitrogen. |
| Diisopropylethylamine (DIPEA) | ≥99.5%, anhydrous | Acros Organics | Distill from CaH₂ before use. Store under nitrogen. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a freshly opened bottle or solvent purifier. |
Safety Precautions
Dibutylboron triflate (Bu₂BOTf): This reagent is corrosive, flammable, and reacts violently with water.[9][10][11] It is also air and moisture-sensitive.[11]
-
Handling: Always handle Bu₂BOTf solutions in a chemical fume hood using oven-dried glassware and under an inert atmosphere (Nitrogen or Argon).[9][10][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is suitable), safety goggles, and a flame-retardant lab coat.[12][13]
-
Storage: Store in a cool, dry place, away from ignition sources, and under a nitrogen atmosphere.[9][11] A freezer is recommended for long-term storage.[11]
-
Spills: Absorb spills with an inert material like vermiculite or sand and place in a sealed container for disposal. Do not use water.[9]
Dichloromethane (CH₂Cl₂): This is a volatile and potentially carcinogenic solvent.
-
Handling: Use only in a well-ventilated chemical fume hood.[10] Avoid inhalation and skin contact.[10]
Detailed Experimental Protocol
This protocol describes the formation of the boron enolate from 1.0 mmol of (R)-3-Acetyl-4-benzyloxazolidin-2-one. The resulting enolate solution is then ready for in-situ reaction with an aldehyde.
Equipment Setup
-
Select a two-neck round-bottom flask of appropriate size (e.g., 50 mL) and equip it with a magnetic stir bar.
-
Oven-dry all glassware (flask, syringes, needles) at >120 °C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Assemble the flask under a positive pressure of dry nitrogen or argon. Use rubber septa to seal the necks.
Enolate Formation Procedure
-
Reactant Preparation: To the flame-dried, nitrogen-purged flask, add (R)-3-Acetyl-4-benzyloxazolidin-2-one (219.24 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous dichloromethane (CH₂Cl₂) via syringe. Stir the solution until the solid is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to allow the solution to equilibrate at this temperature for at least 15 minutes before proceeding.
-
Base Addition: Using a dry syringe, slowly add diisopropylethylamine (DIPEA) (0.21 mL, 1.2 mmol, 1.2 equiv) to the stirred solution.
-
Triflate Addition: Via a separate dry syringe, add the solution of dibutylboron triflate (1.1 mL of 1.0 M solution in CH₂Cl₂, 1.1 mmol, 1.1 equiv) dropwise over 5-10 minutes. The rate of addition is important to maintain the low temperature.
-
Scientist's Note: The solution will typically turn from colorless to a pale yellow, which can be an indicator of enolate formation.[8]
-
-
Enolization: Stir the reaction mixture at -78 °C for 30 minutes.
-
Warming (Optional but Recommended): Remove the -78 °C bath and replace it with an ice/water bath (0 °C). Stir for an additional 60 minutes.
The resulting solution contains the pre-formed (Z)-boron enolate and is now ready for the addition of an electrophile (e.g., an aldehyde for an aldol reaction). The subsequent reaction is typically carried out at -78 °C.
Troubleshooting and Field Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield/Diastereoselectivity | Presence of moisture in reagents or glassware. | Ensure all glassware is rigorously dried. Use freshly distilled/opened anhydrous solvents. Verify the quality of the Bu₂BOTf. [14] |
| Incorrect stoichiometry. | Carefully measure all reagents. A slight excess of the boron triflate and base is standard practice. | |
| Reaction temperature not maintained. | Use a well-insulated cooling bath and monitor the internal temperature if possible. Add reagents slowly to prevent exothermic spikes. | |
| Incomplete Reaction | Insufficient reaction time for enolization. | Adhere to the recommended stirring times at both -78 °C and 0 °C. For more hindered substrates, longer times may be necessary. [14] |
| Poor quality of Bu₂BOTf reagent. | Use a fresh bottle or titrate an older bottle to determine its molarity. Reagent degradation is a common cause of failure. | |
| Formation of Side Products | Self-condensation of the enolate or other side reactions. | Maintain low temperatures throughout the enolate formation and subsequent reaction. Ensure the electrophile is added promptly after enolate formation. |
Conclusion
The formation of a boron enolate from (R)-3-Acetyl-4-benzyloxazolidin-2-one with dibutylboron triflate is a highly reliable and stereoselective transformation that serves as a gateway to complex, stereochemically rich molecules. [2][4]The success of the protocol hinges on a deep understanding of the underlying Zimmerman-Traxler transition state model, meticulous attention to anhydrous reaction conditions, and precise control over stoichiometry and temperature. By following the detailed procedures and safety guidelines outlined in this note, researchers can confidently generate these powerful synthetic intermediates for application in asymmetric synthesis and drug discovery programs.
References
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-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Dibutylboron trifluoromethanesulfonate in dichloromethane. Retrieved from [Link]
-
PharmaXChange.info. (2011). Boron Enolates for Aldol Synthesis and Other Reactions. Retrieved from [Link]
-
Chemistry 3. (2018, October 24). Boron enolates in Aldol reaction [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Request PDF. Retrieved from [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
-
Suginome, M., Uehlin, L., Yamamoto, A., & Murakami, M. (n.d.). Supporting Information: A New Look at Boron Enolate Chemistry: Aminative C-C Bond Formation Using Diaminoboron enolate with Aldehyde. AWS. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. Retrieved from [Link]
-
Griffith University. (n.d.). Asymmetric aldol reaction using boron enolates. Griffith Research Online. Retrieved from [Link]
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University of Calgary. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Asymmetric aldol reaction using boron enolates. Retrieved from [Link]
- Organometallics. (2007). Synthesis and Structural Characterization of the Bis(diisopropylamino)boron Enolate of tert-Butyl Methyl Ketone. 26(24), 5835-5838.
-
Casual Chemistry. (2021, June 15). Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 140(45), 15437-15446.
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Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. Retrieved from [Link]
-
Coster, M. J., et al. (n.d.). Asymmetric aldol reaction using boron enolates. CORE. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. PubChem Compound Database. Retrieved from [Link]
- Kumar, A., et al. (2011). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Bioorganic & Medicinal Chemistry Letters, 21(1), 470-474.
- Mayr, H., et al. (2018). Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones. The Journal of Organic Chemistry, 83(21), 13349-13361.
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Application Note & Protocol: Mastering Stereocontrol in C-C Bond Formation
Topic: Asymmetric Alkylation of the Enolate of (R)-3-Acetyl-4-benzyloxazolidin-2-one
For: Researchers, scientists, and drug development professionals.
Guiding Principles: The Power of Chiral Auxiliaries in Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where one enantiomer may be a potent therapeutic while its mirror image could be inactive or even harmful. Asymmetric synthesis provides the tools to selectively create a single desired stereoisomer.
Among the most robust and reliable strategies for achieving this is the use of a chiral auxiliary: a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[1] The Evans oxazolidinone auxiliaries, developed by David A. Evans, represent a cornerstone of this approach, offering exceptional levels of stereocontrol in reactions like aldol additions and, the focus of this guide, enolate alkylations.[2][3]
This document serves as a comprehensive guide to the theory and practice of the asymmetric alkylation of the enolate derived from (R)-3-Acetyl-4-benzyloxazolidin-2-one. We will delve into the mechanistic underpinnings that govern the reaction's high diastereoselectivity, provide a field-proven experimental protocol, and discuss the critical parameters that ensure success and reproducibility.
The Mechanistic Rationale for Stereoselectivity
The remarkable efficiency of the Evans auxiliary hinges on its ability to enforce a rigid, predictable conformation upon the reactive intermediate—the enolate. This conformational lock-and-key approach dictates the trajectory of the incoming electrophile, resulting in a highly selective bond formation.
A. Formation of the (Z)-Enolate: The process begins with the deprotonation of the α-proton of the N-acetyl group. This is achieved using a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C).[2][4][5] The choice of a bulky, non-nucleophilic base is critical to ensure rapid and complete deprotonation without competing nucleophilic attack at the carbonyl centers.[6]
B. Chelation and Conformational Lock: Upon deprotonation, the resulting enolate is not a free, floppy species. The metal counterion (Na⁺ or Li⁺) forms a rigid five-membered chelate by coordinating simultaneously with the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[4][7] This chelation forces the enolate into a specific, planar (Z)-geometry.
C. Steric-Directed Alkylation: The key to stereocontrol lies in the C4 substituent of the oxazolidinone ring—in this case, a benzyl group. This bulky group effectively shields the top (si) face of the planar enolate. Consequently, the incoming electrophile (an alkyl halide) is forced to approach from the less sterically encumbered bottom (re) face.[1] This facial bias ensures that the new carbon-carbon bond is formed with a predictable and highly controlled diastereoselectivity.[2]
Experimental Protocol: Asymmetric Benzylation
This protocol details the highly diastereoselective benzylation of the sodium enolate of (R)-3-Acetyl-4-benzyloxazolidin-2-one.
A. Materials & Reagents
-
(R)-3-Acetyl-4-benzyloxazolidin-2-one (1.0 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (1.1 equiv)
-
Benzyl bromide (R-X), freshly distilled (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
B. Instrumentation
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and argon/nitrogen inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Rotary evaporator
C. Step-by-Step Procedure
-
Reaction Setup: Place the (R)-3-Acetyl-4-benzyloxazolidin-2-one into the flame-dried round-bottom flask. Seal the flask with septa, and purge with dry argon or nitrogen for 10-15 minutes.
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material completely.
-
Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the enolate formation and alkylation steps.
-
Enolate Formation: Slowly add the NaHMDS solution (1.1 equiv) dropwise via syringe over 5-10 minutes. A color change to pale yellow is typically observed. Stir the solution at -78 °C for 30-45 minutes to ensure complete formation of the sodium enolate.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl and extracting with EtOAc. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution directly to the cold reaction mixture.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel to isolate the major diastereomer.
Data Summary and Critical Parameters
The diastereoselectivity of this alkylation is consistently high, particularly with reactive electrophiles.
| Entry | Electrophile (R-X) | Product (R) | Typical Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | Benzyl | 88 - 94% | >99:1 |
| 2 | Allyl iodide | Allyl | 80 - 87% | 98:2 |
| 3 | Ethyl iodide | Ethyl | 82 - 88% | 98:2 |
| 4 | Methyl iodide | Methyl | 89 - 95% | 97:3 |
| 5 | Isopropyl iodide | Isopropyl | 65 - 75% | 95:5 |
Table 1. Representative results for the asymmetric alkylation of N-acyloxazolidinone enolates.
Expertise & Field-Proven Insights:
-
Anhydrous Conditions are Paramount: The enolate is a powerful base and will be instantly quenched by protic sources, including atmospheric moisture. Ensuring all glassware is rigorously dried and solvents are anhydrous is non-negotiable for achieving high yields.
-
Temperature Control is Key: Maintaining the reaction at -78 °C is crucial. Warmer temperatures can lead to decreased stability of the enolate, potential side reactions, and a reduction in diastereoselectivity.[4]
-
Order of Addition Matters: The base must be added to the solution of the oxazolidinone, not the other way around. This ensures the oxazolidinone is never in the presence of excess base, which could lead to undesired reactions. The electrophile is then added to the pre-formed enolate.
-
Electrophile Reactivity: The reaction works best with highly reactive electrophiles such as primary iodides, benzylic halides, and allylic halides.[2] Less reactive electrophiles, like secondary halides, may require longer reaction times or slightly elevated temperatures, which can compromise selectivity.
Nondestructive Auxiliary Removal
A key advantage of the Evans auxiliary is that it can be cleanly removed under mild conditions to unmask a variety of functional groups, often with the auxiliary being recovered for reuse.[1]
-
To Generate Carboxylic Acids: The most common cleavage method involves mild hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).[4][8] The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl, releasing the desired chiral carboxylic acid and the intact auxiliary.[9][10]
-
To Generate Primary Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduces the acyl group to furnish the corresponding chiral primary alcohol.[1]
-
To Generate Aldehydes: Specific reducing agents, such as DIBAL-H, can be used under controlled conditions to achieve reduction to the aldehyde oxidation state.[11]
Conclusion
The asymmetric alkylation of the (R)-3-Acetyl-4-benzyloxazolidin-2-one enolate is a powerful and highly reliable method for the synthesis of α-substituted chiral carbonyl compounds. The strategy's success is rooted in a well-understood mechanism involving the formation of a conformationally rigid, chelated (Z)-enolate, where steric hindrance from the auxiliary's C4 substituent dictates a predictable, diastereoselective attack by an electrophile. By adhering to the rigorous protocols outlined in this guide, researchers can confidently leverage this chemistry to construct complex molecular architectures with precise stereochemical control, a critical capability in the synthesis of bioactive molecules and pharmaceuticals.
References
-
Clayden, J., & Byrne, L. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Bsharat, O., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. ACS Omega. [Link]
-
Clayden, J., & Byrne, L. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
-
Evans, D. A. (1982). THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. ProQuest. [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Organic Letters. [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. [Link]
-
Bsharat, O. (2020). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]
-
Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society. [Link]
-
Unnamed Author. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Calgary. [Link]
-
Wikipedia Contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]
-
Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. The Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (n.d.). Enol/Enolate Alkylations. Studylib. [Link]
-
Unnamed Author. (1998). Alkylation of chiral enolates - The Evans Method. University of Bristol. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Laboratory. Williams College. [Link]
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Application Note & Protocol: Reductive Cleavage of Chiral Auxiliaries with Lithium Borohydride
Abstract
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocenters with high fidelity.[1][2] The strategic removal of these auxiliaries is as critical as their initial application, as it must proceed without racemization of the newly formed stereocenter while liberating the target molecule. This document provides a comprehensive guide to the reductive cleavage of N-acyl chiral auxiliaries, particularly Evans-type oxazolidinones, using lithium borohydride (LiBH₄). Lithium borohydride is a moderately strong reducing agent, offering a valuable balance of reactivity and safety; it is more potent than sodium borohydride (NaBH₄) but generally safer and easier to handle than lithium aluminum hydride (LiAlH₄).[3][4] This protocol details the underlying mechanism, a step-by-step experimental procedure, critical safety precautions, and troubleshooting insights for chemists engaged in pharmaceutical development and complex molecule synthesis.
Scientific Principles and Mechanism of Action
The efficacy of lithium borohydride in cleaving N-acyl chiral auxiliaries stems from its ability to reduce the amide-like carbonyl group to a primary alcohol.[5] This transformation releases the desired chiral product while regenerating the auxiliary, which can often be recovered and reused. The reaction mechanism is a two-stage process facilitated by the unique properties of LiBH₄.
Pillar 1: Lewis Acid Activation
Unlike sodium borohydride, the lithium cation (Li⁺) in LiBH₄ is a significantly stronger Lewis acid.[6][7] It coordinates to the carbonyl oxygen of the N-acyl group, polarizing the C=O bond and rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[7][8]
Pillar 2: Stepwise Hydride Delivery
The overall reduction from an amide to an alcohol requires the addition of two hydride equivalents.
-
First Hydride Addition: A hydride ion (H⁻) from the [BH₄]⁻ complex attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Intermediate Collapse & Auxiliary Ejection: This intermediate is unstable and collapses. The carbon-nitrogen bond of the auxiliary is cleaved, ejecting the auxiliary (as a lithium salt) and forming a transient aldehyde intermediate.
-
Second Hydride Addition: The resulting aldehyde is highly reactive and is immediately reduced by a second equivalent of LiBH₄ to form a lithium alkoxide.
-
Protonation: Aqueous workup protonates the alkoxide and the nitrogen anion of the auxiliary, yielding the final primary alcohol product and the recovered chiral auxiliary.
Caption: Mechanism of LiBH₄-mediated reductive cleavage of an Evans auxiliary.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive cleavage of an N-acylated (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Quantities should be adjusted based on the specific substrate and scale.
Materials and Equipment
| Reagents & Solvents | Grade/Purity | Equipment |
| N-Acyl Chiral Auxiliary | >98% | Round-bottom flasks (oven-dried) |
| Lithium Borohydride (LiBH₄) | 95% or higher | Magnetic stirrer and stir bars |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Inert gas line (Nitrogen or Argon) |
| Methanol (MeOH) | Anhydrous | Syringes and needles |
| Saturated aq. Rochelle's Salt | Reagent Grade | Ice-water bath |
| Saturated aq. NaCl (Brine) | Reagent Grade | Thin Layer Chromatography (TLC) plates |
| Diethyl Ether (Et₂O) | Reagent Grade | Rotary evaporator |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Chromatography column and silica gel |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried, 100-mL round-bottom flask equipped with a magnetic stir bar, add the N-acyl chiral auxiliary (1.0 eq, e.g., 5.0 mmol, 1.6 g).
-
Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10 minutes.
-
Rationale: The reaction must be conducted under anhydrous conditions as LiBH₄ reacts violently with water.[9][10]
-
-
Dissolution and Cooling:
-
Using a dry syringe, add anhydrous THF (0.2 M, 25 mL) to the flask to dissolve the substrate.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Rationale: Cooling the reaction mixture helps to control the exothermic reaction upon addition of the hydride reagent and minimizes potential side reactions.
-
-
Addition of Lithium Borohydride:
-
Weigh LiBH₄ (2.0-3.0 eq, e.g., 12.5 mmol, 272 mg) in a dry vial under an inert atmosphere if possible, or weigh it quickly in the open and add it in one portion to the stirred solution. Alternatively, a solution of LiBH₄ in THF can be added via syringe.
-
Rationale: A slight excess of LiBH₄ ensures the complete reduction of both the intermediate aldehyde and the starting material.[5]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material spot should be consumed and a new, more polar spot (the product alcohol) should appear. The reaction is typically complete within 1-3 hours.
-
Rationale: TLC is a crucial tool for determining reaction completion, preventing unnecessary reaction time or premature quenching.
-
-
Reaction Quenching:
-
Once the reaction is complete, quench it by slowly and carefully adding anhydrous methanol (5-10 mL) dropwise while maintaining the temperature at 0 °C. Vigorous gas evolution (H₂) will be observed.
-
Rationale: Methanol safely reacts with and neutralizes the excess LiBH₄. The addition must be slow to control the rate of hydrogen gas evolution.[10]
-
-
Aqueous Workup:
-
Remove the ice bath and allow the mixture to warm to room temperature. Add saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (20 mL) and stir vigorously for 30-60 minutes until the two layers are clear.
-
Rationale: Rochelle's salt is a chelating agent that complexes with boron and aluminum salts, breaking up emulsions and facilitating a clean separation of the organic and aqueous layers.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine, 1 x 30 mL).
-
Rationale: The brine wash removes residual water and water-soluble impurities from the organic phase.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Complete removal of water is essential before concentrating the product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to separate the desired primary alcohol from the recovered chiral auxiliary.
-
Rationale: Chromatography provides the final product in high purity and allows for the isolation and recovery of the valuable chiral auxiliary.[2]
-
Caption: Workflow for the reductive cleavage of a chiral auxiliary using LiBH₄.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient LiBH₄. 2. Deactivated LiBH₄ due to moisture. 3. Reaction time too short. | 1. Add another 0.5 eq of LiBH₄. 2. Use a fresh bottle of LiBH₄ and ensure anhydrous conditions. 3. Allow the reaction to stir for a longer period, monitoring by TLC. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup (emulsions). 3. Product volatility during concentration. | 1. See above. 2. Stir vigorously with Rochelle's salt for an extended period. 3. Use lower temperatures on the rotary evaporator. |
| Side Product Formation | 1. Reaction temperature too high. 2. Presence of other reducible functional groups. | 1. Maintain the reaction strictly at 0 °C or lower. 2. LiBH₄ is generally chemoselective for esters/amides over nitro groups or alkyl halides, but protection of other sensitive groups may be necessary.[3] |
Critical Safety Precautions
Lithium borohydride is a hazardous chemical that requires strict safety protocols.[9]
-
Reactivity: LiBH₄ is classified as "substances which, in contact with water, emit flammable gases".[11] It reacts violently with water, acids, and other protic solvents to produce highly flammable hydrogen gas.[10] This reaction can be vigorous enough to cause ignition.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[12][13] All manipulations should be performed inside a certified chemical fume hood.[12]
-
Handling: Handle LiBH₄ under an inert atmosphere (e.g., in a glovebox or under a nitrogen/argon stream) whenever possible.[14] Avoid inhalation of the powder.[9] Keep away from all sources of ignition.[14]
-
Quenching and Disposal: Excess LiBH₄ and contaminated materials must be neutralized before disposal. This should be done by slowly adding the material to a large volume of a less reactive alcohol like isopropanol or ethanol in a well-ventilated fume hood, followed by the slow addition of water.[10][12] Dispose of the resulting solution as hazardous waste according to institutional guidelines.
Conclusion
The reductive cleavage of chiral auxiliaries with lithium borohydride is a robust and reliable method for obtaining enantiomerically enriched primary alcohols. Its predictable mechanism, operational simplicity, and favorable safety profile compared to stronger hydrides make it a preferred choice in many synthetic campaigns. By adhering to the detailed protocol and safety guidelines outlined in this document, researchers can effectively leverage this transformation to advance their synthetic goals in drug discovery and materials science.
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Borohydrides: Reducing Agents in Organic Synthesis. (2022). Borates Today. [Link]
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Lithium borohydride | Lithium tetrahydroborate | LiBH4. Ereztech. [Link]
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Asymmetric-Synthesis. Clayton, M. Course Notes. [Link]
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Fisher, G. B., et al. (2006). Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. Organic Process Research & Development, 10(5), 825-837. [Link]
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Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
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Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(11), 847-853. [Link]
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Asymmetric Synthesis. University of Windsor, Chemistry & Biochemistry. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Evans Enolate Alkylation-Hydrolysis. University of Windsor, Chemistry & Biochemistry. [Link]
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Sumner, B. E., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1486-1490. [Link]
-
Soai, K., et al. (1988). Asymmetric reduction of prochiral 3-aryl-3-oxoesters with lithium borohydride using N,N′-dibenzoylcystine as a chiral auxiliary. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 67(10), 860. [Link]
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Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]
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LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
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NaBH4 and LiAlH4 Reduction Mechanism Made Easy! (2014). YouTube. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
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The Cornerstone of Asymmetric Synthesis: Application of (R)-3-Acetyl-4-benzyloxazolidin-2-one in the Total Synthesis of Complex Natural Products
Introduction: Mastering Stereochemistry with Evans Auxiliaries
In the intricate world of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of these often complex molecules is intrinsically tied to their three-dimensional architecture. Among the myriad of tools available to the synthetic chemist, chiral auxiliaries have emerged as a robust and reliable strategy for inducing stereoselectivity. Pioneered by David A. Evans, oxazolidinone-based chiral auxiliaries have revolutionized the field of asymmetric synthesis, providing a predictable and highly effective means of controlling the formation of stereogenic centers.[1]
This technical guide focuses on a key member of this class, (R)-3-Acetyl-4-benzyloxazolidin-2-one , a derivative of the readily available amino acid (R)-phenylalanine. Its utility lies in its ability to direct the stereochemical outcome of reactions at the α-carbon of the acetyl group, most notably in aldol additions and alkylations. The benzyl substituent at the C4 position of the oxazolidinone ring creates a chiral environment that effectively shields one face of the enolate, leading to highly diastereoselective bond formation.[2] This guide will provide an in-depth exploration of its application in the total synthesis of several notable natural products, complete with detailed experimental protocols and mechanistic insights.
The Power of the Evans Aldol Reaction: A Mechanistic Overview
The Evans aldol reaction is a cornerstone of polyketide synthesis, a class of natural products characterized by repeating 1,3-oxygenation patterns.[3] The reaction between an N-acyl oxazolidinone and an aldehyde, mediated by a Lewis acid, proceeds with a high degree of stereocontrol to generate syn-aldol products.
The stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model.[4] The reaction proceeds through a six-membered chair-like transition state where the boron Lewis acid chelates to both carbonyl oxygens of the N-acyl oxazolidinone. This chelation, coupled with the steric influence of the benzyl group on the auxiliary, forces the aldehyde to approach from the less hindered face of the Z-enolate, leading to the predictable formation of the syn-aldol adduct.[3]
Diagram 1: Zimmerman-Traxler Transition State in the Evans Aldol Reaction
Sources
Application Notes & Protocols: A Detailed Guide to the Evans' Magnesium-Catalyzed Anti-Aldol Reaction
Abstract
The Evans' aldol reaction is a cornerstone of modern asymmetric synthesis, renowned for its reliability in establishing stereocenters. While the classic boron-mediated protocol is celebrated for its exceptional syn-diastereoselectivity, the ability to selectively forge the anti-aldol relationship with equal control is crucial for accessing a broader range of complex chiral architectures. This guide provides a detailed protocol and mechanistic rationale for the Evans' diastereoselective anti-aldol reaction, which utilizes a magnesium halide catalyst. This method offers a powerful and operationally simple alternative, proceeding under mild conditions to yield anti-aldol adducts with high levels of stereocontrol.
Introduction: Beyond the Classic Syn-Aldol
For decades, the Evans' asymmetric aldol reaction, employing chiral oxazolidinone auxiliaries, has been a benchmark for stereocontrolled carbon-carbon bond formation.[1][2] The traditional method, which utilizes a boron triflate to generate a Z-enolate, proceeds through a highly organized Zimmerman-Traxler transition state to reliably deliver syn-aldol products.[1][3][4] This predictability has made it an invaluable tool in the synthesis of polyketide natural products and pharmaceuticals.[1]
However, the synthesis of many complex molecules requires the precise installation of anti-1,2-diol stereorelationships. To address this, the Evans group developed a complementary catalytic protocol that elegantly reverses the diastereoselectivity. By employing magnesium salts as Lewis acid catalysts in the presence of a silylating agent, the reaction course is redirected to strongly favor the formation of anti-aldol adducts.[5][6] This protocol is notable not only for its high diastereoselectivity but also for its operational simplicity, often running at ambient temperatures without the need for the rigorous exclusion of water.[5][6]
Mechanistic Rationale: Engineering Anti-Selectivity
The switch from syn to anti diastereoselectivity is orchestrated by changing the metallic Lewis acid from boron to magnesium. While the boron-mediated reaction proceeds via a rigid, six-membered chair-like transition state, the magnesium-catalyzed reaction is proposed to involve a different organizational pathway.
The key steps are as follows:
-
Lewis Acid Activation: The magnesium salt (e.g., MgCl₂) coordinates to the N-acyl oxazolidinone, increasing the acidity of the α-protons.
-
Enolate Formation: In the presence of a tertiary amine base (e.g., triethylamine) and trimethylsilyl chloride (TMSCl), a silyl enol ether is presumably formed in situ.
-
Aldol Addition: The magnesium center then acts as a template, coordinating both the enolate and the incoming aldehyde. The precise geometry of this transition state is believed to differ significantly from the classic Zimmerman-Traxler model. Computational studies suggest that the reaction may proceed through a closed, trigonal bipyramidal transition state.[7] The steric environment imposed by the chiral auxiliary, in concert with the coordination geometry of the magnesium ion, directs the aldehyde to approach from a specific face, leading to the observed anti stereochemistry.[5]
The role of TMSCl is crucial; it facilitates the reaction, likely by promoting enolization and acting as a halide scavenger. The overall process is catalytic in the magnesium salt, making it an efficient and atom-economical choice.[5]
Visualizing the Experimental Workflow
The following diagram outlines the general laboratory procedure for setting up the Evans' anti-aldol reaction.
Caption: General workflow for the Mg-catalyzed Evans anti-aldol reaction.
Detailed Experimental Protocol
This protocol is adapted from the seminal literature by the Evans group and is provided for research purposes.[5]
4.1. Materials and Reagents
-
N-propionyl oxazolidinone: (e.g., (4R,5S)-4-methyl-5-phenyl-3-propionyl-oxazolidin-2-one)
-
Aldehyde: (e.g., isobutyraldehyde)
-
Magnesium bromide diethyl etherate (MgBr₂·Et₂O): Handle under inert atmosphere.
-
Triethylamine (Et₃N): Distilled from CaH₂.
-
Trimethylsilyl chloride (TMSCl): Distilled.
-
Dichloromethane (CH₂Cl₂): Anhydrous, distilled from CaH₂.
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc), Brine, Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware: Flame-dried prior to use.
-
Inert atmosphere: Nitrogen or Argon.
4.2. Step-by-Step Reaction Procedure
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the N-propionyl oxazolidinone (1.0 equiv).
-
Catalyst Addition: Add magnesium bromide diethyl etherate (0.1 equiv).
-
Solvent and Reagent Addition:
-
Add anhydrous dichloromethane via syringe to achieve a concentration of approximately 0.2 M with respect to the N-acyl oxazolidinone.
-
Stir the resulting slurry at room temperature (23 °C).
-
Add triethylamine (4.0 equiv) via syringe in a single portion.
-
Add trimethylsilyl chloride (3.0 equiv) via syringe.
-
Finally, add the aldehyde (1.5 equiv) via syringe.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Workup and Quenching:
-
Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
-
Purification:
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product is often a crystalline solid.[5] A single diastereomer can frequently be isolated by recrystallization (e.g., from hexanes/EtOAc) or by standard silica gel chromatography.
-
Substrate Scope and Performance
The magnesium-catalyzed anti-aldol reaction is effective for a range of aldehydes. The table below summarizes representative results.
| Entry | Aldehyde (RCHO) | R Group | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Isobutyraldehyde | i-Pr | CH₂Cl₂ | 1 | 91 | >30:1 |
| 2 | Benzaldehyde | Ph | CH₂Cl₂ | 1.5 | 89 | 10:1 |
| 3 | Cyclohexanecarboxaldehyde | c-Hex | EtOAc | 4 | 92 | 20:1 |
| 4 | Pivaldehyde | t-Bu | EtOAc | 1 | 89 | >50:1 |
| Data adapted from Evans, D. A., et al., J. Am. Chem. Soc. 2002, 124, 392-393.[5] |
Cleavage of the Chiral Auxiliary
Once the desired anti-aldol adduct is obtained, the chiral auxiliary can be removed to unmask various functionalities while preserving the newly created stereocenters.[8]
Caption: Common methods for removing the Evans oxazolidinone auxiliary.
Protocol Example: Hydrolysis to the Carboxylic Acid
-
Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture and extract the product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.[9][10]
Conclusion
The magnesium-catalyzed Evans' anti-aldol reaction is a robust and highly selective method for asymmetric synthesis. Its operational simplicity, mild reaction conditions, and excellent stereocontrol provide a powerful tool for chemists to access chiral building blocks that are complementary to those obtained from the classic syn-selective protocol. This method continues to find application in the synthesis of complex molecules where precise control over anti stereocentries is paramount.
References
-
Evans, D. A., et al. (2002). Diastereoselective Magnesium Halide–Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392–393. Available at: [Link]
-
Wu, Y., et al. (2018). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Asian Journal of Organic Chemistry, 7(9), 1699-1715. Available at: [Link]
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No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available at: [Link]
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Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. Available at: [Link]
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Wikipedia. Chiral auxiliary. Available at: [Link]
-
Bhatt, P. (2019). Evans aldol ppt. Slideshare. Available at: [Link]
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Galloway, W. R. J. D., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]
-
Syam, K., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12435–12449. Available at: [Link]
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Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1543-1551. Available at: [Link]
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Syam, K., et al. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. Available at: [Link]
-
Evans, D. A., et al. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. ResearchGate. Available at: [Link]
-
Evans, D. A. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Available at: [Link]
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University of Rochester. Evans' Oxazolidinone Enolates. Available at: [Link]
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Czekelius, C. (2014). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
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Paterson, I., & Wallace, D. J. (1994). Double diastereoselection in anti aldol reactions mediated by dicyclohexylchloroborane between an L-erythrulose derivative and chiral aldehydes. Tetrahedron Letters, 35(49), 9083-9086. Available at: [Link]
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Ordóñez, M., & Cativiela, C. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available at: [Link]
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Macmillan Group. (2002). The Selective Aldol Reaction. Available at: [Link]
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Casual Chemistry. (2024). Solving Anti Aldol Reaction Issues. YouTube. Available at: [Link]
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Wikipedia. Aldol reaction. Available at: [Link]
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Casual Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
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Application Notes and Protocols: Choosing the Correct Lewis Acid for Oxazolidinone Reactions
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the appropriate Lewis acid in stereoselective reactions involving Evans-type oxazolidinone chiral auxiliaries. Moving beyond a simple catalog of reagents, this document elucidates the mechanistic principles that govern Lewis acid-mediated transformations, including aldol additions, conjugate additions, and alkylations. By understanding the interplay between the Lewis acid, the N-acyloxazolidinone substrate, and the reaction conditions, researchers can rationally design experiments to achieve high levels of diastereoselectivity and yield. This guide includes detailed, field-proven protocols, comparative data tables, and mechanistic diagrams to facilitate both conceptual understanding and practical application in the laboratory.
Introduction: The Oxazolidinone Auxiliary and the Critical Role of the Lewis Acid
Since their popularization by David A. Evans, chiral oxazolidinones have become indispensable tools in asymmetric synthesis, enabling the reliable construction of stereochemically complex molecules.[1] These auxiliaries function by being temporarily attached to a prochiral substrate, directing the stereochemical course of a subsequent bond-forming reaction, and then being cleaved to reveal the desired enantiomerically enriched product.
The efficacy of this strategy hinges on the ability to control the conformation of the N-acyloxazolidinone, thereby shielding one face of the reactive intermediate (typically an enolate) from attack. This is where the Lewis acid plays a pivotal role. A Lewis acid, an electron-pair acceptor, coordinates to the carbonyl oxygen(s) of the N-acyloxazolidinone, serving several critical functions[2]:
-
Activation: It increases the electrophilicity of the carbonyl group or enhances the acidity of the α-protons, facilitating enolate formation.
-
Conformational Rigidity: By coordinating to the carbonyls, the Lewis acid locks the substrate into a rigid conformation, which is essential for effective stereochemical communication from the chiral auxiliary.
-
Stereochemical Control: The nature of the Lewis acid—its size, coordination number, and chelating ability—directly dictates the geometry of the transition state, and consequently, the stereochemical outcome of the reaction.[3]
The choice of Lewis acid is therefore not a trivial experimental parameter but a key strategic decision that determines the success of the asymmetric transformation.
The Core Principle: Chelation vs. Non-Chelation Control
The stereochemical outcome of many oxazolidinone-mediated reactions can be rationalized by considering two primary modes of Lewis acid coordination: chelation and non-chelation.
-
Chelation Control: This mode is operative with Lewis acids that can form a stable, bidentate complex with both the acyl carbonyl oxygen and the oxazolidinone ring carbonyl oxygen. This chelation creates a rigid, chair-like six-membered ring transition state.[4] This conformation forces the substituent on the chiral auxiliary (e.g., benzyl or isopropyl) into a pseudo-equatorial position to minimize steric strain, effectively blocking one face of the enolate. This is the basis for the highly predictable stereoselectivity observed in many Evans aldol reactions.[3][5] Boron and titanium Lewis acids are well-known to promote chelation.
-
Non-Chelation Control: In this scenario, the Lewis acid coordinates to only one of the carbonyl oxygens, typically the more Lewis basic acyl carbonyl. This leads to a more flexible, open-chain transition state.[6] The stereochemical outcome is then governed by minimizing dipole-dipole interactions and steric hindrance in this less rigid arrangement. Lewis acids with bulky ligands or those that form weaker bonds may favor this pathway. Certain magnesium- and tin-based Lewis acids can operate under non-chelation control.[7]
The ability to switch between these two control mechanisms by simply changing the Lewis acid is a powerful tool for accessing different product diastereomers from the same starting material.[5][8]
Figure 1: Logical workflow for Lewis acid selection based on the desired stereochemical outcome, highlighting the dichotomy between chelation and non-chelation control pathways.
Lewis Acid Selection for Specific Transformations
The optimal Lewis acid is highly dependent on the specific reaction being performed. Below are detailed guidelines and protocols for common transformations.
The Aldol Reaction: A Case Study in Stereocontrol
The Evans asymmetric aldol reaction is a cornerstone of polyketide synthesis and a classic example of Lewis acid-controlled diastereoselectivity.[3] The goal is to control the formation of two new contiguous stereocenters.
A. Achieving the syn-Aldol Adduct (Chelation Control)
The formation of syn-aldol products is reliably achieved using boron triflates, which generate a (Z)-boron enolate that reacts via a highly ordered, chair-like Zimmerman-Traxler transition state.[5][9][10]
-
Recommended Lewis Acid: Dibutylboron triflate (Bu₂BOTf).
-
Mechanism of Action: Bu₂BOTf coordinates to both carbonyls, facilitating deprotonation by a hindered base (e.g., Hünig's base, DIPEA) to form the (Z)-enolate exclusively.[1][3] The boron atom acts as a template, organizing the enolate and the incoming aldehyde in the transition state to minimize 1,3-diaxial interactions, leading to the syn product with exceptional diastereoselectivity.[5]
Protocol 1: Boron-Mediated syn-Aldol Reaction
-
Preparation: In a flame-dried, argon-purged flask, dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add dibutylboron triflate (1.1 equiv) dropwise. The solution may turn from colorless to pale yellow.
-
Base Addition: After stirring for 15 minutes, add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor reaction progress by TLC.
-
Quench: Quench the reaction by adding a pH 7 phosphate buffer.
-
Workup: Dilute with DCM and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (typically silica gel with a hexanes/ethyl acetate gradient).
B. Achieving the anti-Aldol Adduct (Non-Chelation or Alternative Chelation Control)
Accessing the anti-aldol adduct requires circumventing the Zimmerman-Traxler pathway. This can be achieved by using a Lewis acid that either favors an open transition state or a different chelated geometry, such as a boat-like transition state.[7]
-
Recommended Lewis Acid: Magnesium bromide etherate (MgBr₂·OEt₂) or Titanium(IV) chloride (TiCl₄) with specific conditions.
-
Mechanism of Action (with MgBr₂·OEt₂): Magnesium-based Lewis acids are believed to promote a non-chelated, open transition state.[7] The stereochemical outcome is then dictated by Felkin-Anh-type interactions, favoring the anti diastereomer.
-
Mechanism of Action (with TiCl₄): Titanium tetrachloride is a versatile but powerful Lewis acid.[11] Under certain conditions, particularly with a stoichiometric amount of a hindered amine like sparteine, it can generate titanium enolates that lead to syn-adducts.[12] However, its strong oxophilicity can also be harnessed to favor different pathways, sometimes yielding non-Evans anti-adducts, though this is less general than the boron-mediated syn pathway.[13]
Protocol 2: Magnesium-Mediated anti-Aldol Reaction
-
Preparation: In a flame-dried, argon-purged flask, dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous DCM (~0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Lewis Acid & Base Addition: Add triethylamine (2.2 equiv) followed by MgBr₂·OEt₂ (1.1 equiv). Stir for 15 minutes.
-
Enolate Formation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equiv) dropwise and stir for 1 hour at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.5 equiv) and stir at -78 °C for 4-8 hours.
-
Quench: Quench with a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Follow the standard procedure described in Protocol 1.
Table 1: Lewis Acid Influence on Aldol Reaction Diastereoselectivity
| Lewis Acid | Base | Typical Product | Diastereomeric Ratio (syn:anti) | Control Mechanism |
| Bu₂BOTf | DIPEA | syn | >99:1 | Chelation (Zimmerman-Traxler) |
| TiCl₄ | DIPEA | syn | 3:1 to >20:1 | Chelation |
| MgBr₂·OEt₂ / TMSOTf | Et₃N | anti | 1:10 to 1:20 | Non-Chelation / Open TS |
| Sn(OTf)₂ | N-Ethylpiperidine | syn | >95:5 | Chelation |
Note: Ratios are illustrative and can vary based on substrate and specific conditions.
Conjugate Addition Reactions
In Michael-type conjugate additions to α,β-unsaturated N-acyloxazolidinones, the Lewis acid activates the dienophile and controls its conformation to dictate the facial selectivity of the nucleophilic attack.
-
Recommended Lewis Acids: Dialkylaluminum chlorides (e.g., Et₂AlCl, Me₂AlCl) or Titanium tetrachloride (TiCl₄).
-
Mechanism of Action: These strong Lewis acids form a rigid, chelated complex with the α,β-unsaturated imide. This coordination enhances the electrophilicity of the β-carbon and locks the conformation such that the auxiliary's substituent shields one face, directing the incoming nucleophile to the opposite side. Diethylaluminum chloride is particularly effective for these transformations.[14]
Figure 2: Workflow for a Lewis acid-promoted conjugate addition, emphasizing the formation of a rigid chelated complex to ensure high diastereoselectivity.
Alkylation Reactions
While alkylations of oxazolidinone enolates are often performed using strong bases like LDA or NaHMDS to form lithium or sodium enolates, Lewis acids can play a crucial role, particularly in more complex scenarios or when modulating reactivity is necessary. The enolates formed with alkali metals (Li, Na) are also considered chelated species, providing excellent stereocontrol.[1]
Practical Considerations and Troubleshooting
-
Stoichiometry: Lewis acids are typically used in stoichiometric amounts (1.0-1.5 equivalents) in substrate-controlled reactions with chiral auxiliaries.
-
Purity of Reagents: The purity of the Lewis acid is paramount. Older or improperly stored bottles of TiCl₄ or Bu₂BOTf can contain significant amounts of protic acids (HCl, TfOH), which can interfere with the reaction. Use freshly opened bottles or distill/purify the reagent before use.
-
Temperature Control: These reactions are highly sensitive to temperature. Maintaining low temperatures (-78 °C to -40 °C) is crucial for minimizing side reactions and maximizing selectivity.
-
Solvent Choice: Dichloromethane (DCM) is the most common solvent due to its low freezing point and ability to dissolve both the substrates and Lewis acid complexes. Ethereal solvents like THF can sometimes compete for Lewis acid coordination, potentially disrupting the desired chelation.
Conclusion
The selection of a Lewis acid is a critical determinant of success in reactions utilizing oxazolidinone chiral auxiliaries. A thorough understanding of the principles of chelation and non-chelation control allows the synthetic chemist to move beyond trial-and-error and make rational, predictive choices to access a desired diastereomer. For reliable syn-aldol formation, dibutylboron triflate remains the gold standard. For other transformations like conjugate additions, aluminum and titanium-based Lewis acids provide the requisite activation and conformational rigidity. By carefully controlling the Lewis acid, solvent, and temperature, researchers can fully exploit the power of these chiral auxiliaries to solve complex challenges in asymmetric synthesis.
References
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Hisashi Yamamoto. "From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis". Journal of Synthetic Organic Chemistry, Japan, 2011.
-
TCI. "Evans Aldol Reaction". Tokyo Chemical Industry Co., Ltd.
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David A. Evans, J. V. Nelson, E. Vogel, T. R. Taber. "Stereoselective aldol condensations via boron enolates". Journal of the American Chemical Society, 1981.
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Wikipedia. "Chiral Lewis acid". Wikipedia, 2023.
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Wikipedia. "Chiral auxiliary". Wikipedia, 2023.
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Filipe J. S. Duarte, Snezhana M. Bakalova, Eurico J. Cabrita, A. Gil Santos. "Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst". The Journal of Organic Chemistry, 2011.
-
Chem-Station. "Evans Aldol Reaction". Chem-Station Int. Ed., 2014.
-
David A. Evans, Kevin T. Chapman, John Bisaha. "Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones". Journal of the American Chemical Society, 1988.
-
Alfa Chemistry. "Evans Aldol Reaction". Alfa Chemistry.
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Chemistry LibreTexts. "4.4: The aldol reaction". Chemistry LibreTexts, 2020.
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Michael T. Crimmins, et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N- Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones". The Journal of Organic Chemistry, 2000.
-
Smritilekha Bera, S. S. Rithu Sai. "TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis". ChemistrySelect, 2023.
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Application Note: Diastereoselective Synthesis of syn-β-Hydroxy Acids via Evans Aldol Reaction with (R)-3-Acetyl-4-benzyloxazolidin-2-one
Abstract: This document provides a comprehensive guide for the stereoselective synthesis of chiral syn-β-hydroxy acids, pivotal building blocks in pharmaceutical and natural product synthesis.[1][2] The methodology leverages the Evans Aldol reaction, employing the robust and highly predictable (R)-3-Acetyl-4-benzyloxazolidin-2-one chiral auxiliary.[3] We detail the underlying mechanism that governs the reaction's exceptional stereocontrol, provide step-by-step laboratory protocols for the aldol addition and subsequent auxiliary cleavage, and offer expert insights into data analysis and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method for constructing stereochemically rich molecules.
Introduction and Scientific Principle
Chiral β-hydroxy acids are ubiquitous structural motifs in a vast array of biologically active molecules, including polyketide natural products, antibiotics, and enzyme inhibitors.[1] Their synthesis in an enantiomerically pure form is a critical challenge in modern organic chemistry. The Evans Asymmetric Aldol reaction stands as a cornerstone achievement in this field, offering a highly reliable and predictable strategy for the diastereoselective construction of carbon-carbon bonds.[4][5]
The power of this methodology lies in the temporary installation of a chiral auxiliary, an oxazolidinone, onto a simple acyl group. This auxiliary, derived from an amino acid, creates a chiral environment that masterfully directs the approach of an incoming electrophile (an aldehyde) to one of the two faces of the enolate, resulting in a single primary diastereomer.[3] This guide focuses on the use of (R)-3-Acetyl-4-benzyloxazolidin-2-one for the synthesis of (2'R, 3'S)-syn-β-hydroxy acids.
Mechanism of Stereoselection
The remarkable diastereoselectivity of the Evans Aldol reaction is a direct consequence of a highly ordered transition state. The process can be understood through the following key stages:
-
Chelated Boron Enolate Formation: The N-acetyl oxazolidinone is treated with a dialkylboron triflate, such as di-n-butylboron triflate (n-Bu₂BOTf), and a hindered tertiary amine, like N,N-diisopropylethylamine (DIPEA).[6] This "soft enolization" procedure reliably and almost exclusively generates the (Z)-enolate. The boron atom coordinates to both the acetyl carbonyl oxygen and the oxazolidinone carbonyl oxygen, forming a rigid, chelated six-membered ring.[4]
-
Zimmerman-Traxler Transition State: The (Z)-enolate reacts with an aldehyde through a closed, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[2]
-
Facial Selectivity: The bulky benzyl group at the C4 position of the (R)-oxazolidinone effectively shields the Re-face of the boron enolate. Consequently, the aldehyde is forced to approach from the less sterically encumbered Si-face. This facial bias, combined with the chair-like arrangement, locks in the relative stereochemistry of the two newly formed stereocenters, leading predictably to the syn-aldol adduct.[2][4]
Caption: Mechanism of the Evans Boron-Mediated Aldol Reaction.
Experimental Guide & Protocols
This section provides detailed protocols for the synthesis, purification, and cleavage of the aldol adduct.
Caption: Overall workflow for the synthesis of chiral β-hydroxy acids.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| (R)-3-Acetyl-4-benzyloxazolidin-2-one | ≥98% | Various | Store in a desiccator. |
| Aldehyde (R-CHO) | Reagent Grade | Various | Purify by distillation if necessary. |
| Di-n-butylboron triflate (n-Bu₂BOTf) | 1.0 M in CH₂Cl₂ | Various | Highly moisture-sensitive. Handle under inert gas. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Various | Distill from CaH₂ before use. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Various | Use from a solvent purification system or over molecular sieves. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Various | For chromatography. |
| Hexanes | HPLC Grade | Various | For chromatography. |
| Lithium Hydroxide (LiOH) | Monohydrate | Various | |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Various | Store refrigerated. |
| Tetrahydrofuran (THF) | Reagent Grade | Various | |
| Sodium Sulfite (Na₂SO₃) | Anhydrous | Various | For reductive quench. |
| Silica Gel | 230-400 mesh | Various | For flash chromatography. |
| Inert Gas Supply | Argon or Nitrogen | - | For maintaining anhydrous conditions. |
Protocol 1: Diastereoselective Aldol Addition
This protocol is based on a 5 mmol scale of the chiral auxiliary.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add (R)-3-Acetyl-4-benzyloxazolidin-2-one (1.09 g, 5.0 mmol, 1.0 equiv.).
-
Dissolution: Add 20 mL of anhydrous dichloromethane (CH₂Cl₂) via syringe and cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation:
-
Slowly add di-n-butylboron triflate (5.5 mL of a 1.0 M solution in CH₂Cl₂, 5.5 mmol, 1.1 equiv.) dropwise via syringe over 5 minutes. The solution will turn pale yellow.
-
Stir for 15 minutes.
-
Add N,N-diisopropylethylamine (1.05 mL, 6.0 mmol, 1.2 equiv.) dropwise over 5 minutes. The solution should become colorless or remain pale yellow.
-
Stir the resulting mixture for 30 minutes at -78 °C to ensure complete enolate formation.
-
-
Aldehyde Addition: In a separate dry vial, dissolve the aldehyde (6.0 mmol, 1.2 equiv.) in 5 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the enolate mixture at -78 °C over 10 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C in an ice-water bath and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding 15 mL of a pH 7 phosphate buffer solution, followed by 20 mL of methanol. Stir vigorously for 15 minutes at 0 °C.
-
Workup:
-
Transfer the mixture to a separatory funnel and remove the organic layer.
-
Extract the aqueous layer twice with 25 mL of CH₂Cl₂.
-
Combine the organic layers, wash with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldol adduct.
-
Protocol 2: Purification of the Aldol Adduct
-
Prepare a silica gel column using a slurry of silica in a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).
-
Dissolve the crude adduct in a minimal amount of CH₂Cl₂ and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of Hexanes/Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 80:20). The desired syn-adduct is typically the major product and can be isolated as a white solid or a colorless oil.[7]
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified aldol adduct.
Protocol 3: Auxiliary Cleavage to the β-Hydroxy Acid
This procedure generates oxygen gas and must be performed with caution in a well-ventilated fume hood with proper pressure relief.[8][9]
-
Preparation: Dissolve the purified aldol adduct (e.g., 4.0 mmol, 1.0 equiv.) in 20 mL of tetrahydrofuran (THF) in a 100 mL round-bottom flask. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (0.335 g, 8.0 mmol, 2.0 equiv.) in 10 mL of deionized water. Add this aqueous solution to the flask.
-
Cleavage: Slowly add 30% hydrogen peroxide (2.7 mL, 24.0 mmol, 6.0 equiv.) dropwise to the rapidly stirring biphasic mixture at 0 °C.
-
SAFETY NOTE: Oxygen evolution will occur.[8] Do not seal the flask. Ensure the N₂/Ar inlet is open to the atmosphere through an oil bubbler to allow gas to escape safely.
-
-
Reaction: Stir the reaction at 0 °C for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench: Slowly add 20 mL of a saturated aqueous sodium sulfite (Na₂SO₃) solution at 0 °C to quench the excess peroxide. Stir for 30 minutes.
-
Isolation:
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Transfer the remaining aqueous solution to a separatory funnel and wash twice with 25 mL of CH₂Cl₂ to remove the liberated chiral auxiliary (which can be recovered).
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the desired β-hydroxy acid from the acidified aqueous layer three times with 30 mL of ethyl acetate.
-
Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final chiral β-hydroxy acid.
-
Data Analysis and Characterization
-
Reaction Monitoring: TLC is used to monitor the consumption of the N-acetyl oxazolidinone (starting material) and the formation of the more polar aldol adduct.
-
Diastereomeric Ratio (d.r.) Determination: The d.r. of the aldol adduct can be accurately determined by ¹H NMR spectroscopy of the crude reaction mixture before purification.[10] The signals corresponding to the α-proton or adjacent methyl groups of the major (syn) and minor (anti) diastereomers will appear at different chemical shifts, allowing for quantification by integration. Diastereomeric ratios >95:5 are common for this method.
-
Product Confirmation: The structure of the final β-hydroxy acid is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by converting the acid to a chiral ester (e.g., with Mosher's acid chloride) and analyzing by ¹H or ¹⁹F NMR.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Aldol Adduct | 1. Presence of moisture in reagents or glassware. 2. Inactive n-Bu₂BOTf or aldehyde. 3. Insufficient reaction time. | 1. Flame-dry all glassware; use freshly distilled solvents and bases.[11] 2. Use a fresh bottle of n-Bu₂BOTf; purify the aldehyde before use. 3. Allow the reaction to stir longer at 0 °C. |
| Low Diastereoselectivity | 1. Reaction temperature was too high during enolization or addition. 2. Incorrect Lewis acid or base used. | 1. Meticulously maintain the temperature at -78 °C. 2. Ensure n-Bu₂BOTf is used for syn-selectivity; other Lewis acids can give different outcomes.[4] |
| Incomplete Auxiliary Cleavage | 1. Insufficient H₂O₂ or LiOH. 2. Reaction temperature too low or time too short. | 1. Use the recommended excess of cleavage reagents. 2. Allow the reaction to proceed for a longer duration at 0 °C. |
| Recovery of Starting Material | 1. Incomplete deprotonation to form the enolate. | 1. Ensure the DIPEA is pure and added after the n-Bu₂BOTf. Stir for the full 30 minutes before adding the aldehyde. |
Conclusion
The Evans Aldol reaction using (R)-3-Acetyl-4-benzyloxazolidin-2-one is a powerful and highly reliable method for the asymmetric synthesis of syn-β-hydroxy acids. Its predictability, high diastereoselectivity, and the ease of auxiliary removal have cemented its status as a go-to strategy in the synthesis of complex chiral molecules. By following the detailed protocols and adhering to the critical experimental parameters outlined in this guide, researchers can confidently and efficiently generate valuable chiral building blocks for their synthetic campaigns.
References
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Lee, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2976. [Link]
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Palomo, C., et al. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 76(24), 10146–10156. [Link]
-
Reyes-González, M. A., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1). [Link]
-
Collum, D. B., et al. (2019). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 141(25), 9996–10004. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
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Thieme. (n.d.). Direct Aldol Reactions. Science of Synthesis. Retrieved from [Link]
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Coster, M. J. (n.d.). Asymmetric aldol reaction using boron enolates. Griffith University Research Online. [Link]
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Gage, J. R. (1998). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 75(10), 1313. [Link]
-
Klapars, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1478–1483. [Link]
-
Munshi, P., et al. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Particulate Science and Technology, 29(4), 345-351. [Link]
-
de Fátima, A., & Pilli, R. A. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry, 932, 121629. [Link]
-
List, B., & MacMillan, D. W. C. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Science, 290(5496), 1524-1526. [Link]
-
Klapars, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1478–1483. [Link]
-
Abiko, A. (2002). Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions. Accounts of Chemical Research, 35(8), 567-73. [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Aldol reaction. Wikipedia. Retrieved from [Link]
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Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
chemeurope.com. (n.d.). Aldol reaction. chemeurope.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for synthesizing chiral β-hydroxy-α-amino acids. ResearchGate. Retrieved from [Link]
-
Hein, J. E. (2005). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace. [Link]
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Wikipedia. (n.d.). Aldol reaction. Wikipedia. Retrieved from [Link]
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AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. AZoM. [Link]
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Evans, D. A., et al. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392-393. [Link]
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Application Notes and Protocols for Low-Temperature Enolate Formation
Introduction: Mastering Reactivity with Cold Chemistry
In the landscape of modern organic synthesis, the precise control of reactivity is paramount. Among the most powerful tools in the synthetic chemist's arsenal is the enolate, a versatile nucleophile that enables the formation of carbon-carbon bonds with a high degree of control.[1] The regioselective generation of enolates is often the critical step in complex molecular construction, dictating the outcome of subsequent alkylation, aldol, and acylation reactions. Low-temperature chemistry provides the ideal environment for controlling these sensitive intermediates, minimizing side reactions and favoring the formation of specific isomers.[2][3] This guide offers a comprehensive overview of the principles and practical techniques for the successful experimental setup of low-temperature enolate formation, with a focus on the use of strong, non-nucleophilic bases.
The "Why": Understanding the Logic Behind Low-Temperature Enolate Formation
The decision to perform a reaction at cryogenic temperatures is not merely a matter of convention; it is a deliberate strategy to manipulate the kinetics and thermodynamics of a reaction. In the context of enolate formation, low temperatures, typically -78 °C, are crucial for several reasons:
-
Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, deprotonation can occur at two different α-carbons, leading to the formation of either the kinetic or thermodynamic enolate.[2] The kinetic enolate is formed faster and is typically the less substituted, while the thermodynamic enolate is more stable and more substituted.[2][4] Low temperatures, in conjunction with a strong, sterically hindered base, favor the formation of the kinetic enolate by preventing the equilibrium that would lead to the more stable thermodynamic product.[3][4][5][6][7] This is because the activation energy for the deprotonation of the less hindered proton is lower, and at low temperatures, there is insufficient thermal energy to overcome the higher activation barrier for the formation of the thermodynamic enolate.[2]
-
Suppressing Side Reactions: Many strong bases used for enolate formation are also potent nucleophiles. At higher temperatures, these bases can add to the carbonyl group, leading to unwanted byproducts.[8] Low temperatures significantly reduce the rate of these nucleophilic addition reactions, allowing for clean deprotonation.[6]
-
Enhancing Enolate Stability: Enolates are reactive species that can participate in self-condensation reactions (e.g., aldol reactions).[6] Maintaining a low temperature minimizes the rate of these decomposition pathways, preserving the enolate for the desired subsequent reaction.
Key Components of the Experimental Setup
A successful low-temperature enolate formation experiment hinges on the careful selection and handling of several key components: the base, the solvent, and the cooling method.
Choosing the Right Base: The Power of Steric Hindrance
The ideal base for kinetic enolate formation is strong enough to deprotonate the carbonyl compound irreversibly and sterically hindered to minimize nucleophilic attack.[8][9] Lithium diisopropylamide (LDA) is the most widely used base for this purpose.[5][8][9] It is a strong, non-nucleophilic base with a pKa of its conjugate acid around 36, making it capable of deprotonating most ketones and esters.[8][9][10]
| Base | Conjugate Acid pKa | Key Characteristics |
| Lithium diisopropylamide (LDA) | ~36 in THF[9] | Strong, sterically hindered, non-nucleophilic, soluble in THF.[8][9][11] |
| Lithium tetramethylpiperidide (LiTMP) | ~37 | Even more sterically hindered than LDA, useful for highly sensitive substrates. |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | ~26 | A strong, non-nucleophilic base, often used when a sodium counterion is desired. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | ~26 | Similar to NaHMDS, but the potassium counterion can influence reactivity. |
Table 1. Common strong, non-nucleophilic bases for low-temperature enolate formation.
Solvent Selection: The Reaction's Environment
The choice of solvent is critical for maintaining the low temperatures required and for ensuring the solubility and stability of the reagents. Aprotic solvents are essential as protic solvents would quench the enolate.[2][12]
-
Tetrahydrofuran (THF): The most common solvent for LDA-mediated enolate formation. It has a low freezing point (-108 °C) and effectively solvates the lithium cation.[11]
-
Diethyl Ether: Another suitable aprotic solvent, though its higher freezing point (-116 °C, but can form peroxides) makes it slightly less common than THF.
-
1,2-Dimethoxyethane (DME): A chelating ether that can influence the aggregation state and reactivity of lithium enolates.[13]
It is imperative that all solvents are rigorously dried and deoxygenated before use to prevent the quenching of the strong base and the enolate.
Mastering the Cold: Cryogenic Baths
Maintaining a stable, low temperature is crucial for the success of the reaction.[14][15] The most common and reliable method for achieving -78 °C is a dry ice/acetone bath.[14][16]
| Cooling Bath Composition | Achievable Temperature (°C) | Notes |
| Ice/Water | 0 | For reactions requiring cooling below ambient temperature. |
| Ice/NaCl | -10 to -20[14][16][17] | A simple and effective way to reach sub-zero temperatures. |
| Dry Ice/Acetonitrile | -40[14] | Useful for temperatures between an ice bath and a dry ice/acetone bath. |
| Dry Ice/Acetone | -78[14][16] | The standard for kinetic enolate formation.[4][5] |
| Liquid Nitrogen/Dichloromethane | -92[14] | For reactions requiring even lower temperatures. |
Table 2. Common cryogenic baths for low-temperature organic synthesis.
Safety Note: Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles, when handling dry ice and liquid nitrogen.[18] Ensure adequate ventilation to prevent the buildup of carbon dioxide from sublimating dry ice.
Visualizing the Workflow
Experimental Workflow for Low-Temperature Enolate Formation
Caption: A generalized workflow for low-temperature enolate formation and subsequent reaction.
Simplified Reaction Scheme: Kinetic Enolate Formation
Caption: Deprotonation of an unsymmetrical ketone with LDA at low temperature to favor the kinetic enolate.
Detailed Protocols
Protocol 1: In-situ Preparation of Lithium Diisopropylamide (LDA)
This protocol describes the preparation of a 0.5 M solution of LDA in THF.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, argon-flushed round-bottom flask with a magnetic stir bar and septum
-
Syringes and needles
Procedure:
-
Setup: Assemble a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Solvent and Amine: Add anhydrous THF to the flask via syringe. Cool the flask to 0 °C using an ice/water bath.
-
Amine Addition: Slowly add diisopropylamine to the cold THF solution via syringe.
-
n-BuLi Addition: While stirring at 0 °C, add n-butyllithium dropwise via syringe. A color change to pale yellow is typically observed.
-
Stirring: Continue stirring the solution at 0 °C for 30 minutes to ensure complete formation of LDA.
-
Use: The freshly prepared LDA solution is now ready for use in the subsequent enolate formation step. It is best used immediately.[19]
Protocol 2: General Procedure for Ketone Enolization and Alkylation
This protocol provides a general method for the formation of a kinetic enolate from a ketone and its subsequent reaction with an alkyl halide.
Materials:
-
Ketone (substrate)
-
Freshly prepared LDA solution (from Protocol 1)
-
Alkyl halide (electrophile)
-
Anhydrous THF
-
Dry, argon-flushed reaction flask with a magnetic stir bar and septum
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble a dry, argon-flushed reaction flask with a magnetic stir bar and a rubber septum.
-
Substrate Solution: Dissolve the ketone in anhydrous THF and add it to the reaction flask via syringe.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the freshly prepared LDA solution dropwise to the stirred ketone solution at -78 °C. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Slowly add the alkyl halide to the enolate solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Best Practices
-
Low Yields:
-
Incomplete enolate formation: Ensure the base is freshly prepared and its concentration is accurate. Use a slight excess of the base.
-
Quenching of enolate: Ensure all glassware is scrupulously dry and the reaction is performed under a strictly inert atmosphere. Solvents and reagents must be anhydrous.
-
Side reactions: Maintain the temperature at -78 °C during the addition of the base and the electrophile.
-
-
Mixture of Regioisomers:
-
Equilibration to thermodynamic enolate: Do not allow the enolate solution to warm above -78 °C before the addition of the electrophile. Ensure the deprotonation is irreversible by using a sufficiently strong base.
-
-
Poor Reproducibility:
-
Inconsistent base concentration: Titrate the n-BuLi solution before preparing LDA to ensure accurate stoichiometry.
-
Temperature fluctuations: Monitor the temperature of the cooling bath throughout the reaction and add more dry ice as needed.
-
Conclusion
The successful generation of enolates at low temperatures is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecules with high levels of control. By understanding the underlying principles of kinetic versus thermodynamic control and by meticulously controlling the experimental parameters—base, solvent, and temperature—researchers can reliably generate these powerful synthetic intermediates. The protocols and guidelines presented in this application note provide a solid foundation for the implementation of low-temperature enolate chemistry in a research setting, empowering scientists to tackle challenging synthetic targets with greater precision and efficiency.
References
-
Organic Chemistry II. (n.d.). Enolate formation and reactions. Fiveable. Retrieved from [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
JoVE. (2023, April 30). Regioselective Formation of Enolates. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Cooling baths. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Retrieved from [Link]
-
PubMed Central. (n.d.). Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Magic Formulas: Cooling Baths. Retrieved from [Link]
-
Neuman, R. C., Jr. (n.d.). 18: Reactions of Enolate Ions and Enols. In Organic Chemistry. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Recipes for Cooling Baths. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Wikipedia. (n.d.). Enolate. Retrieved from [Link]
- Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624-1654.
-
ChemHelp ASAP. (2019, November 4). deprotonation of ketones with LDA to make enolates [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Retrieved from [Link]
-
JoVE. (2015, March 4). Conducting Reactions Below Room Temperature. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Radleys. (n.d.). How To Perform Reactions At Low Temperatures. Retrieved from [Link]
-
eGyanKosh. (n.d.). ENOLATES. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Retrieved from [Link]
-
Khan Academy. (2014, January 4). Kinetic and thermodynamic enolates | Alpha Carbon Chemistry [Video]. YouTube. Retrieved from [Link]
-
ChemTube3D. (n.d.). Lithium enolates in aldol reactions. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
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- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Low diastereoselectivity in Evans' aldol addition troubleshooting
Welcome to the technical support center for the Evans' Aldol Addition. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful stereoselective reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own work.
Troubleshooting Guide: Tackling Low Diastereoselectivity
This section addresses common issues encountered during the Evans' aldol addition, providing in-depth explanations and actionable solutions.
Q1: Why am I observing a nearly 1:1 mixture of syn and anti aldol products?
A low diastereomeric ratio (dr) is a frequent issue, often stemming from incomplete or incorrect formation of the desired (Z)-enolate. The Evans' aldol reaction's high syn-selectivity is predicated on the formation of a chair-like Zimmerman-Traxler transition state, which is only possible with the (Z)-enolate.[1][2]
Underlying Causes & Solutions:
-
Inadequate Enolization Conditions: The choice of base and Lewis acid is critical for selectively generating the (Z)-enolate.
-
Base Selection: While triethylamine (TEA) is commonly used, the more sterically hindered diisopropylethylamine (DIPEA or Hünig's base) can sometimes offer improved selectivity by minimizing side reactions.[3][4] The pKa and steric bulk of the amine base can influence the kinetics and equilibrium of enolate formation.[3]
-
Boron Reagent: Dibutylboron triflate (Bu₂BOTf) is the standard for generating (Z)-enolates and generally provides high syn-selectivity.[2] If you are using other boron reagents, such as 9-BBN-OTf, you might observe different selectivity profiles.
-
-
Reaction Temperature: The enolization and subsequent aldol addition are typically performed at low temperatures (-78 °C) to ensure kinetic control.[5] Allowing the reaction to warm prematurely can lead to enolate equilibration or side reactions, eroding diastereoselectivity.
-
Slow Addition of the Aldehyde: The aldehyde should be added slowly to the pre-formed boron enolate at low temperature.[5] This ensures that the concentration of the aldehyde remains low, minimizing the potential for uncatalyzed or poorly selective background reactions.
Optimization Protocol:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the N-acyl oxazolidinone in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the amine base (e.g., DIPEA) dropwise.
-
Slowly add the boron triflate (e.g., Bu₂BOTf) and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde, dissolved in the same solvent, dropwise via a syringe pump over 30-60 minutes.
-
Stir the reaction at -78 °C for the recommended time before quenching.
Q2: My reaction with an acetate-derived N-acyloxazolidinone shows poor diastereoselectivity. What's wrong?
This is a known limitation of the standard Evans' aldol reaction. The α-substituent on the enolate plays a crucial role in enforcing the required conformation in the transition state.
Mechanistic Explanation:
The high diastereoselectivity in a typical propionate aldol is due to two key factors in the transition state:
-
Minimization of dipole-dipole repulsion between the carbonyl groups of the auxiliary and the enolate.
-
A steric clash between the α-methyl group of the propionate enolate and the substituent on the chiral auxiliary.
In an acetate aldol, the absence of the α-methyl group removes this critical steric interaction. This leads to a less organized transition state, resulting in poor diastereoselectivity, often approaching a 1:1 ratio.
Troubleshooting Strategies:
-
Modified Chiral Auxiliaries: For acetate aldol additions, consider using modified chiral auxiliaries, such as those derived from thiazolidinethiones, which can enforce a more rigid transition state.
-
Alternative Metal Enolates: Switching from boron to other metals like tin can sometimes improve selectivity in acetate aldol reactions by creating a more ordered transition state.
Q3: I'm using a sterically hindered aldehyde, and my yields and selectivity are low. How can I improve this?
Sterically demanding aldehydes can react sluggishly, leading to longer reaction times and the potential for side reactions that decrease both yield and diastereoselectivity.
Potential Issues & Solutions:
-
Incomplete Reaction: The steric bulk of the aldehyde can slow down the reaction. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A longer reaction time at low temperature may be necessary.
-
Aldehyde Instability and Self-Condensation: Enolizable aldehydes can undergo self-aldol reactions under the reaction conditions. To mitigate this, ensure the slow addition of the aldehyde to a pre-formed excess of the boron enolate. This maintains a low concentration of the free aldehyde.
-
Choice of Lewis Acid: A more Lewis acidic boron reagent might be required to sufficiently activate the hindered aldehyde. However, this must be balanced with the potential for decreased selectivity.
Workflow for Hindered Aldehydes:
Caption: Favored vs. Disfavored Transition States.
References
-
Does the amine used to generate the enolate affect the selectivity of an Evans aldol reaction? - Chemistry Stack Exchange. (2014, November 13). Retrieved from [Link]
- Northrup, A. B. (2002, September 18). The Selective Aldol Reaction. Macmillan Group Meeting.
-
Aldol reaction. (2017, March 16). In Wikipedia. Retrieved from [Link]
-
Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed. Retrieved from [Link]
- Overview of Evans Aldol Reaction Techniques. (2025, April 30). Coconote.
- Anderson, N. G. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- Aldol Reactions: E-Enolates and Anti-Selectivity. (n.d.). DigitalCommons@USU.
- Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube.
- Would there be a reason to use diisopropylamine instead of triethylaminr as your base? (2015, May 13). Reddit.
- Myers, A. G. (n.d.). 001 Zimmerman Traxler. Andrew G Myers Research Group.
- anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients. (2018, September 26). PubMed.
- Asymmetric Synthesis. (n.d.). University of York.
- Evans Aldol Reaction. (n.d.). Tokyo Chemical Industry UK Ltd..
-
Aldol reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023, September 6).
- The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. (n.d.). MacMillan Group.
- Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin.
- What Is The Difference between Triethylamine And DIPEA? (2025, May 22). Xinggao Chemical.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
-
N,N-Diisopropylethylamine. (n.d.). In Wikipedia. Retrieved from [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Aldol reactions | Aldehydes, ketones & carboxylic acids | Chemistry | Khan Academy. (2024, August 30). YouTube.
- Aldehydes and Ketones Solutions Q1-10 Aldol and Cannizaro Reactions (MS Chouhan elementary problems). (2024, July 22). YouTube.
- Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. (n.d.).
- Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
- Kwan, E. E. (n.d.). 8 - Aldol Reaction.pdf.
- Silber, E. (n.d.). SOLVENT EFFECTS IN THE DIELS ALDER REACTION.
- Aldol reaction (video)
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022, February 24).
Sources
Technical Support Center: Acylation of (R)-4-benzyl-2-oxazolidinone
Welcome to the technical support center for the acylation of (R)-4-benzyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical reaction. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-acylation of (R)-4-benzyl-2-oxazolidinone?
A1: The two primary methodologies for the N-acylation of Evans auxiliaries like (R)-4-benzyl-2-oxazolidinone involve either strong base-mediated deprotonation followed by reaction with an acylating agent, or a milder, catalyzed approach.[1][2]
-
Strong Base Method (The "Classic" Evans Protocol): This widely used procedure involves the deprotonation of the oxazolidinone's N-H bond using a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3] The resulting lithium amide is then quenched with an acyl chloride or anhydride to furnish the desired N-acyl oxazolidinone.[3][4]
-
Catalytic Method (Milder Conditions): A simpler and often safer alternative avoids the use of pyrophoric n-BuLi.[2][5] This method employs a weaker base, such as triethylamine (Et₃N), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][6] The reaction can be conducted at room temperature or with gentle heating and is effective with both acid chlorides and anhydrides.[1][2]
Q2: My acylation reaction is resulting in a low yield. What are the likely causes and how can I troubleshoot this?
A2: Low yields in the acylation of (R)-4-benzyl-2-oxazolidinone can stem from several factors, primarily related to incomplete deprotonation, side reactions, or issues with the reagents.
Troubleshooting Guide: Low Acylation Yield
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Deprotonation (Strong Base Method) | The N-H of the oxazolidinone has a pKa of approximately 18-20 in DMSO. Incomplete deprotonation by n-BuLi can occur if the base has degraded or if there are acidic impurities (e.g., water) in the reaction. Solution: Use freshly titrated n-BuLi. Ensure all glassware is flame-dried or oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Side Reactions of the Acylating Agent | Acyl chlorides and anhydrides are highly reactive and can be consumed by trace amounts of water or other nucleophiles. Solution: Use freshly distilled or purchased high-purity acylating agents. Ensure all reagents and solvents are anhydrous. |
| Formation of Ketene (for some acyl chlorides) | When using acyl chlorides with an α-proton, treatment with a strong, non-nucleophilic base can lead to the formation of a ketene intermediate, which can then polymerize or undergo other unproductive reactions. Solution: Add the acyl chloride to the deprotonated oxazolidinone solution at low temperature. |
| Steric Hindrance | Highly hindered acylating agents or oxazolidinone derivatives may react sluggishly.[4] Solution: For sterically demanding substrates, consider switching to the milder DMAP-catalyzed method, which can sometimes be more effective.[2] Alternatively, using more reactive acylating agents like acid fluorides can improve yields.[4] Increasing the reaction time or temperature (within reasonable limits to avoid decomposition) may also be beneficial. |
| Product Purification Losses | The N-acyl oxazolidinone product can be lost during workup or chromatography. Solution: Optimize your purification protocol. Consider crystallization as an alternative to chromatography if the product is a solid. Ensure complete extraction from the aqueous phase during workup. |
In-Depth Protocol Analysis
Protocol 1: Strong Base-Mediated Acylation (Evans Protocol)
This protocol is the gold standard for achieving high yields and is particularly useful for less reactive acylating agents.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (R)-4-benzyl-2-oxazolidinone and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-butyllithium (n-BuLi) dropwise. Stir the mixture at -78 °C for 30-60 minutes. The formation of the lithium amide is crucial for the subsequent acylation.[3]
-
Acylation: Slowly add the acyl chloride or anhydride to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): This temperature is critical to prevent side reactions of the highly reactive n-BuLi and the resulting lithium enolate.[3] It also helps to control the exothermicity of the reaction.
-
Anhydrous Conditions: n-BuLi reacts violently with water.[1] Any moisture will consume the base and reduce the yield.
-
n-Butyllithium as the Base: n-BuLi is a strong, non-nucleophilic base that effectively deprotonates the oxazolidinone without competing in the subsequent acylation.[7]
Protocol 2: DMAP-Catalyzed Acylation
This method is experimentally simpler and avoids the use of pyrophoric reagents, making it a safer alternative for many applications.[1][2]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add (R)-4-benzyl-2-oxazolidinone, the acylating agent (acid chloride or anhydride), and a suitable solvent (e.g., THF, CH₂Cl₂, or toluene).
-
Addition of Base and Catalyst: Add triethylamine (Et₃N, typically 1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, typically 0.05-0.1 equivalents).
-
Reaction: Stir the mixture at room temperature overnight or heat to reflux for a shorter reaction time.[1]
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Causality Behind Experimental Choices:
-
DMAP as a Catalyst: DMAP is a highly effective acyl transfer catalyst. It reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic oxazolidinone.
-
Triethylamine as the Base: Triethylamine serves as a stoichiometric base to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.
Visualizing the Acylation Workflow
Workflow for Strong Base-Mediated Acylation
Caption: Workflow for the acylation of (R)-4-benzyl-2-oxazolidinone using a strong base.
Advanced Troubleshooting
Q3: I am observing epimerization at the C4 position of the oxazolidinone. What could be causing this?
A3: Epimerization at the stereocenter of the chiral auxiliary is a rare but serious issue. It is most likely to occur if an excess of a very strong base is used, especially at elevated temperatures. The benzylic proton at the C4 position is weakly acidic and can be abstracted under harsh conditions.
Mitigation Strategies:
-
Use Stoichiometric Base: Carefully control the stoichiometry of the strong base (n-BuLi). Use no more than 1.0-1.05 equivalents.
-
Maintain Low Temperatures: Do not allow the reaction to warm significantly during or after the addition of the strong base.
-
Consider a Milder Method: The DMAP-catalyzed method is much less likely to cause epimerization due to the use of a weaker base.
Q4: The subsequent diastereoselective alkylation of my N-acyl product is giving poor diastereoselectivity. Could the acylation step be the problem?
A4: While the acylation step itself does not directly influence the stereochemical outcome of a subsequent alkylation, an impure N-acyl product can lead to poor results.
Key Considerations:
-
Purity of the N-Acyl Product: Ensure that the N-acyl oxazolidinone is pure before proceeding to the alkylation step. Unreacted starting material or side products from the acylation can interfere with the formation of the desired enolate and lead to a mixture of diastereomers.
-
Formation of the (Z)-Enolate: The high diastereoselectivity of Evans auxiliary-mediated alkylations relies on the formation of a rigid, chelated (Z)-enolate.[1][3] Incomplete acylation or the presence of impurities can hinder the formation of this crucial intermediate.
References
- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry.
- Benchchem. (N-Acetyl)-(4R)-benzyl-2-oxazolidinone.
- Ager, D. J., Allen, D. R., & Schaad, D. R. (1996). Simple and efficient N-acylation reactions of chiral oxazolidinone auxiliaries. Synthesis, 1996(10), 1283-1285.
- Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777.
-
LookChem. Simple and efficient N-acylation reactions of chiral oxazolidinone auxiliaries. [Link]
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(5), 314-326.
-
Scilit. A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. [Link]
-
ResearchGate. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
-
ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
-
Organic Letters. Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. [Link]
-
National Institutes of Health. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Simple and efficient N-acylation reactions of chiral oxazolidinone auxiliaries - Lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
Technical Support Center: Isolating Aldol Products from Unreacted Starting Material
Welcome to the Technical Support Center for challenges in synthetic and process chemistry. This guide provides in-depth troubleshooting and procedural outlines for the effective removal of unreacted starting materials from your aldol reaction products. The information herein is curated for researchers, scientists, and professionals in drug development, emphasizing practical, field-tested solutions.
Troubleshooting Guide: Common Purification Hurdles
This section addresses frequent challenges encountered during the purification of aldol products, presented in a direct question-and-answer format.
Q1: My TLC plate shows my aldol product and unreacted starting aldehyde co-eluting. How can I separate them?
When your product and starting aldehyde exhibit similar polarities, chromatographic separation can be challenging.[1] A highly effective and often overlooked technique is a sodium bisulfite wash . Unreacted aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be easily removed through an aqueous extraction.[1] This method is particularly useful for non-polar to moderately polar aldehydes.
Q2: I've attempted recrystallization, but my aldol product remains an oil. What are my next steps?
The oily nature of a product can be due to the presence of impurities or the product's inherent low melting point.[1] If impurities are suspected, flash column chromatography is the recommended next step to remove them.[1] If the product is inherently an oil, consider attempting to induce crystallization by scratching the inside of the flask with a glass rod or by seeding the oil with a small crystal of the pure product, if available.[1]
Q3: After purification, I still see traces of the starting ketone in my NMR spectrum. How can I remove it?
Ketones are generally less reactive than aldehydes, and their removal can sometimes be more challenging than removing unreacted aldehydes.[2] If the ketone is significantly less polar than your aldol product, a carefully optimized flash column chromatography with a gradient elution should provide good separation.[1] For ketones with acidic or basic functionalities, an acid-base extraction can be employed to selectively move the impurity into an aqueous layer.[3][4][5]
Q4: My aldol addition product is dehydrating during purification on a silica gel column. How can I prevent this?
Silica gel is slightly acidic and can promote the dehydration of the β-hydroxy aldehyde or ketone to the corresponding α,β-unsaturated carbonyl compound, especially with heat.[1][6] To mitigate this, you can:
-
Neutralize the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine in the slurry.[1]
-
Use a less acidic stationary phase: Consider using alumina (neutral or basic) for your chromatography.[6]
-
Avoid excessive heat: Run the column at room temperature and avoid heating during solvent removal.[1]
Purification Protocols: Step-by-Step Methodologies
This section provides detailed protocols for the most common and effective techniques for purifying aldol products.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities.[1][6]
Materials:
-
Silica gel (or alumina)
-
Appropriate column size
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Crude aldol product
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle and add another layer of sand on top.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively polar solvent.
-
Carefully add the sample to the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and apply gentle pressure.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Workflow for Flash Column Chromatography
Caption: A generalized workflow for aldol product purification using flash column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid aldol products.[8][9][10]
Materials:
-
Crude solid aldol product
-
Recrystallization solvent
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature.[1] Common solvents for aldol products include ethanol and ethanol/water mixtures.[10][11]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Decision Tree for Recrystallization Solvent Selection
Caption: A decision tree to guide the selection of an appropriate recrystallization solvent.
Protocol 3: Purification by Acid-Base Extraction
This technique is ideal for removing acidic or basic starting materials or byproducts.[3][4][5][12] For instance, an unreacted carboxylic acid starting material can be removed by washing with a basic aqueous solution.
Materials:
-
Separatory funnel
-
Crude reaction mixture in an organic solvent
-
Aqueous acidic or basic solution (e.g., dilute HCl or NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., Na2SO4 or MgSO4)
Procedure:
-
Extraction:
-
Pour the organic solution of the crude product into a separatory funnel.
-
Add the aqueous acidic or basic solution.
-
Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate.
-
-
Separation:
-
Drain the aqueous layer.
-
Repeat the extraction with fresh aqueous solution if necessary.
-
-
Washing and Drying:
-
Wash the organic layer with brine to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the organic solvent by rotary evaporation to yield the purified product.
-
Data Summary for Purification Techniques
| Purification Technique | Best For | Key Advantages | Potential Issues |
| Flash Column Chromatography | Separating compounds with different polarities, oily products.[1][13] | High resolution, applicable to a wide range of compounds. | Can be time-consuming, potential for product decomposition on silica.[1] |
| Recrystallization | Purifying solid products with moderate to high purity.[8][9][10] | Can yield very pure material, relatively simple setup. | Not suitable for oils or amorphous solids, requires finding a suitable solvent.[1] |
| Acid-Base Extraction | Removing acidic or basic impurities.[3][4][5] | Fast and efficient for specific impurity types. | Only applicable if the impurity has acidic or basic properties. |
| Sodium Bisulfite Wash | Removing unreacted aldehydes.[1] | Highly selective for aldehydes. | The formed adduct may need to be hydrolyzed to recover the aldehyde if desired. |
References
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. Retrieved from [Link]
-
Parra, T. (2020, May 22). Aldol Condensation. YouTube. Retrieved from [Link]
-
Chem Survival. (2020, December 10). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Khan Academy. (n.d.). Aldol reaction. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
LeeLin, J. (2020, September 7). CHEM 420 Aldol Experiment (Part 3): Purification of Aldol Product by Column Chromatography. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Holmquist, L., & Lewin, M. (1991). Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. Journal of Biochemical and Biophysical Methods, 22(4), 321–329. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Aldol Condensation - Recrystallization for Y. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
Gerasimova, T. P., et al. (2015). Chromatography-Mass Spectrometry Study of Aldol Condensation Reaction with an Organotelluric Catalyst. Protection of Metals and Physical Chemistry of Surfaces, 51(6), 1050–1057. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of Natural Products. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
Sources
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- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 8. amherst.edu [amherst.edu]
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- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: N-Acyloxazolidinone Enolates
Welcome to the technical support center for N-acyloxazolidinone enolates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot the common side reactions encountered during their application in asymmetric synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with N-acyloxazolidinone enolates, providing explanations and actionable solutions.
Issue 1: Low Diastereoselectivity in Aldol Reactions
Question: I am performing an Evans aldol reaction with an N-acyloxazolidinone, but my product is a mixture of diastereomers with low selectivity. What are the potential causes and how can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in Evans aldol reactions is a common issue that can often be traced back to the geometry of the enolate and the reaction conditions. The high stereoselectivity of the Evans aldol reaction is predicated on the formation of a Z-enolate, which then proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.[1][2][3]
Potential Causes and Solutions:
-
Incorrect Enolate Geometry: The formation of the desired Z-enolate is crucial for high diastereoselectivity, leading to the syn-aldol product.[1] The choice of base and Lewis acid is paramount in controlling enolate geometry.
-
Solution: For the classic Evans syn-aldol reaction, the use of dibutylboron triflate (Bu₂BOTf) and a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is highly recommended.[1][4] This combination reliably generates the Z-boron enolate. Lithium enolates, generated with bases like lithium diisopropylamide (LDA), can sometimes lead to lower selectivity due to the formation of different aggregates and transition states.[5]
-
-
Acetate Enolate Issues: Acetate-derived N-acyloxazolidinone enolates are notorious for giving poor diastereoselectivity.[3] This is because the lack of an α-substituent on the enolate removes a key steric interaction in the transition state that would otherwise favor one diastereomeric outcome.[3]
-
Reaction Temperature: The stability of the Zimmerman-Traxler transition state is highly dependent on temperature.
-
Solution: Ensure your reaction is carried out at a low temperature, typically -78 °C, to minimize competing, less organized transition states that can lead to other diastereomers.
-
-
Epimerization: The α-carbon of the product is susceptible to epimerization, especially during workup or purification if basic or acidic conditions are employed.[6]
-
Solution: Use a mild workup procedure. Quench the reaction at low temperature with a buffered solution. Avoid exposure to strong acids or bases during purification. Lithium hydroxide (LiOH) is often used for auxiliary cleavage because it is less likely to cause epimerization compared to other bases.[6]
-
Experimental Protocol for a Highly Diastereoselective Evans Syn-Aldol Reaction:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv).
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the Z-boron enolate.
-
Add the aldehyde (1.2 equiv) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1-2 hours.
-
Quench the reaction by adding a phosphate buffer (pH 7) and methanol.
-
Concentrate the mixture in vacuo and extract the product with an organic solvent.
-
Proceed with a mild purification method, such as flash column chromatography on silica gel.
Issue 2: Epimerization of the α-Stereocenter
Question: I have successfully synthesized my desired diastereomer, but I am observing a loss of stereochemical purity, suggesting epimerization at the α-carbon. How can I prevent this?
Answer: Epimerization at the α-carbon is a result of deprotonation to form an enolate, followed by re-protonation from either face, which scrambles the stereocenter.[7] This can occur during the reaction, workup, or purification.
Potential Causes and Solutions:
-
Excess Strong Base: Using a large excess of a strong base for enolate formation can lead to residual base in the reaction mixture, which can cause epimerization of the product.
-
Solution: Use a stoichiometric amount of base, or a slight excess (e.g., 1.05-1.1 equivalents), and ensure it is fully consumed during enolate formation.
-
-
Basic Workup or Purification: Exposure of the product to basic conditions can readily cause epimerization.
-
Solution: Employ a neutral or slightly acidic workup. Avoid using basic solutions for extraction or washing. When performing chromatography, consider using a silica gel that has been washed with a non-basic solvent system.
-
-
Prolonged Reaction Times or Elevated Temperatures: These conditions can increase the likelihood of equilibrium processes, including epimerization.
-
Solution: Monitor your reaction closely by TLC or LC-MS and work it up as soon as it is complete. Maintain the recommended low temperature throughout the reaction.
-
Issue 3: Undesired Cleavage of the Chiral Auxiliary
Question: I am attempting to cleave the chiral auxiliary from my product, but I am getting low yields and side products. What are the best practices for auxiliary cleavage?
Answer: The N-acyloxazolidinone is an amide-like functional group, and its cleavage requires specific conditions to avoid side reactions. The choice of cleavage method depends on the desired functional group (e.g., carboxylic acid, alcohol, aldehyde, or ester).[8]
Common Cleavage Methods and Troubleshooting:
| Desired Product | Reagents | Potential Issues | Troubleshooting |
| Carboxylic Acid | LiOH / H₂O₂ | Incomplete reaction; cleavage of the oxazolidinone ring (endocyclic cleavage).[9][10] | Use a sufficient excess of LiOH and H₂O₂. Maintain a low temperature (0 °C) to favor exocyclic cleavage.[8] The hydroperoxide anion is the active nucleophile that selectively attacks the exocyclic carbonyl.[9] |
| Primary Alcohol | LiAlH₄ or LiBH₄ | Over-reduction of other functional groups. | Use a milder reducing agent like LiBH₄ if compatible with other functional groups. Perform the reaction at low temperatures. |
| Aldehyde | DIBAL-H | Over-reduction to the alcohol. | Use a limited amount of DIBAL-H (typically 1.1-1.5 equivalents) and maintain a very low temperature (-78 °C). |
| Ester | NaOMe / MeOH | Transesterification of other ester groups. | Use stoichiometric amounts of the alkoxide. This method is best for substrates without other sensitive ester functionalities. |
Experimental Protocol for Hydrolytic Cleavage to a Carboxylic Acid:
-
Dissolve the N-acyl oxazolidinone in a mixture of tetrahydrofuran (THF) and water (typically 4:1).[8]
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide.[8]
-
Stir the mixture at 0 °C and monitor the reaction by TLC until the starting material is consumed.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).[8]
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid product.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the Evans aldol reaction?
The Lewis acid, typically a boron triflate, plays a dual role. First, it coordinates to the carbonyl oxygen of the N-acyloxazolidinone, increasing the acidity of the α-protons and facilitating enolization.[1] Second, it templates the formation of a rigid, six-membered ring transition state (the Zimmerman-Traxler model), which is responsible for the high diastereoselectivity of the reaction.[1][2]
Q2: Can I use other metal enolates besides boron enolates?
Yes, other metal enolates can be used, and they can even provide access to different aldol diastereomers. For example, titanium enolates have been shown to favor the formation of anti-aldol products in some cases, reversing the typical diastereoselectivity of boron enolates.[11] Lithium enolates are also commonly used, but as mentioned earlier, they may offer lower diastereoselectivity compared to boron enolates in certain applications.[5]
Q3: How can I avoid N-acylation as a side reaction during enolate formation?
N-acylation is generally not a common side reaction during the formation of the enolate from an N-acyloxazolidinone. The deprotonation occurs at the α-carbon of the acyl group. However, in the acylation of the oxazolidinone auxiliary itself to form the starting material, N-acylation is the desired reaction. To ensure efficient N-acylation, one can deprotonate the oxazolidinone with a strong base like n-butyllithium before adding the acylating agent (e.g., an acid chloride).[9] Milder methods using acyl transfer catalysts like 4-dimethylaminopyridine (DMAP) with an acid anhydride are also effective.[9]
Q4: What is the "Zimmerman-Traxler" model and why is it important?
The Zimmerman-Traxler model is a widely accepted model that explains the stereochemical outcome of aldol reactions involving metal enolates.[3] It proposes a chair-like, six-membered ring transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen. This ordered transition state minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters. For Evans aldol reactions, the Z-enolate reacts through this transition state to give the syn-aldol product.[1]
Visualizing Key Concepts
Diagram 1: Formation of the Z-Boron Enolate
Caption: Pathway to the syn-aldol product.
References
-
Collum, D. B., et al. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. ResearchGate. [Link]
-
Chem-Station. Evans Aldol Reaction. Chem-Station Int. Ed. [Link]
-
Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]
-
Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Warr, J. C., et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
ERIC. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]
-
Coconote. Overview of Evans Aldol Reaction Techniques. [Link]
-
University of Liverpool. evans enolate alkylation-hydrolysisx. [Link]
-
NotEvans. Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Chemistry Stack Exchange. [Link]
-
Collum, D. B., et al. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. ResearchGate. [Link]
-
Sherman, D. H., et al. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]
-
Oyelere, A. K., et al. Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]
-
Collum, D. B., et al. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed Central. [Link]
-
The Organic Chemistry Tutor. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Zakarian, A., et al. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed Central. [Link]
-
Urpí, F., et al. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. National Institutes of Health. [Link]
-
Wang, Z. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]
-
Sundén, H., et al. N-Acylation of Oxazolidinones. ChemistryViews. [Link]
-
Heravi, M. M., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Thornton, E. R., & Nerz-Stormes, M. Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Urpí, F., et al. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Neuman, R. C. Reactions of Enolate Ions and Enols. [Link]
-
Clayden, J., et al. Alkylation of enolates. [Link]
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Technical Support Center: Optimizing Alkylation Reactions
Welcome to the Technical Support Center for Alkylation Optimization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and selectivity of their alkylation reactions. As a cornerstone of organic synthesis, particularly in drug development where it's used to modify bioactive compounds[1], mastering alkylation is critical. This resource provides in-depth, field-proven insights into the nuanced interplay of temperature and reaction time, moving beyond simple protocols to explain the underlying chemical principles.
Fundamentals: The "Why" Behind Temperature and Time
In any chemical transformation, temperature and time are fundamental variables that dictate the reaction's outcome. Their optimization is not merely about finding a "sweet spot" but about precisely controlling the reaction's energetic landscape to favor the desired product.
Temperature's Dual Role: Temperature directly influences the rate of a reaction; higher temperatures provide the necessary activation energy for reactants to transform into products. However, in alkylation, its role is more complex. Many alkylation reactions can proceed through multiple pathways, leading to different products.[2] Here, temperature becomes the deciding factor between kinetic and thermodynamic control .
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy barrier.[3][4] This is often desirable when trying to avoid unwanted rearrangements or form a specific, less-stable isomer.[5][6]
-
Thermodynamic Control (High Temperature): At higher temperatures, reactions often become reversible. The system has enough energy to overcome higher activation barriers and explore various pathways.[3][4] Over time, the reaction mixture will equilibrate, and the most stable product will predominate. This can be problematic if the most stable product is an undesired isomer, a rearranged species (common in Friedel-Crafts alkylation[7][8][9]), or a product of polyalkylation.[9][10]
Reaction Time: The Path to Completion: Reaction time is intrinsically linked to temperature. A reaction that is complete in one hour at 80°C might require 24 hours at room temperature. The goal is to allow the reaction to proceed to completion without allowing side reactions or product degradation to occur. This makes active monitoring, rather than a fixed time, the gold standard for determining the endpoint of a reaction.[11][12]
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield or no product at all. What is the first thing I should check?
A: The most common culprits are temperature and reaction time. Your reaction may lack the necessary activation energy if the temperature is too low. Conversely, if the reaction time is too short, it simply hasn't had enough time to proceed. First, ensure your starting materials and catalysts are pure and active. Then, try incrementally increasing the temperature or running a time-course study to see if product begins to form over a longer period.[13][14]
Q2: My reaction is producing a mixture of isomers and other side products. How can I improve selectivity?
A: This is a classic optimization problem, often solved by manipulating the temperature.
-
Carbocation Rearrangements: If you are performing a reaction prone to carbocation formation (like Friedel-Crafts alkylation), higher temperatures can provide the energy for less stable carbocations to rearrange into more stable ones before alkylating the ring.[8][9][10] Lowering the temperature can often trap the desired kinetic product.
-
Kinetic vs. Thermodynamic Enolates: In the alkylation of unsymmetrical ketones, low temperatures (-78 °C) with a sterically hindered base like LDA favor the formation of the less-substituted (kinetic) enolate.[5][6][15] Warmer temperatures allow for equilibration to the more stable, more-substituted (thermodynamic) enolate.[5]
-
Polyalkylation: If your product is more reactive than your starting material, it can be alkylated again. This is common in Friedel-Crafts reactions.[9][10] The primary solution is not temperature, but stoichiometry—using a large excess of the substrate being alkylated.
Q3: How do I know the optimal reaction time? Should I just run it overnight?
A: Running a reaction for a fixed time like "overnight" without validation is a common source of problems. The optimal reaction time is the point at which the starting material has been maximally converted to the desired product before significant side product formation or degradation occurs. The only way to know this is by actively monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][16]
Q4: Can increasing the temperature too much be detrimental?
A: Absolutely. Excessively high temperatures can lead to several issues:
-
Product Decomposition: The desired product may be thermally unstable.
-
Increased Side Reactions: Higher temperatures can activate undesired reaction pathways, leading to a complex mixture of products.[17]
-
Reagent/Catalyst Degradation: Sensitive catalysts or reagents can decompose at elevated temperatures.
-
Safety Hazards: Overheating a reaction can lead to a dangerous increase in pressure or an uncontrolled exothermic event ("runaway").[18][19]
Troubleshooting Guide
This section addresses specific experimental issues with a structured approach to diagnosis and resolution.
Issue 1: Low or No Conversion of Starting Material
This is one of the most frequent challenges. The logical flow below can help diagnose the root cause.
Caption: Troubleshooting logic for addressing low yields.
-
Causality: A reaction fails to proceed if it cannot overcome its activation energy barrier (Ea). Temperature provides this energy. If the temperature is adequate, then the reaction may simply need more time to reach completion.
-
Action Plan:
-
Verify Reagents: Always start by ensuring your reagents and solvents are pure and anhydrous (if required) and that your catalyst is active.
-
Temperature Study: If reagents are fine, increase the temperature. Set up several small-scale reactions at different temperatures (e.g., Room Temp, 40°C, 60°C) and monitor them.[20]
-
Time-Course Analysis: At a promising temperature, run a single reaction and withdraw small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Quench and analyze each aliquot by TLC, GC, or LC-MS to track the disappearance of starting material and the appearance of the product.
-
Issue 2: Poor Selectivity (Multiple Products)
This issue arises when multiple reaction pathways are competitive. The goal is to find conditions that favor only one pathway.
-
Causality: Poor selectivity is often a direct consequence of running a reaction under thermodynamic control when kinetic control is required. Higher temperatures allow the reaction to explore various energy wells, leading to the formation of more stable (but undesired) isomers, or provide the energy for side reactions like elimination or polyalkylation.
Caption: Energy profile for competing kinetic and thermodynamic pathways.
-
Action Plan:
-
Lower the Temperature: This is the most effective strategy. Perform the reaction at a significantly lower temperature (e.g., 0°C or -78°C). This will favor the pathway with the lower activation energy (the kinetic product).[3]
-
Change the Base/Catalyst: In base-mediated alkylations, the choice of base is critical. A bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often used at low temperatures to favor kinetic deprotonation.[5][15]
-
Control Stoichiometry: To combat polyalkylation, use a large excess (3-10 equivalents) of the substrate that is being alkylated.
-
| Condition | Favored Product | Typical Temperature | Key Considerations |
| Kinetic Control | Less substituted / Faster forming | Low (-78°C to 0°C) | Deprotonation is often irreversible. Minimizes side reactions and rearrangements.[15] |
| Thermodynamic Control | More substituted / More stable | Higher (Room Temp to Reflux) | Allows for equilibration to the most stable product. Risk of side products.[15] |
| Table 1: General conditions for achieving kinetic vs. thermodynamic control in alkylation. |
Experimental Protocols
Protocol 1: Systematic Temperature Optimization
Objective: To identify the optimal temperature for maximizing the yield of the desired product while minimizing impurities.
Caption: General experimental workflow for temperature optimization.
Methodology:
-
Preparation: In four identical reaction vessels, place your substrate, solvent, and any non-thermolabile reagents.
-
Temperature Control: Place each vessel in a pre-equilibrated bath at its target temperature (e.g., an ice bath for 0°C, a water bath for 25°C, and oil baths for 50°C and 80°C).
-
Initiation: Add the final reagent (e.g., the alkylating agent or catalyst) to each vessel simultaneously to start the reactions.
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction, quench it, and spot it on a TLC plate to visualize the progress.[16]
-
Analysis: Once the reaction at a given temperature appears complete (or after a set maximum time, like 24 hours), quench the entire reaction. Perform a work-up and purify the product.
-
Determination: Compare the isolated yield and purity from each temperature to determine the optimal condition.
Protocol 2: Reaction Progress Monitoring for Time Optimization
Objective: To determine the shortest time required to achieve maximum conversion at a predetermined optimal temperature.
Methodology:
-
Setup: Prepare a single reaction at the optimal temperature identified in Protocol 1.
-
Sampling: At defined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a precise volume of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching agent to stop the reaction.
-
Analysis: Analyze each quenched sample using a quantitative method like GC or HPLC with an internal standard.[21]
-
Plotting: Plot the concentration of the product (or percentage conversion) versus time. The optimal reaction time is the point at which the curve plateaus, indicating the reaction has reached its maximum conversion.
By employing these systematic, data-driven approaches, you can move beyond trial-and-error and develop robust, optimized alkylation protocols for your specific application, whether in early-stage drug discovery or large-scale process development.
References
- Alkyl Strategies for Optimizing Reaction Conditions. (2025). Vertex AI Search.
- Alkylation Unit Operations and Troubleshooting.Refining Process Services.
- Kinetic versus Thermodynamic Control of Reactions.Organic Chemistry Class Notes.
- The Role of Alkyl Groups in Organic Chemistry and Drug Design.Omics Online.
- What temperature should be used for the Friedel-Crafts alkylation of benzene? (2019). Physics Forums.
- α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. (2022). Chemistry LibreTexts.
- Technical Support Center: Optimizing Reaction Conditions for Alkyl
- Alpha-alkylation kinetic and thermodynamic. (2020). YouTube.
- Kinetic Control Versus Thermodynamic Control Of A Reaction.Jack Westin.
- Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
- Optimizing reaction conditions for N-alkyl
- A Brief Introduction to Chemical Reaction Optimization.
- Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps.
- 35.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
- Reaction progress kinetic analysis.Wikipedia.
- Monitoring a Reaction.
- 18.
- Monitoring Chemical Reactions: Process & Example.Study.com.
- Design and Control of an Autorefrigerated Alkylation Process. (2009).
- Friedel-Crafts Alkyl
- 15.
- The alkylation process has long been an important.Emerson.
- How Do You Optimize Chemical Reaction Yields? (2025). YouTube.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025).
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Chiral Auxiliary Removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of chiral auxiliaries in their synthetic workflows. Asymmetric synthesis is a cornerstone of modern chemistry, and the clean, efficient cleavage of a chiral auxiliary is a critical final step to isolate your desired enantiomerically pure product.[1]
This document provides in-depth, field-proven insights into common issues, presented in a direct question-and-answer format. We will explore the causality behind these experimental challenges and offer robust, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: I've run my standard cleavage reaction, but TLC and LC-MS analysis show a significant amount of starting material remaining. What are the most likely causes for this incomplete removal?
A: Incomplete cleavage of a chiral auxiliary is a common hurdle in asymmetric synthesis. The primary culprits often fall into one of three categories: suboptimal reaction conditions, steric hindrance, or an inappropriate choice of cleavage reagent for your specific substrate.[2]
-
Insufficient Reaction Time or Temperature: Cleavage reactions, like any chemical transformation, require sufficient time and thermal energy to proceed to completion. It's possible that the literature protocol you are following is not optimized for your particular substrate.
-
Steric Hindrance: The local steric environment around the bond being cleaved plays a crucial role. Bulky substituents on your substrate or the auxiliary itself can shield the reaction center from the cleavage reagent, slowing down or preventing the reaction.[3]
-
Inappropriate Cleavage Reagent: The effectiveness of a cleavage reagent is highly dependent on the type of chiral auxiliary and the nature of the substrate. A method that works well for a simple acyl-oxazolidinone might be completely ineffective for a sterically demanding analogue.[2]
Q2: How can I systematically troubleshoot an incomplete cleavage reaction?
A: A systematic, stepwise approach is key to efficiently resolving incomplete cleavage. We recommend the following workflow, starting with the simplest and least invasive modifications.
Caption: A logical workflow for troubleshooting incomplete chiral auxiliary removal.
Q3: My product is sensitive to harsh conditions. How can I avoid decomposition or racemization during auxiliary cleavage?
A: Product stability is a critical consideration. Vigorous reaction conditions, such as high temperatures or the use of strong acids or bases, can lead to undesired side reactions, including decomposition and racemization.[4] Racemization is particularly problematic as it erodes the stereochemical purity you've worked hard to achieve.[4] This often occurs through the formation of a planar, achiral intermediate like an enolate when the stereocenter is alpha to a carbonyl group.[4]
To mitigate these risks:
-
Employ Milder Cleavage Conditions: Always start with the mildest effective conditions. For example, if acidic hydrolysis is causing decomposition, consider enzymatic hydrolysis or the use of milder acidic reagents.[2]
-
Screen a Variety of Reagents: On a small scale, test a panel of cleavage methods to identify one that is compatible with your product's functional groups.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially harmful conditions.[2]
Troubleshooting Guides & Protocols
Issue 1: Incomplete Cleavage of Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinones are widely used for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[1] Cleavage is typically achieved through hydrolysis, reduction, or transesterification to yield carboxylic acids, alcohols, or esters, respectively.[5]
Scenario: A standard LiOH/H₂O₂ hydrolysis of your N-acyl oxazolidinone is stalling.
Protocol: Optimizing LiOH/H₂O₂ Hydrolysis
-
Baseline Experiment Review:
-
Stepwise Troubleshooting:
-
Increase Reaction Time: Extend the reaction time in increments of 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Elevate Temperature: If extending the time is ineffective, cautiously increase the temperature to room temperature. Be mindful of potential side reactions or product degradation.
-
Increase Reagent Stoichiometry: Incrementally increase the equivalents of both LiOH and H₂O₂. However, be aware that excess H₂O₂ can lead to oxygen evolution, which can be a safety concern in a sealed system.[6]
-
Alternative Cleavage Methods for Sterically Hindered Substrates:
If the above optimizations fail, steric hindrance is a likely cause. Consider these alternatives:
| Target Functional Group | Reagent(s) | Typical Substrate | Notes |
| Carboxylic Acid | LiOOH | N-acyl oxazolidinone | Generally effective and mild.[5] |
| Primary Alcohol | LiAlH₄, EtOH | N-acyl oxazolidinone | A powerful reducing agent; be mindful of other reducible functional groups.[5] |
| Ester | NaOMe, MeOH | N-acyl oxazolidinone | A straightforward transesterification.[5] |
| Aldehyde | DIBAL-H | N-acyl oxazolidinone | Requires careful temperature control to avoid over-reduction to the alcohol. |
Issue 2: Incomplete Cleavage of Oppolzer's Camphorsultam Auxiliaries
Oppolzer's camphorsultam is known for its high diastereoselectivity in a variety of reactions.[5] Cleavage is most commonly achieved through hydrolysis or reduction.
Scenario: Standard LiOH/H₂O₂ hydrolysis of your N-acyl camphorsultam is sluggish.
Protocol: Reductive Cleavage with LiAlH₄
This method is often more effective for sterically hindered N-acyl sultams.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-acyl camphorsultam (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of LiAlH₄ (2.0-3.0 equiv) in THF to the reaction mixture.
-
Reaction Monitoring: Stir at -78 °C and monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solid and wash it with an organic solvent like ethyl acetate. The filtrate contains your desired alcohol and the recovered auxiliary, which can be separated by column chromatography.[5]
Issue 3: Incomplete Cleavage of Myers' Pseudoephedrine Amides
A key advantage of Myers' pseudoephedrine auxiliary is the ability to cleave it to access a variety of functional groups, including carboxylic acids, alcohols, and aldehydes.[1][7]
Scenario: Acidic hydrolysis of your α-alkylated pseudoephedrine amide is incomplete.
Protocol: Optimizing Acidic Hydrolysis
-
Reagent and Conditions Check: Standard conditions often involve aqueous sulfuric acid in a co-solvent like dioxane.[5]
-
Troubleshooting Steps:
-
Increase Acid Concentration: If using a dilute acid, try increasing the concentration.
-
Elevate Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the rate. Monitor for any signs of product degradation.
-
Alternative Acids: Consider screening other strong acids like HCl or trifluoroacetic acid.
-
Analytical Diagnosis of Incomplete Auxiliary Removal
Properly diagnosing the issue is half the battle. Here are the key analytical techniques to assess the completeness of your cleavage reaction.
Caption: A standard analytical workflow for reaction monitoring and purity assessment.
-
Thin-Layer Chromatography (TLC): Your first and quickest check. A properly stained TLC plate will clearly show the presence of any remaining starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the mass of the remaining starting material and your desired product. This is invaluable for complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the structure of your product and assessing its purity. The presence of characteristic peaks from the chiral auxiliary in your purified product is a definitive sign of incomplete removal.[8]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These techniques are essential for determining the enantiomeric or diastereomeric purity of your final product.[9] They can also be used to quantify any remaining diastereomeric starting material.
By employing a systematic troubleshooting approach and leveraging the appropriate analytical tools, you can overcome the challenges of incomplete chiral auxiliary removal and successfully advance your synthetic endeavors.
References
- A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries. BenchChem.
- Technical Support Center: Post-Reaction Removal of the α-Phenylaziridine-1-ethanol Chiral Auxiliary. BenchChem.
-
Chiral auxiliary. Wikipedia. Available from: [Link]
-
Ager, D. J., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education. Available from: [Link]
-
Chiral auxiliary. chemeurope.com. Available from: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. ACS Publications. Available from: [Link]
-
Asymmetric-Synthesis. University of Bath. Available from: [Link]
-
Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Dalton Transactions. ResearchGate. Available from: [Link]
- A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Alternatives. BenchChem.
- Technical Support Center: Chiral Auxiliary Cleavage. BenchChem.
-
Asymmetric Synthesis. University of York. Available from: [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate. Available from: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. ConnectSci. Available from: [Link]
-
Chiral analysis. Wikipedia. Available from: [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Available from: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral_auxiliary [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereochemical Integrity in Enolate Chemistry
Welcome to the Technical Support Center for Stereochemical Integrity. This resource is designed for researchers, scientists, and professionals in drug development who utilize enolate chemistry and face challenges with maintaining stereochemical purity. Here, you will find expert guidance, troubleshooting protocols, and in-depth explanations to diagnose and resolve racemization issues in your experiments.
Quick Access: Frequently Asked Questions (FAQs)
Q1: I'm observing a significant loss of enantiomeric excess (ee) after my enolate alkylation. What is the most likely cause?
A1: The most common cause of racemization is the formation of a planar, achiral enolate intermediate. When a proton is removed from a chiral α-carbon, the carbon rehybridizes from sp³ (tetrahedral) to sp² (trigonal planar)[1][2][3]. This planarity erases the stereochemical information at that center. Subsequent reaction (e.g., protonation or alkylation) can then occur from either face of the planar enolate with equal probability, leading to a racemic mixture[2][4][5].
Q2: Can racemization occur even if my starting material is enantiomerically pure?
A2: Yes. The issue is not the purity of the starting material but the inherent mechanism of enolate formation. If the stereocenter is the α-carbon from which a proton is abstracted, the formation of the achiral enolate will lead to racemization upon reaction[2][6].
Q3: How can I detect and accurately quantify the level of racemization in my product?
A3: The most reliable methods for quantifying enantiomeric excess and thus racemization are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC)[7][8]. These techniques use a chiral stationary phase to separate enantiomers, allowing for their individual quantification[7]. NMR spectroscopy using chiral shift reagents or Mosher's acid analysis can also be employed[8][9].
Q4: I've heard about "kinetic" versus "thermodynamic" enolates. How does this choice impact stereochemistry?
A4: This distinction is crucial for regioselectivity when two different enolates can form, but the underlying principles also relate to stereocontrol.
-
Kinetic enolates are formed faster and are typically less substituted. They are generated under irreversible conditions using strong, bulky bases at low temperatures (e.g., LDA at -78 °C)[10][11][12]. These conditions are generally preferred for preserving stereochemistry as they minimize the time the enolate exists in solution and can undergo equilibration.
-
Thermodynamic enolates are the more stable, more substituted enolates. They are formed under reversible conditions, often with weaker bases at higher temperatures, allowing the system to reach equilibrium[10][11]. These conditions increase the risk of racemization due to prolonged exposure to basic conditions and potential proton exchange.
Q5: What is the "memory of chirality" effect?
A5: "Memory of chirality" (MoC) is a phenomenon where stereochemical information is retained during a reaction even though the primary chiral center is destroyed in an intermediate. In the context of enolates, this can occur if the enolate intermediate adopts a transient, conformationally locked chiral shape (e.g., an axially chiral enolate) that reacts faster than it racemizes[13][14][15][16][17]. This is an advanced strategy for achieving asymmetric transformations.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving racemization issues during enolate formation and subsequent reactions.
Issue 1: Complete or Substantial Racemization Observed
Root Cause Analysis
The formation of a planar enolate at the stereogenic center is the primary mechanism for the loss of stereochemical information[1][2]. The key to preventing racemization is to control the formation and reaction of this intermediate to favor one stereochemical outcome.
Troubleshooting Workflow
Caption: Troubleshooting workflow for racemization.
Detailed Remediation Strategies
The goal is to form the enolate rapidly and irreversibly, then trap it with an electrophile before equilibration or proton exchange can occur[18].
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic, sterically hindered bases are ideal for kinetic deprotonation. Lithium diisopropylamide (LDA) is a common choice[12][18][19]. Weaker bases or those that can establish an equilibrium (e.g., alkoxides) should be avoided as they favor the thermodynamic enolate and increase the risk of racemization.
-
Temperature: Perform the deprotonation and subsequent reaction at low temperatures, typically -78 °C (dry ice/acetone bath)[10][12]. Low temperatures slow down competing processes like enolate equilibration and proton exchange.
-
Solvent: Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred. Protic solvents must be strictly avoided as they will protonate the enolate, leading to racemization[18]. The coordinating ability of the solvent can also influence enolate aggregation and reactivity[20][21].
This protocol is a starting point for minimizing racemization.
-
Preparation: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Dissolve the chiral carbonyl compound in dry THF and cool the solution to -78 °C.
-
Base Addition: Slowly add a freshly prepared solution of LDA (1.05-1.1 equivalents) to the cooled solution of the starting material.
-
Enolate Formation: Stir the mixture at -78 °C for a short period (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile (e.g., alkyl halide) as a solution in dry THF to the enolate at -78 °C.
-
Reaction: Allow the reaction to proceed at -78 °C until complete (monitor by TLC). Avoid warming the reaction mixture.
-
Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Analysis: Proceed with standard extraction and purification procedures. Analyze the enantiomeric excess of the product using chiral HPLC or GC[7].
The following table summarizes the influence of key parameters on the formation of kinetic vs. thermodynamic enolates and the associated risk of racemization.
| Parameter | Kinetic Control (Favored for Stereopreservation) | Thermodynamic Control (Higher Racemization Risk) | Rationale |
| Base | Strong, bulky, non-nucleophilic (e.g., LDA, LiHMDS)[12][18] | Weaker, less hindered (e.g., NaH, NaOEt, NaOH)[12][19] | Strong, bulky bases deprotonate the less hindered proton faster and irreversibly[11]. Weaker bases allow for equilibration to the more stable enolate. |
| Temperature | Low (-78 °C or below)[10][12] | Higher (0 °C to room temperature)[10][12] | Low temperature favors the faster-formed kinetic product and suppresses equilibration pathways. |
| Solvent | Aprotic (e.g., THF, Diethyl Ether)[18] | Protic or polar aprotic | Aprotic solvents are essential to prevent protonation of the enolate. Solvent coordination can also affect aggregation and reactivity[20][21]. |
| Reaction Time | Short[12] | Long[12] | Minimizes the time for the enolate to potentially equilibrate or undergo side reactions. |
| Counterion | Li⁺ is often preferred[18] | Na⁺, K⁺ | Lithium forms tighter aggregates and can enhance stereocontrol through chelation[18][21]. |
Issue 2: Partial Racemization or Epimerization
Root Cause Analysis
Partial racemization can occur if the conditions are not sufficiently optimized for kinetic control. This could be due to:
-
The enolate is not completely "locked" and undergoes slow equilibration.
-
Proton exchange with trace amounts of acid or base in the reaction mixture.
-
The enolate itself has a low barrier to racemization.
Troubleshooting and Optimization Strategies
-
Lithium Halides: The addition of lithium chloride (LiCl) or lithium bromide (LiBr) can alter the aggregation state of lithium enolates[18][21]. These mixed aggregates can be more stable and exhibit different reactivity, sometimes leading to improved stereoselectivity[18].
If the goal is to re-protonate an enolate to form a chiral center, a chiral proton source can be used. This is an advanced technique that provides a proton in a chiral environment, favoring the formation of one enantiomer over the other[22][23][24][25].
If the starting material has other stereocenters, they can influence the facial selectivity of the enolate reaction. This is known as acyclic or cyclic stereocontrol, where the existing chiral centers direct the incoming electrophile to one face of the enolate[26][27].
Mechanism Visualization: Racemization via Enolate Formation
The following diagram illustrates how a chiral center at the α-carbon is lost upon enolate formation.
Caption: Mechanism of racemization via a planar enolate.
References
-
Yanagisawa, A., Touge, T., & Arai, T. (n.d.). Enantioselective Protonation of Enolates: Novel Chiral Proton Sources and Remarkable Effects of the Counter Cation. CORE. Retrieved from [Link]
-
Wikipedia. (n.d.). Enolate. Retrieved from [Link]
-
Fiveable. (n.d.). Kinetic vs Thermodynamic Enolates Definition. Retrieved from [Link]
-
Fehr, C. (n.d.). Enantioselective Protonation of Enolates in Natural Product Synthesis. CHIMIA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Protonation of Gold Enolates Enabled by Cooperative Gold(I) Catalysis. Retrieved from [Link]
-
Fehr, C. (n.d.). Enantioselective Protonation of Enolates and Enols. OUCI. Retrieved from [Link]
-
Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]
-
(n.d.). Memory of Chirality: A Strategy for Asymmetric Synthesis. Retrieved from [Link]
-
(n.d.). Enantioselective Protonation. PMC - NIH. Retrieved from [Link]
-
Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
-
(n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Memory of chirality in reactions involving monoradicals. Retrieved from [Link]
-
(n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 - sp3) bonds in asymmetric fas. Retrieved from [Link]
-
(n.d.). Lithium Enolates Derived from Pyroglutaminol: Mechanism and Stereoselectivity of an Azaaldol Addition. PMC - NIH. Retrieved from [Link]
-
(n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Stereochemical Effects of Enolization. Retrieved from [Link]
-
(n.d.). III Enolate Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Retrieved from [Link]
-
(n.d.). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Memory of Chirality: An Emerging Strategy for Asymmetric Synthesis. Retrieved from [Link]
-
Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
-
PubMed Central. (n.d.). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. Retrieved from [Link]
-
ACS Publications. (2021, October 26). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. Retrieved from [Link]
-
ACS Publications. (1986, October 1). Alkylation and oligomerization of the lithium enolate of 2-norbornenones. Stereochemical consequences of enolate aggregation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2019, March 7). Understanding racemic mixtures and tautomerization. r/Mcat. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, July 9). Stereoselective enolate formation with different bases: Does the addition of a base NR3 to a ketone affords the cis or the trans enolate?. Retrieved from [Link]
-
ResearchGate. (2025, August 22). (PDF) The Aldol Reaction: Group I and II enolates. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Memory of Chirality: Asymmetric Induction Based on the Dynamic Chirality of Enolates | Request PDF. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]
-
Khan Academy. (n.d.). Keto-enol tautomerization (by Jay). Retrieved from [Link]
-
J-Stage. (2023, July 1). Novel Strategies for Enantio- and Site-Selective Molecular Transformations. Retrieved from [Link]
-
(n.d.). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]
-
(n.d.). Determination of enantiomeric excess. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Reactivity of Enols. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 5.10: Enantiomeric Excess. Retrieved from [Link]
-
(n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]
-
Books. (2007, December 14). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 13). 4.4: Enantiomeric Excess. Retrieved from [Link]
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Technical Support Center: The Effect of Solvent Choice on Stereochemical Outcome
Welcome to the Technical Support Center for Stereochemical Control. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with stereoselectivity in their chemical reactions. Here, we delve into the critical role of solvent choice, moving beyond the view of a solvent as a mere inert medium to understanding it as an active participant in determining the stereochemical outcome of a reaction.[1][2][3]
The preferential formation of one stereoisomer over another is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the physiological activity of enantiomers can differ dramatically.[4] The solvent's influence on the reaction environment—through polarity, hydrogen bonding capacity, and even viscosity—can profoundly impact the energy of diastereomeric transition states, thus dictating the final product ratio.[3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to rationally select solvents and optimize your reactions for the desired stereochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
Unpredictable or poor stereoselectivity is a common hurdle in synthetic chemistry. This section provides a systematic approach to diagnosing and resolving these issues, with a focus on the role of the solvent.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Symptoms:
-
The ratio of diastereomers or enantiomers is close to 1:1.
-
The desired stereoisomer is not the major product.
-
Inconsistent stereochemical results between batches.
Possible Causes & Solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent can differentially stabilize the transition states leading to different stereoisomers.[5][6][7] A change in solvent polarity can sometimes even reverse the diastereoselectivity of a reaction.[8]
-
Troubleshooting Steps:
-
Screen a range of solvents with varying polarities. (See Protocol 1: Solvent Screening for Stereoselectivity Optimization).
-
Consider both polar protic and polar aprotic solvents. Protic solvents can stabilize charged intermediates through hydrogen bonding, which can be beneficial or detrimental depending on the reaction mechanism.[9][10][11] Aprotic solvents, on the other hand, can enhance the reactivity of anionic nucleophiles.[12][13]
-
Evaluate non-polar solvents. In some cases, non-polar solvents can promote desired intramolecular interactions that lead to higher stereoselectivity.[14]
-
-
-
Specific Solute-Solvent Interactions: Beyond bulk polarity, specific interactions like hydrogen bonding or π-stacking between the solvent and reactants or catalysts can be crucial.[15]
-
Troubleshooting Steps:
-
Analyze the structures of your reactants and transition state. Identify potential sites for hydrogen bonding or other specific interactions.
-
Choose solvents that can either promote or disrupt these interactions as needed. For instance, a hydrogen-bonding solvent might disrupt an intramolecular hydrogen bond that is necessary for high selectivity.[14]
-
Consider ethereal solvents like THF or 1,4-dioxane, which are known to influence stereoselectivity in reactions like glycosylations by coordinating with intermediates.[16]
-
-
-
Solvent Impurities: Trace amounts of water or other impurities can have a significant impact on stereoselectivity, especially in sensitive catalytic reactions.
-
Troubleshooting Steps:
-
Use high-purity, anhydrous solvents.
-
Dry solvents using appropriate methods if necessary.
-
Be mindful of atmospheric moisture, especially when working with hygroscopic solvents.
-
-
Logical Flow for Troubleshooting Stereoselectivity
Caption: A systematic workflow for troubleshooting poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity specifically affect the stereochemical outcome?
A: Solvent polarity influences the relative energies of the diastereomeric transition states. A more polar solvent will preferentially stabilize a more polar transition state. If the transition state leading to the desired stereoisomer is more polar than the one leading to the undesired isomer, a polar solvent will increase the reaction rate for the desired pathway, thus enhancing stereoselectivity. Conversely, if the undesired transition state is more polar, a polar solvent will favor its formation. This is why screening a range of solvents with different dielectric constants is a crucial step in optimizing stereoselectivity.[5][6][7]
Q2: Can a change in solvent completely reverse the stereoselectivity of my reaction?
A: Yes, this phenomenon, known as enantiodivergence or diastereodivergence, can occur.[8] A switch in solvent can fundamentally alter the reaction mechanism or the nature of the reactive species. For instance, in a gold-catalyzed hydroamination, using methanol as a solvent yielded the R enantiomer, while toluene favored the formation of the S enantiomer.[4] This was attributed to the ability of the polar solvent (methanol) to facilitate the formation of a dinuclear gold complex, which leads to a different transition state geometry compared to the reaction in non-polar toluene.[4]
Q3: What is the difference between polar protic and polar aprotic solvents in the context of stereoselectivity?
A: The key difference lies in their ability to act as hydrogen bond donors.[10]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can donate hydrogen bonds.[9][10] They are very effective at solvating and stabilizing charged species, both anions and cations. In SN1 reactions, they facilitate the formation of the carbocation intermediate, which can lead to racemization.[17][18] In reactions involving anionic nucleophiles, they can form a solvent cage around the nucleophile through hydrogen bonding, which can decrease its reactivity and potentially impact stereoselectivity.[12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[19] They are good at solvating cations but not anions. This leaves the anion "naked" and highly reactive, which is often beneficial for SN2 reactions, promoting inversion of stereochemistry.[12][13]
Q4: I'm running an enzymatic reaction in an organic solvent. How does the solvent choice affect the enzyme's stereoselectivity?
A: The solvent can influence an enzyme's stereoselectivity through several mechanisms, including direct interaction with the enzyme, altering its conformation, and affecting the solvation of the substrate.[3] Changes in the solvent can modulate the flexibility of the enzyme's active site, which in turn can impact how it binds to the substrate and facilitates the reaction, thereby altering the stereochemical outcome.
Q5: My reaction shows a temperature-dependent stereoselectivity. How does the solvent play a role in this?
A: Temperature-dependent stereoselectivity can be a sign of dynamic solvent effects.[1][2] The reactive species in solution is often a solute-solvent cluster, and the structure of this cluster can change with temperature.[1][2] In some cases, an "inversion temperature" is observed, where the major stereoisomer formed switches as the temperature crosses a certain point. This is thought to be due to an equilibrium between different solute-solvent clusters that have different reactivities and lead to different stereochemical outcomes.[1][2]
Experimental Protocols
Protocol 1: Solvent Screening for Stereoselectivity Optimization
This protocol outlines a systematic approach to screen solvents to improve the stereochemical outcome of a reaction.
Objective: To identify a solvent that provides the highest diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).
Materials:
-
Reactants and catalyst for the target reaction.
-
A selection of high-purity solvents covering a range of polarities and functionalities (see table below).
-
Inert reaction vessels (e.g., vials with septa).
-
Standard laboratory equipment for setting up and monitoring reactions (e.g., stirrer plates, temperature control).
-
Analytical instrumentation for determining stereochemical purity (e.g., chiral HPLC, GC, NMR with a chiral shift reagent).
Procedure:
-
Solvent Selection: Choose a representative set of solvents. A good starting point is to select one or two solvents from each class.
| Solvent Class | Examples | Dielectric Constant (Approx.) | Key Features |
| Non-Polar | Hexane, Toluene | 2.0, 2.4 | Low polarity, promotes non-polar interactions. |
| Ethereal | Diethyl Ether, THF | 4.3, 7.5 | Moderately polar, coordinating.[16] |
| Halogenated | Dichloromethane (DCM) | 9.1 | Moderately polar, generally non-coordinating. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | 37.5, 36.7, 46.7 | High polarity, no H-bond donation.[11][19] |
| Polar Protic | Ethanol, Methanol | 24.3, 32.6 | High polarity, H-bond donors.[11][19] |
| Specialty | 2,2,2-Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | 26.7, 16.7 | Highly polar, strong H-bond donors, weakly nucleophilic.[8][20] |
-
Reaction Setup: a. In parallel, set up the reaction in each of the selected solvents under identical conditions (concentration, temperature, stoichiometry). b. Ensure all solvents are of high purity and anhydrous, if required by the reaction chemistry. c. Run the reactions in an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
-
Reaction Monitoring and Workup: a. Monitor the progress of each reaction by a suitable method (e.g., TLC, LC-MS). b. Once the reactions are complete, perform an identical workup procedure for each to isolate the product.
-
Analysis of Stereochemical Outcome: a. Determine the diastereomeric ratio or enantiomeric excess for each product using the appropriate analytical technique. b. Record the results in a table for easy comparison.
-
Optimization: a. Based on the initial screen, you may choose to further optimize the reaction by testing mixtures of solvents or a narrower range of solvents around the one that gave the best result.
Solvent Screening Workflow
Caption: A workflow for systematic solvent screening to optimize stereoselectivity.
References
- Fara, A., Celso, F. L., & Felluga, F. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Gagnon, D., & Landry, S. (2008). Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition: Study toward the Synthesis of the ABC Ring System of Hexacyclinic Acid.
- Controlling the stereoselectivity of glycosylation via solvent effects.
- Wender, P. A., & Correia, C. R. D. (1987). Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding. Journal of the American Chemical Society.
- Fara, A., Celso, F. L., & Felluga, F. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Solvent effects on stereoselectivity: More than just an environment.
- Sahu, P. K., & Sastry, G. N. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions.
- Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. NIH.
- Effect of solvent on the enantioselectivity of chroman synthesis. Benchchem.
- Solvent Induced Change of Enzyme Enantioselectivity: Rule Or Exception?.
- Sambasivan, R., & Ball, Z. T. (2011). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation.
- Solvent-Induced Enantioselectivity. (2017). ChemistryViews.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
- Stereochemistry Outcomes of Reactions. OChemTutor.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
- Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts.
- Stereochemistry of reactions. (2020). Chemistry LibreTexts.
- What Factors Are Taken Into Consider
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Is there a guide to selecting solvents for synthesis?. (2018). Reddit.
- Important points to be considered for selecting solvents in different applic
- Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit.
- Polarity of Solvents.
- Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry.
- Stereochemical Consequences of SN1 Reactions. (2015). Chemistry LibreTexts.
- The Stereochemistry of SN1 Reaction Mechanism. Chemistry Steps.
- Solvent selection guide for medicinal chemists. (2011). RSC Blogs.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- solvent polarity effect: Topics by Science.gov.
- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023). MDPI.
- Extrathermodynamics - Solvent Polarity. (2024). Chemistry LibreTexts.
- Solvent Selection Guide. University of York.
Sources
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Technical Support Center: Managing Epimerization in Workup & Purification
Welcome to the technical support center for managing stereochemical integrity. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of epimerization during the critical post-reaction stages of aqueous workup and chromatographic purification. Loss of stereochemical purity can significantly impact a molecule's biological activity and lead to costly delays in development.[1][2]
This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies for specific experimental problems, and validated protocols to help you maintain the stereochemical integrity of your compounds.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Epimerization
This section addresses the foundational concepts of epimerization.
Q1: What exactly is epimerization?
A1: Epimerization is a chemical process in which a single stereocenter (chiral center) in a molecule inverts its configuration, converting one diastereomer into another, known as its epimer.[2] For example, the common sugars D-glucose and D-mannose are epimers because they differ only in the stereochemistry at the C2 position. This process is particularly problematic when the stereocenter is adjacent to a carbonyl group or another activating feature, as the proton at that center (the α-proton) becomes more acidic and thus easier to remove.[3]
Q2: Why is preventing epimerization so critical in drug development?
A2: The three-dimensional structure of a drug molecule is paramount to its biological function, governing how it interacts with its target (e.g., an enzyme or receptor). Even a small change at a single stereocenter can drastically alter a molecule's shape, potentially leading to:
-
Loss of Potency: The inverted epimer may have a significantly lower binding affinity for its biological target.
-
Altered Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties can change.
-
Toxicity: The unintended epimer could have off-target effects or unforeseen toxicity.
-
Purification Challenges: Epimers often have very similar physical properties, making their separation difficult and expensive.[1][2]
Q3: What are the most common causes of epimerization during workup and purification?
A3: Epimerization is typically catalyzed by acid or base, heat, or interaction with an active stationary phase during chromatography. The most common culprits are:
-
Acid/Base Catalysis: Exposure to acidic or basic conditions during aqueous washes or on the surface of chromatography media.[4] The mechanism often involves the removal of an alpha-proton to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers.[3][5][6]
-
Chromatography Media: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can catalyze epimerization.
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for epimerization to occur, even under seemingly neutral conditions.[7][8][9] This is a concern during solvent removal via rotary evaporation if the bath temperature is too high.
Q4: How can I detect if my compound is epimerizing?
A4: Detecting epimerization requires analytical techniques that can distinguish between diastereomers.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard. Using a chiral stationary phase (CSP) can resolve the two epimers into distinct peaks.[10] Even standard reverse-phase HPLC can often separate diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can often resolve signals for different epimers. The appearance of a new set of peaks corresponding to the undesired epimer is a clear indicator.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS alone cannot distinguish between isomers (as they have the same mass), coupling it with liquid chromatography (LC) allows for their separation and individual detection.[11][12][13]
Section 2: Troubleshooting Guide - Pinpointing and Solving Epimerization Issues
This section provides solutions to specific problems you may encounter in the lab.
Part A: Epimerization During Aqueous Workup
Aqueous workups are a frequent source of epimerization due to the use of acidic or basic washes to neutralize the reaction mixture and remove impurities.[14]
A: The key is to minimize the potency and contact time of the acid or base.
Underlying Cause: Strong acids or bases can readily deprotonate the chiral center, leading to racemization or epimerization via an enolate intermediate.[2][3]
Solutions & Causality:
-
Use Milder Reagents: Instead of strong bases like NaOH or KOH, use a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These are sufficiently basic to neutralize trace acid but are less likely to cause epimerization. For acidic washes, use dilute solutions like 1M HCl or saturated ammonium chloride (NH₄Cl).
-
Minimize Contact Time: Perform extractions quickly and efficiently. Do not let the biphasic mixture sit for extended periods. The goal is to neutralize and separate, not to incubate.
-
Work at Low Temperatures: Perform the workup in an ice bath. Lower temperatures decrease the rate of all chemical reactions, including the undesired epimerization.[15]
-
pH Control: If possible, determine the pH stability range of your compound and use buffered aqueous solutions to maintain the pH within that safe window during the workup.
Part B: Epimerization During Purification (Chromatography)
Chromatography, the cornerstone of purification, can unfortunately be a major source of stereochemical inversion.
A: The acidic nature of standard silica gel is the most likely cause. The surface silanol groups (Si-OH) act as Brønsted or Lewis acids, catalyzing the epimerization of sensitive compounds.
Solutions & Causality:
-
Passivate the Silica Gel: Neutralize the acidic sites on the silica before use. This is the most common and effective solution.
-
Method: Add 1-2% triethylamine (TEA) or ammonia solution to your mobile phase.[16][17][18][19] The basic additive will interact with the acidic silanol groups, effectively "deactivating" them and preventing them from interacting with your compound.[19] A common practice is to flush the packed column with one to two column volumes of eluent containing the basic additive before loading the sample.[16][18]
-
-
Use an Alternative Stationary Phase: If passivation is insufficient or your compound is base-sensitive, consider other options.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral alumina is an excellent alternative for many compounds that are sensitive to silica.
-
Reverse-Phase Silica (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography is performed under neutral (e.g., water/acetonitrile) or acidic (with TFA or formic acid) conditions that may be less detrimental.
-
-
Minimize Residence Time: A faster flow rate can reduce the time your compound spends on the column, thereby decreasing the opportunity for on-column reactions. This may come at the cost of resolution, so a balance must be found.
The following table summarizes common strategies for mitigating epimerization on silica gel:
| Strategy | Method | Rationale & Key Considerations |
| Passivation | Add 1-2% triethylamine (TEA) or NH₄OH to the mobile phase.[16][19] | Neutralizes acidic silanol sites. TEA is volatile and easily removed. Ensure your compound is stable to trace base. |
| Alternative Media | Use neutral alumina or reverse-phase (C18) silica. | Provides a non-acidic environment. Alumina has different selectivity. C18 requires different solvent systems. |
| Temperature Control | Run the column at room temperature or below (if feasible). | Lower temperature slows the rate of epimerization.[15] May affect solvent viscosity and resolution. |
| Solvent Choice | Avoid highly polar protic solvents like methanol if possible. | Polar protic solvents can facilitate proton exchange, potentially accelerating epimerization. |
Part C: Thermal and Solvent-Induced Epimerization
A: Yes, this is a distinct possibility, especially if your compound is thermally labile.
Underlying Cause: The application of heat during solvent evaporation can provide the activation energy needed for epimerization, particularly if residual acidic or basic impurities are still present in your "purified" fractions.[7][8]
Solutions & Causality:
-
Lower the Bath Temperature: Use the lowest possible water bath temperature that allows for efficient evaporation. For volatile solvents like DCM and Ethyl Acetate, 25-30°C is often sufficient.
-
Ensure Complete Neutralization: Make sure that any passivating agent used during chromatography (like TEA) or any residual acid/base from the workup is thoroughly removed. Co-evaporation with a neutral solvent like toluene can help remove volatile additives.
-
Store Cold and Under Inert Gas: Once isolated, store sensitive compounds in a freezer under an inert atmosphere (nitrogen or argon) to prevent degradation and isomerization over time.[20]
Section 3: Protocols & Methodologies
Protocol 1: Passivating Silica Gel for Flash Chromatography
This protocol describes the neutralization of acidic sites on silica gel using triethylamine.
Materials:
-
Crude compound mixture
-
Silica gel (standard flash grade)
-
Chromatography column
-
Eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare Modified Eluent: Prepare your chosen mobile phase. Add triethylamine to a final concentration of 1-2% (v/v). For example, to 1 L of 80:20 Hexane:EtOAc, add 10 mL of TEA.
-
Pack the Column: Pack the silica gel column using the TEA-modified eluent, either as a slurry or via dry packing followed by wetting.
-
Equilibrate the Column: Flush the packed column with at least two column volumes of the TEA-modified eluent. This ensures that the acidic silanol sites throughout the stationary phase are neutralized before the compound is introduced.[16][18]
-
Load the Sample: Load your crude compound onto the column (dry loading is often preferred).
-
Elute and Collect: Run the chromatography using the TEA-modified eluent. The amine additive will not interfere with most UV detectors.
-
Post-Purification: After collecting and combining the desired fractions, the triethylamine can be easily removed during solvent evaporation due to its volatility. For stubborn cases, co-evaporation with toluene or a quick wash of the combined fractions with dilute acid (if the compound is stable) can be performed.
Visualizations: Mechanisms & Workflows
Mechanism of Base-Catalyzed Epimerization
This diagram illustrates the common mechanistic pathway for epimerization at a carbon alpha to a carbonyl group under basic conditions.
Caption: Base abstracts an alpha-proton to form a planar, achiral enolate.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a functional diagram.
Troubleshooting Workflow for Epimerization
This workflow provides a logical path to diagnose and solve epimerization problems encountered during product isolation.
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Validation & Comparative
A Senior Application Scientist's Guide to Determining Diastereomeric Excess of Aldol Products by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, celebrated for its capacity to construct complex molecules with multiple stereocenters.[1][2][3][4] The stereochemical outcome of this reaction, specifically the ratio of diastereomeric products, is a critical parameter that dictates the viability of a synthetic route. Among the various analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive, and readily accessible method for the precise determination of diastereomeric excess (d.e.).
This guide provides an in-depth exploration of the principles and practical applications of ¹H NMR spectroscopy for quantifying the diastereomeric ratio of aldol products. We will delve into the underlying stereochemical models that govern aldol reactions, the characteristic NMR signatures of syn and anti diastereomers, and a step-by-step protocol for accurate d.e. determination.
The Stereochemical Foundation: Predicting Aldol Outcomes
The diastereoselectivity of an aldol reaction is not a random event; it is governed by the interplay of steric and electronic factors within the transition state. Several models have been proposed to rationalize and predict the stereochemical course of the reaction, with the Zimmerman-Traxler model being one of the most influential for metal enolates.[1][5][6]
The Zimmerman-Traxler Model: This model postulates a six-membered, chair-like transition state where the metal cation of the enolate coordinates with the carbonyl oxygen of the aldehyde.[1][5][6] The geometry of the enolate (E or Z) directly dictates the diastereomeric outcome (anti or syn).[1]
-
Z-enolates lead to syn-aldol products: To minimize steric hindrance, the substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions in the chair-like transition state, resulting in a syn diastereomer.[1]
-
E-enolates lead to anti-aldol products: Conversely, for an E-enolate to achieve a low-energy transition state with the aldehyde's substituent in a pseudo-equatorial position, the resulting product will have an anti stereochemical relationship.[1][7]
Other models, such as the Felkin-Anh and Cram's rule, provide predictive power for nucleophilic additions to chiral aldehydes and ketones, which is also relevant to certain aldol reaction scenarios.[8][9][10][11][12] The Felkin-Anh model, for instance, predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent at the α-position.[8][10]
Deciphering Diastereomers with ¹H NMR
The key to determining diastereomeric excess by ¹H NMR lies in the fact that diastereomers are distinct chemical entities with different physical properties, including their NMR spectra.[13][14] Protons in diastereomeric environments are chemically non-equivalent and are referred to as diastereotopic protons.[13][15][16] This non-equivalence leads to differences in their chemical shifts (δ) and coupling constants (J).
For a typical aldol adduct, the protons on the newly formed stereocenters (α- and β-carbons relative to the carbonyl group) are the most informative for distinguishing between syn and anti diastereomers.
Characteristic ¹H NMR Signatures:
| Diastereomer | Proton | Typical Chemical Shift (δ) | Typical Coupling Constant (JHα-Hβ) |
| syn | Hα | ~2.5 - 2.9 ppm | Small (2 - 5 Hz) |
| Hβ | ~3.8 - 4.5 ppm | ||
| anti | Hα | ~2.4 - 2.8 ppm | Large (6 - 10 Hz) |
| Hβ | ~3.6 - 4.3 ppm |
Note: These are general ranges and can vary depending on the specific molecular structure and solvent.
The difference in coupling constants is a particularly reliable indicator. The dihedral angle between the α- and β-protons in the favored conformation of the syn isomer is typically around 60°, leading to a smaller J-value according to the Karplus equation. In contrast, the anti isomer often adopts a conformation where this dihedral angle is closer to 180°, resulting in a larger coupling constant.
Experimental Workflow for d.e. Determination
The following diagram and protocol outline the systematic approach to determining the diastereomeric excess of an aldol product.
Caption: Workflow for determining the diastereomeric excess of aldol products.
Step-by-Step Experimental Protocol:
-
Reaction and Purification:
-
Perform the aldol reaction under the desired conditions. It is crucial to maintain consistent reaction parameters (temperature, solvent, base) as they significantly influence diastereoselectivity.[1]
-
After an appropriate reaction time, quench the reaction and perform a standard aqueous workup to remove reagents and byproducts.
-
Purify the crude product using a suitable technique, such as flash column chromatography, to isolate the aldol adducts.
-
-
¹H NMR Sample Preparation:
-
Accurately weigh a representative sample of the purified aldol product (typically 5-10 mg).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent can sometimes influence the resolution of the diagnostic signals.[15]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer.
-
For accurate integration, it is essential to ensure complete relaxation of the nuclei. This can be achieved by using a sufficient relaxation delay (d1) in the acquisition parameters.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phasing, and baseline correction. Accurate baseline correction is critical for reliable integration.[17]
-
Identify the distinct and well-resolved signals corresponding to the α- or β-protons of the syn and anti diastereomers.
-
Carefully integrate the areas of these diagnostic signals.[17][18] It is best to choose signals that are singlets, doublets, or triplets and are well-separated from other peaks in the spectrum.
-
Calculate the diastereomeric ratio (d.r.) using the following formula: d.r. = (Integral of major diastereomer) / (Integral of minor diastereomer)
-
Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
Advanced Considerations and Troubleshooting
-
Signal Overlap: In some cases, the diagnostic signals for the two diastereomers may overlap. In such situations, deconvolution software can be used to fit the overlapping peaks and determine their respective areas. Alternatively, using a higher field NMR spectrometer can often improve signal dispersion.
-
Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones, can lead to highly diastereoselective aldol reactions.[19][20] The bulky auxiliary directs the attack of the enolate to one face of the aldehyde, leading to a single major diastereomer.
-
Time-Dependent Diastereoselectivity: It is important to be aware that in some cases, the diastereoselectivity of an aldol reaction can change over time due to retro-aldolization and equilibration.[21][22] In such instances, in-situ NMR monitoring of the reaction can provide valuable insights.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the stereochemical analysis of aldol reactions. By understanding the principles of stereocontrol and the characteristic NMR signatures of diastereomeric aldol products, researchers can accurately and efficiently determine the diastereomeric excess of their reaction products. This information is crucial for optimizing reaction conditions, validating synthetic strategies, and advancing the development of complex molecules in academia and industry.
References
-
OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). 001 Zimmerman Traxler. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Felkin-Anh Model. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry. (2022, April 11). Ultimate Guide to the Felkin-Anh Model [Video]. YouTube. [Link]
-
MSU Chemistry. (n.d.). Asymmetric Induction. Retrieved from [Link]
-
ResearchGate. (2013, March). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2011). NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity. The Journal of Organic Chemistry, 76(9), 3005–3015. [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]
-
AZoM. (2013, May 20). Understanding the Aldol Condensation Reaction Using NMR. Retrieved from [Link]
-
ResearchGate. (2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]
-
Organic Chemistry - Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Retrieved from [Link]
-
Organic Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). chapter 32. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Method Development for Products of Oxazolidinone Auxiliaries
For researchers, scientists, and professionals in drug development, the stereochemical purity of molecules derived from chiral auxiliaries is paramount. Evans' oxazolidinone auxiliaries, in particular, are workhorses in asymmetric synthesis, enabling the precise construction of stereocenters in complex molecules.[1][2] Consequently, robust and reliable analytical methods to verify the enantiomeric and diastereomeric purity of these products are not just a regulatory necessity but a cornerstone of successful synthesis.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of products derived from oxazolidinone auxiliaries. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering a framework for logical and efficient method development grounded in the principles of chiral recognition.
The Central Role of Polysaccharide-Based Chiral Stationary Phases
The enantioselective separation of products from oxazolidinone auxiliaries is predominantly achieved using polysaccharide-based chiral stationary phases (CSPs).[3][4] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of selectivities for a vast array of chiral compounds.[5]
The chiral recognition mechanism of polysaccharide-based CSPs is complex, relying on a combination of interactions including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The derivatized polysaccharide polymer forms helical grooves, creating chiral cavities into which enantiomers can selectively fit.[5] The subtle differences in how each enantiomer interacts with these chiral pockets lead to differences in retention time, enabling their separation.
Amylose, with its helical three-dimensional structure, often exhibits different chiral recognition capabilities compared to the more linear or "flatter" structure of cellulose.[5] This structural distinction is a key reason why screening both amylose- and cellulose-based columns is a critical first step in method development.
A Comparative Look at Chiral Stationary Phase Performance
The choice of the chiral stationary phase is the most critical factor in achieving a successful separation. While it is often difficult to predict the best column for a given analyte a priori, a systematic screening of a diverse set of columns is a highly effective strategy.[3][6]
A study by Dobó et al. (2021) provides valuable comparative data on the enantioseparation of five oxazolidinone analogues on seven different polysaccharide-type CSPs using various polar organic mobile phases. The results of this study are summarized and adapted in the table below to illustrate the performance of different columns.
Table 1: Comparative Resolution (Rs) of Oxazolidinone Analogues on Various Polysaccharide-Based CSPs in Polar Organic Mode
| Analyte | Lux Amylose-1 (ACN) | Lux i-Amylose-1 (ACN) | Lux Amylose-2 (ACN) | Lux Cellulose-1 (ACN) | Lux Cellulose-2 (ACN) | Lux Cellulose-3 (ACN) | Lux Cellulose-4 (ACN) |
| Compound 1 | 1.8 | 1.7 | 2.6 | 0.0 | 0.0 | 0.0 | 0.0 |
| Compound 2 | 4.5 | 2.9 | 3.5 | 0.0 | 0.0 | 0.0 | 0.0 |
| Compound 3 | 4.4 | 2.8 | 3.9 | 0.0 | 0.0 | 0.0 | 0.0 |
| Compound 4 | 1.8 | 2.0 | 1.5 | 0.0 | 0.0 | 0.0 | 0.0 |
| Compound 5 | 3.6 | 3.1 | 4.3 | 0.0 | 0.0 | 0.0 | 0.0 |
Data adapted from Dobó, M. et al., J. Chromatogr. A, 2021.[4] ACN (Acetonitrile) was used as the mobile phase. Rs is the resolution factor. An Rs value ≥ 1.5 is generally considered baseline separation.
From this data, several key insights emerge:
-
Amylose-based columns demonstrated superior performance for the separation of these oxazolidinone analogues compared to the cellulose-based columns under these conditions.[4]
-
Acetonitrile as a mobile phase was highly effective in achieving high enantioselectivity on the amylose-based columns.[4]
-
Different amylose columns show complementary selectivity. For instance, while Lux Amylose-1 provided the best resolution for Compounds 2 and 3, Lux Amylose-2 was optimal for Compounds 1 and 5.[4]
This highlights the importance of having a diverse set of amylose- and cellulose-based columns in your screening library.
A Step-by-Step Protocol for Chiral HPLC Method Development
The following protocol outlines a systematic and logical workflow for developing a robust chiral HPLC method for products derived from oxazolidinone auxiliaries. This process is divided into three main stages: initial screening, method optimization, and validation.
Stage 1: Initial Screening
The goal of the initial screening is to identify a promising combination of a chiral stationary phase and a mobile phase that shows some degree of separation for the enantiomers of interest.
Caption: A logical workflow for chiral HPLC method development.
Detailed Protocol for Initial Screening:
-
Column Selection:
-
Choose a set of 3-4 complementary polysaccharide-based chiral columns. A good starting point includes:
-
An amylose-based column (e.g., Chiralpak AD-H, Lux Amylose-1).
-
A cellulose-based column (e.g., Chiralcel OD-H, Lux Cellulose-1).
-
An immobilized polysaccharide column for greater solvent flexibility.
-
-
-
Mobile Phase Selection:
-
Prepare a set of screening mobile phases to cover different separation modes:
-
Normal Phase: n-Hexane/Isopropanol (IPA) (e.g., 90:10 v/v) and n-Hexane/Ethanol (e.g., 90:10 v/v). For acidic analytes, add 0.1% Trifluoroacetic Acid (TFA). For basic analytes, add 0.1% Diethylamine (DEA).[5]
-
Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid and Methanol/Water with 0.1% Formic Acid. Ammonium bicarbonate or acetate buffers can also be used, especially for LC-MS applications.[7]
-
Polar Organic Mode: 100% Acetonitrile (ACN), 100% Methanol (MeOH), and 100% Ethanol (EtOH).[4]
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV, at a wavelength where the analyte has good absorbance.
-
Injection Volume: 5-10 µL.
-
-
Execution and Analysis:
-
Inject the racemic standard of your compound onto each column with each mobile phase.
-
Analyze the resulting chromatograms for any signs of peak splitting or separation. The goal is to identify a "hit" – a condition that provides at least partial resolution.
-
Stage 2: Method Optimization
Once a promising set of conditions is identified, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
Detailed Protocol for Method Optimization:
-
Mobile Phase Composition:
-
If a mixed mobile phase (e.g., Hexane/IPA) gave a hit, systematically vary the ratio of the strong solvent (the alcohol) to fine-tune the retention and resolution.
-
The type of alcohol modifier can have a significant impact on selectivity. If IPA gives partial separation, trying ethanol or methanol can sometimes improve the resolution.[8][9]
-
For reversed-phase or polar organic modes, adjusting the ratio of the organic solvent to the aqueous or other organic component is the primary means of optimization.
-
-
Additives:
-
For acidic or basic analytes, the concentration of the acidic (e.g., TFA) or basic (e.g., DEA) additive can be optimized to improve peak shape and resolution.
-
-
Flow Rate and Temperature:
-
Reducing the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Temperature can also affect selectivity. It is worthwhile to investigate the effect of column temperature (e.g., in 5-10 °C increments) on the separation.
-
Stage 3: Method Validation
Once a satisfactory separation is achieved, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined and detected, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
A validated method for a novel oxazolidinone antibacterial agent, WCK 4086, was developed on a Chiralpak AD-H column with a mobile phase of n-hexane:2-propanol:methanol:trifluoroacetic acid (80:10:10:0.4, v/v/v/v), achieving a resolution of over 2.0.[11] The method was found to be specific, sensitive, precise, and accurate for the quantification of the undesired enantiomer.[11]
Causal Explanations for Experimental Choices
-
Why screen multiple columns? The chiral recognition mechanism is highly specific to the analyte and the CSP. It is nearly impossible to predict the best column without experimental screening. Amylose and cellulose columns have different helical structures, leading to complementary selectivities.[5]
-
Why use different mobile phase modes? Normal phase, reversed-phase, and polar organic modes alter the interactions between the analyte, the mobile phase, and the CSP. A separation that is not achievable in one mode may be successful in another. For example, polar organic mode can offer shorter run times and higher efficiency.[4]
-
Why use additives? Additives like TFA or DEA can improve peak shape by suppressing the ionization of acidic or basic sites on the analyte or residual silanols on the silica support. This leads to more consistent interactions with the CSP and sharper peaks.
Conclusion
The development of a chiral HPLC method for products of oxazolidinone auxiliaries is a systematic process that relies on a logical screening and optimization strategy. Polysaccharide-based chiral stationary phases, particularly those derived from amylose, are often the most effective for this class of compounds. By employing a multi-column, multi-modal screening approach, followed by systematic optimization of the mobile phase and other chromatographic parameters, researchers can develop robust and reliable methods to ensure the stereochemical purity of their synthesized molecules. This guide provides a framework and the supporting data to empower scientists to approach this critical analytical challenge with confidence and efficiency.
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
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Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, Oxford Academic. [Link]
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Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. [Link]
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Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed. [Link]
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Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scirp.org. [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ScienceDirect. [Link]
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Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed. [Link]
-
The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PMC - PubMed Central. [Link]
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Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
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Evaluation of Achiral Stationary Phases for Gradient Screening with Supercritical Fluid Chromatography. LCGC International. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]
-
Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI. [Link]
-
Robustness testing of HPLC method. ResearchGate. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. [Link]
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Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. PMC - PubMed Central. [Link]
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Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. [Link]
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The Practitioner's Guide to Evans Auxiliaries: A Comparative Analysis of (R)-3-Acetyl-4-benzyloxazolidin-2-one
In the landscape of modern asymmetric synthesis, the ability to predictably and efficiently control stereochemistry is paramount. For researchers and professionals in drug development, the selection of the appropriate chiral directing group is a critical decision that profoundly impacts the viability of a synthetic route. Among the most reliable and well-understood tools for stereocontrol are the oxazolidinone-based chiral auxiliaries developed by David A. Evans.[1] These auxiliaries have become a gold standard for their high levels of induction in a variety of carbon-carbon bond-forming reactions, particularly asymmetric alkylations and aldol additions.[2][3]
This guide offers an in-depth comparison of (R)-3-Acetyl-4-benzyloxazolidin-2-one against other commonly employed Evans' auxiliaries. We will dissect the subtle yet significant structural variations that dictate their performance, supported by experimental data, to provide a clear framework for rational auxiliary selection.
The Cornerstone of Stereocontrol: Mechanism and the Zimmerman-Traxler Model
The remarkable stereodirecting power of Evans' auxiliaries stems from a combination of steric and electronic factors that govern the formation of a rigid, well-defined transition state. In the archetypal boron-mediated aldol reaction, the N-acyloxazolidinone is deprotonated with a base in the presence of a Lewis acid like dibutylboron triflate (Bu₂BOTf) to form a Z-enolate.[2] This enolate then reacts with an aldehyde via a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[2]
The stereochemical outcome is dictated by two key features of this transition state:
-
Conformational Lock: The chiral auxiliary orients itself to minimize dipole-dipole interactions between the two carbonyl groups, forcing the substituent at the C4 position to project outwards.[2]
-
Facial Shielding: This bulky C4-substituent effectively blocks one face of the Z-enolate, compelling the aldehyde to approach from the less sterically hindered side. The aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position to avoid 1,3-diaxial interactions, leading to the predictable formation of the syn-aldol product.[2]
Caption: A typical experimental workflow for an Evans aldol reaction.
Step-by-Step Protocol (Illustrative Example for N-Propionyl Auxiliary):
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add dibutylboron triflate (1.1 eq.) dropwise. After 15 minutes, add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) dropwise. Warm the mixture to 0 °C and stir for 30-60 minutes.
-
Aldehyde Addition: Cool the resulting boron enolate solution back to -78 °C. Add the aldehyde (1.2 eq.), either neat or as a solution in CH₂Cl₂, dropwise.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring by thin-layer chromatography (TLC).
-
Quenching and Workup: Quench the reaction by adding a pH 7 phosphate buffer. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
-
Auxiliary Cleavage: To obtain the final chiral product, the auxiliary is cleaved. For example, to obtain the carboxylic acid, the adduct is treated with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of tetrahydrofuran (THF) and water.
Conclusion and Recommendations
The family of Evans' oxazolidinone auxiliaries represents a robust and highly predictable platform for asymmetric synthesis. The choice of auxiliary is a strategic decision based on the specific transformation required.
-
For Asymmetric Propionate Aldol and Alkylation Reactions: Both the benzyl- and isopropyl-substituted N-propionyl oxazolidinones are excellent choices, consistently delivering products with very high diastereoselectivity (>99:1 d.r. is common). The decision between them can be based on factors like the crystallinity of intermediates or reagent cost.
-
For Asymmetric Acetate Aldol Reactions: The use of (R)-3-Acetyl-4-benzyloxazolidin-2-one in standard boron-mediated protocols is generally discouraged due to poor diastereoselectivity. [4]For these transformations, alternative auxiliaries, such as N-acetyl thiazolidinethiones, have demonstrated superior performance and are the recommended choice. [4]
-
For Asymmetric Acetate Alkylations: While less common than propionate alkylations, N-acetyl oxazolidinones can be effective in asymmetric alkylations, where the mechanism is less sensitive to the N-acyl substituent compared to the aldol reaction. The (R)-3-Acetyl-4-benzyloxazolidin-2-one can provide good to excellent stereocontrol in these cases. [5] Ultimately, the power of Evans' auxiliaries lies in their reliability and the vast body of literature that supports their application. By understanding the causal relationship between the auxiliary's structure and its performance, researchers can confidently select the optimal tool to construct complex chiral molecules with precision and efficiency.
References
- BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)methanol. BenchChem Technical Guides.
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-42.
- Ordóñez, M., & Cativiela, C. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 19(11), 1030-1059.
- Chem-Station. (2014, April 18). Evans Aldol Reaction.
-
Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551.
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Navigating Stereoselectivity: The Enduring Advantages of Stoichiometric Chiral Auxiliaries in Asymmetric Synthesis
In the quest for enantiomerically pure compounds, a cornerstone of modern drug development and materials science, synthetic chemists are often faced with a critical choice: employ a stoichiometric chiral auxiliary or a catalytic asymmetric process. While the elegance and atom economy of asymmetric catalysis are undeniably appealing, a nuanced examination reveals that the older, stoichiometric approach using chiral auxiliaries offers a compelling and often superior set of advantages, particularly in terms of reliability, predictability, and efficiency in complex synthetic routes. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the scenarios where chiral auxiliaries remain the tool of choice for researchers and process chemists.
The Core Distinction: Stoichiometric Control vs. Catalytic Turnover
At its heart, the difference lies in the amount of the chiral source used. A stoichiometric chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[1] It is used in a 1:1 ratio with the substrate and is later removed and ideally recycled. In contrast, asymmetric catalysis employs a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product through a catalytic cycle.[2] This fundamental difference underpins the distinct advantages and disadvantages of each approach.
The Foremost Advantage: Predictability and Reliability
One of the most significant advantages of using stoichiometric chiral auxiliaries is the high degree of predictability and reliability in achieving a desired stereochemical outcome.[3][4] The auxiliary is covalently bonded to the substrate, creating a well-defined steric and electronic environment that directs the approach of the incoming reagent. This often leads to very high levels of diastereoselectivity, which are less sensitive to minor variations in reaction conditions compared to many catalytic systems.
The Evans' oxazolidinone auxiliaries, for instance, are renowned for their exceptional and predictable stereocontrol in aldol and alkylation reactions.[5] The formation of a rigid chelated transition state, as seen in the Evans' aldol reaction, effectively blocks one face of the enolate, leading to a single major diastereomer.[6][7][8] This high fidelity is a crucial asset in the early stages of drug development and in the synthesis of complex natural products where securing the correct stereochemistry early on is paramount.[1][9]
Visualizing the Control: Stoichiometric vs. Catalytic Pathways
The following diagrams illustrate the fundamental difference in the control element's role in a stoichiometric auxiliary-mediated reaction versus a generic asymmetric catalytic cycle.
Caption: Workflow of a reaction using a stoichiometric chiral auxiliary.
Caption: A typical asymmetric catalytic cycle.
Ease of Separation and Purification
A significant, and often underappreciated, advantage of the chiral auxiliary approach is the nature of the products formed. The reactions generate diastereomers, which have different physical properties (e.g., melting point, boiling point, and solubility).[1] This allows for their separation using standard laboratory techniques such as column chromatography or crystallization. This is a stark contrast to the enantiomers produced directly by asymmetric catalysis, which have identical physical properties and require chiral chromatography for separation, a process that can be costly and difficult to scale.
The ability to obtain a diastereomerically pure compound through crystallization is a particularly powerful tool in process chemistry, as it can provide material of very high stereochemical purity without the need for expensive chromatographic methods.
Broader Substrate Scope and Generality
While the field of asymmetric catalysis has made tremendous strides, many catalysts are highly specific to a particular substrate or reaction type.[10] Developing a new catalytic system for a novel substrate can be a research project in itself, requiring extensive screening of catalysts, ligands, and reaction conditions.
Chiral auxiliaries, on the other hand, often exhibit a broader substrate scope and greater generality.[1] A well-established auxiliary, like Oppolzer's camphorsultam or Myers' pseudoephedrine, can be reliably applied to a wide range of substrates with a high probability of success.[5] This makes them invaluable tools for the synthesis of diverse compound libraries in drug discovery, where time and efficiency are critical.
Comparative Performance: Stoichiometric vs. Catalytic
To illustrate the practical advantages, consider the synthesis of a β-hydroxy carbonyl compound, a common structural motif in natural products and pharmaceuticals. This can be achieved through an Evans' aldol reaction using a chiral auxiliary or a direct catalytic asymmetric aldol reaction.
| Feature | Evans' Aldol (Stoichiometric Auxiliary) | Direct Catalytic Asymmetric Aldol |
| Chiral Source | Stoichiometric (e.g., Evans' Oxazolidinone) | Substoichiometric (e.g., Proline, Metal-BINOL complex) |
| Stereoselectivity | Typically >95:5 diastereomeric ratio (d.r.)[11] | Variable, often 80-99% enantiomeric excess (e.e.)[12][13] |
| Predictability | Highly predictable based on the Zimmerman-Traxler model[7] | Can be less predictable, often requires screening |
| Purification | Separation of diastereomers by chromatography or crystallization | Often requires chiral HPLC for enantiomer separation |
| Substrate Scope | Broad for various aldehydes and enolates | Can be limited by catalyst-substrate compatibility |
| Atom Economy | Lower due to stoichiometric use of the auxiliary | Higher due to catalytic turnover |
While the catalytic approach offers better atom economy in theory, the practical advantages of high and predictable diastereoselectivity, coupled with the ease of purification, often make the stoichiometric auxiliary approach more efficient and cost-effective, especially on a laboratory scale and in the early stages of process development.[1]
Experimental Protocol: The Evans' Asymmetric Aldol Reaction
The following is a detailed, step-by-step methodology for a classic Evans' asymmetric aldol reaction, a testament to the reliability and high stereocontrol of this approach.
Reaction: Asymmetric aldol reaction of an N-propionyl oxazolidinone with isobutyraldehyde.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-propionyl oxazolidinone.
Rationale: This step attaches the prochiral propionyl group to the chiral auxiliary, setting the stage for the stereoselective aldol reaction.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of TEA (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the Z-boron enolate.[8]
-
Cool the reaction to -78 °C and add isobutyraldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the diastereomerically enriched aldol adduct.
Rationale: The formation of the Z-boron enolate and its reaction via a rigid, chair-like Zimmerman-Traxler transition state is the key to the high diastereoselectivity of this reaction.[7]
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct in a 4:1 mixture of methanol and THF.
-
Cool the solution to 0 °C and add a 2:1 mixture of 30% aqueous hydrogen peroxide and saturated aqueous sodium bicarbonate.
-
Stir the reaction mixture vigorously at 0 °C for 1 hour.
-
Quench the excess peroxide by adding saturated aqueous sodium sulfite.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the enantiomerically enriched β-hydroxy acid and recover the chiral auxiliary.
Rationale: This oxidative cleavage removes the auxiliary, yielding the desired chiral product and allowing for the recovery and reuse of the valuable chiral auxiliary.
Conclusion: A Time-Tested and Indispensable Tool
While the allure of asymmetric catalysis is strong, the practical advantages of stoichiometric chiral auxiliaries, particularly their predictability, reliability, and the ease of product purification, ensure their continued and prominent role in modern organic synthesis.[1][3] For researchers in drug development and complex molecule synthesis, where achieving high stereochemical purity in a time-efficient manner is paramount, the chiral auxiliary approach often represents the most robust and reliable path to success. The ability to consistently deliver the desired stereoisomer, backed by decades of well-documented examples and a deep mechanistic understanding, solidifies the position of stoichiometric chiral auxiliaries as an indispensable tool in the synthetic chemist's arsenal.
References
- Chiral auxiliary - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Evans, D. A.; Bartroli, J.; Shih, T. L. Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129. [URL: https://pubs.acs.org/doi/10.1021/ja00398a058]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality2019, 31 (10), 776-812. [URL: https://pubmed.ncbi.nlm.nih.gov/31418540/]
- Evans Aldol Reaction - TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/support-download/product-topics/evans-aldol-reaction]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. [URL: https://www.researchgate.net/publication/335133827_Use_of_chiral_auxiliaries_in_the_asymmetric_synthesis_of_biologically_active_compounds_A_review]
- A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-prominent-chiral-auxiliaries-in-asymmetric-synthesis/]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc.2019, 63 (3). [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2019000300203]
- Evans Aldol Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/evans-aldol-reaction.html]
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. [URL: https://summit.sfu.ca/item/7708]
- Evans Aldol Reaction - Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-en/carbon-carbon-bond-formations/2014/04/evans-aldol-reaction.html]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. [URL: https://www.researchgate.net/publication/335133827_Use_of_chiral_auxiliaries_in_the_asymmetric_synthesis_of_biologically_active_compounds_A_review]
- A Comparative Guide to Chiral Auxiliaries in Scalable Asymmetric Synthesis: Profiling (S)-4- Benzyl-3-methylmorpholine A - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-auxiliaries-in-scalable-asymmetric-synthesis-profiling-s-4-benzyl-3-methylmorpholine-a/]
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. J. Am. Chem. Soc.2010, 132 (34), 11957–11967. [URL: https://pubs.acs.org/doi/10.1021/ja103593d]
- Chiral Auxiliaries - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/chiral-auxiliaries]
- Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. [URL: https://chiralpedia.
- (PDF) Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. [URL: https://www.researchgate.
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- Evans aldol ppt | PPTX - Slideshare. [URL: https://www.slideshare.
- The Selective Aldol Reaction - Macmillan Group. [URL: https://www.macmillan-group.com/wp-content/uploads/2019/09/The-Selective-Aldol-Reaction.pdf]
- Asymmetric catalysis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC341804/]
- Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. J. Agric. Food Chem.2017, 65 (31), 6432–6446. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.7b02253]
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- Asymmetric Catalysis in the Pharmaceutical Industry - ResearchGate. [URL: https://www.researchgate.
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- The Catalytic Asymmetric Aldol Reaction - ResearchGate. [URL: https://www.researchgate.
- Evans aldol reaction | Request PDF. [URL: https://www.researchgate.
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- ChemInform Abstract: Helicene-like Chiral Auxiliaries in Asymmetric Catalysis. [URL: https://www.researchgate.
- Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry2010, 16 (3), 752-8. [URL: https://pubmed.ncbi.nlm.nih.gov/20013968/]
- Evans Aldol Reaction. (2018). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/evans-aldol-reaction.shtm]
- Zhong, G. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 39(22), 4040-4042. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2842622/]
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [URL: https://pubs.acs.org/doi/10.1021/ja00398a058]
- The Evans Aldol Reaction. (2023). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2013/03/22/the-evans-aldol-reaction/]
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A Comparative Guide to Confirming Absolute Stereochemistry: The Definitive Power of X-ray Crystallography with Derivatives
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is not a mere academic detail. It is a critical determinant of a drug's efficacy and safety. Enantiomers, mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles. Regulatory bodies worldwide, therefore, demand unambiguous determination of absolute stereochemistry for new chemical entities. While various analytical techniques can provide stereochemical information, single-crystal X-ray crystallography stands as the gold standard, offering an unparalleled level of certainty.[1][2][3][4][5]
This guide provides an in-depth comparison of X-ray crystallography with other common techniques for determining absolute stereochemistry. It further delves into the practical application of using derivatives in X-ray crystallography to overcome common challenges, particularly for light-atom molecules, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently assign absolute configuration.
The Principle of Absolute Configuration Determination by X-ray Crystallography: Harnessing Anomalous Dispersion
Under normal conditions, the diffraction of X-rays by a crystal adheres to Friedel's Law, which states that the intensities of reflections from opposite sides of a crystal plane (known as a Friedel pair or Bijvoet pair) are equal.[6][7] However, when the wavelength of the incident X-ray beam is close to the absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion (or resonant scattering) occurs.[6][8][9] This effect introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law and resulting in measurable intensity differences between the Bijvoet pairs.[7][10][11][12]
The magnitude of this intensity difference is dependent on the presence of "heavy" atoms—elements with a significant number of electrons. By analyzing these differences, crystallographers can determine the absolute structure of the molecule, meaning the precise spatial arrangement of its atoms.[8][12][13] This is often quantified using the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.[10][11]
The Challenge of Light-Atom Molecules and the Power of Derivatization
Many organic molecules, including a vast number of pharmaceuticals, are composed primarily of light atoms (C, H, N, O). The anomalous scattering effect from these elements is often too weak to produce significant and reliable differences in Bijvoet pair intensities, making the determination of absolute stereochemistry challenging.[14]
This is where the strategic use of derivatives becomes a powerful tool. By introducing a heavy atom into the molecule of interest, we can significantly enhance the anomalous scattering signal, thereby enabling a confident assignment of absolute configuration. This is typically achieved by reacting the chiral molecule with a reagent containing a heavy atom, such as bromine, iodine, or a metal.[15][16] The resulting derivative is then crystallized and subjected to X-ray diffraction analysis.
The choice of the heavy atom and the derivatization strategy is crucial for success. The ideal derivative should:
-
Incorporate a sufficiently heavy atom: The chosen atom should have a strong anomalous scattering signal at the X-ray wavelength used.[8]
-
Crystallize readily: The derivatized molecule must form high-quality single crystals suitable for X-ray diffraction.[17]
-
Maintain the original stereochemistry: The derivatization reaction should not alter the stereochemistry of the chiral center(s) of interest.
-
Be isomorphous (if comparing to the native structure): In some cases, it is desirable for the derivative crystal to have the same crystal packing as the underivatized molecule, a property known as isomorphism. However, this is not a strict requirement for absolute stereochemistry determination.[18]
A Comparative Analysis of Methods for Absolute Stereochemistry Determination
While X-ray crystallography is considered the definitive method, other techniques are also employed, each with its own set of advantages and limitations. The choice of method often depends on the nature of the sample, the available instrumentation, and the stage of the research.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (e.g., Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[6][8] | Differential absorption of left and right circularly polarized infrared light.[19][20][21] | Differential absorption of left and right circularly polarized UV-Vis light.[22][23][24] | Analysis of chemical shift differences in diastereomeric derivatives.[25][26][27][28][29] |
| Sample State | Solid (single crystal).[3][17] | Solution or neat liquid.[19][30] | Solution.[22] | Solution.[25][26] |
| Sample Amount | Micrograms to milligrams.[1][31] | Milligrams.[19][30] | Micrograms to milligrams. | Milligrams.[26][27][28][29] |
| Analysis Time | Days to weeks (including crystallization). | Hours to a day. | Hours. | Hours to days.[26][27][28][29] |
| Confidence Level | High (definitive). | High (requires computational modeling).[30][32] | Moderate to High (often requires chromophores).[33] | Moderate to High (empirical, relies on conformational models).[34][35] |
| Key Advantage | Unambiguous 3D structure and absolute configuration.[3][5] | Applicable to a wide range of molecules in solution.[21][36] | High sensitivity for molecules with chromophores. | Does not require crystallization.[37] |
| Key Limitation | Requires a single, high-quality crystal.[36][37] | Requires quantum mechanical calculations for interpretation.[30][32][38] | Limited to molecules with suitable chromophores. | Can be prone to misinterpretation due to conformational flexibility. |
Experimental Workflow: From Molecule to Absolute Stereochemistry
The process of determining absolute stereochemistry using X-ray crystallography with derivatives involves a series of well-defined steps. The following workflow provides a comprehensive overview of the key stages.
Figure 1. A generalized workflow for determining absolute stereochemistry using X-ray crystallography with heavy atom derivatives.
Detailed Experimental Protocol
This protocol outlines the key steps for the successful determination of absolute stereochemistry using heavy atom derivatization.
Part 1: Derivatization and Crystallization
-
Selection of a Heavy Atom Reagent:
-
For molecules with reactive functional groups (e.g., alcohols, amines, carboxylic acids), select a reagent containing a heavy atom that will readily form a stable covalent bond. Common choices include reagents containing bromine or iodine. For example, for a chiral alcohol, p-bromobenzoyl chloride can be used to form a p-bromobenzoate ester.
-
Consider the overall size and shape of the resulting derivative, as this can influence its ability to crystallize.
-
-
Derivatization Reaction:
-
Perform the reaction under conditions that ensure complete conversion without racemization of the chiral center.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR).
-
-
Purification:
-
Purify the derivative using standard techniques such as column chromatography or recrystallization to obtain a sample of high purity. Purity is critical for successful crystallization.
-
-
Crystallization:
-
Employ a high-throughput crystallization screening approach to explore a wide range of conditions (solvents, precipitants, temperature, and concentration).[17][31]
-
Common crystallization techniques include vapor diffusion (hanging drop or sitting drop), slow evaporation, and cooling.
-
Once initial crystal "hits" are identified, optimize the conditions to grow single crystals of sufficient size and quality (typically > 50 µm in all dimensions).
-
Part 2: X-ray Data Collection and Structure Determination
-
Crystal Mounting and Data Collection:
-
Carefully mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer. For enhanced anomalous signal from lighter heavy atoms, a copper (Cu) X-ray source is often preferred over a molybdenum (Mo) source.[10]
-
-
Data Processing:
-
Integrate the raw diffraction images and scale the data to obtain a set of reflection intensities.
-
Crucially, ensure that Friedel pairs are not merged during data processing to preserve the anomalous signal.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods. The heavy atom will often be located first, simplifying the rest of the structure solution.
-
Refine the structural model against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
-
Absolute Structure Determination:
-
During the final stages of refinement, introduce the Flack parameter to determine the absolute configuration.[12] A value close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been assigned.[10]
-
Alternatively, analyze the Bijvoet differences directly. A consistent sign for the calculated and observed differences for a large majority of reflections confirms the assigned absolute structure.[39] The Hooft parameter, derived from a Bayesian statistical analysis of Bijvoet pairs, provides another robust indicator of the absolute structure.[10][11]
-
Conclusion: The Unwavering Confidence of X-ray Crystallography
In the rigorous and demanding field of drug development, ambiguity is a liability. While techniques like VCD, ECD, and NMR spectroscopy offer valuable insights into the stereochemistry of chiral molecules, they often rely on computational modeling or empirical correlations. X-ray crystallography, particularly when enhanced by the strategic use of heavy atom derivatives, provides a direct and unambiguous determination of the three-dimensional atomic arrangement in a molecule. The ability to "see" the molecule and its absolute stereochemistry with atomic resolution offers an unparalleled level of confidence, making it an indispensable tool for researchers and scientists dedicated to the development of safe and effective medicines.
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Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 16-19. [Link]
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An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 327-338. [Link]
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Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]
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Determination of absolute configuration. Pure Chemistry. [Link]
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Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
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Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
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Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. National Institutes of Health. [Link]
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Determination of absolute structure using Bayesian statistics on Bijvoet differences. ResearchGate. [Link]
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Microgram-scale X-ray Structure Analysis of Small Molecules via High-throughput Co-crystallization. Chemistry Letters. [Link]
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Heavy-atom Database System: a tool for the preparation of heavy-atom derivatives of protein crystals based on amino-acid sequence and crystallization conditions. PubMed. [Link]
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Determination of absolute configuration using X-ray diffraction. ResearchGate. [Link]
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DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. SlideShare. [Link]
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A rational approach to heavy-atom derivative screening. National Institutes of Health. [Link]
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Anomalous Dispersion of in Crystallography X-rays. Angelfire. [Link]
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The Assignment of Absolute Configuration by NMR. Semantic Scholar. [Link]
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Absolute Stereochemistry: The merits of ven and XRD. University of Southampton. [Link]
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Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. [Link]
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Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Royal Society of Chemistry. [Link]
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The 1H NMR method for the determination of the absolute configuration of 1,2,3-prim,sec,sec-triols. PubMed. [Link]
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Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. [Link]
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Small molecule crystallography. Excillum. [Link]
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Determination of absolute structure using Bayesian statistics on Bijvoet differences. National Institutes of Health. [Link]
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Bijvoet-Pair Analysis. Platon. [Link]
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The use of X-ray crystallography to determine absolute configuration. PubMed. [Link]
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Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. National Institutes of Health. [Link]
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Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
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Stereochemical analysis by circular dichroism spectroscopies. Università di Pisa. [Link]
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Application of Electronic Circular Dichroism Spectroscopic Methods in Determination of Absolute Configuration of Chiral Metal Complexes. University Chemistry. [Link]
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Determination of Absolute Configuration—an Overview Related to This Special Issue. ResearchGate. [Link]
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Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
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Bijvoet Pairs. University of Cambridge. [Link]
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Absolute structure and molecular chirality. SlidePlayer. [Link]
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A Senior Application Scientist's Guide to Alternative Methods for Chiral Acetate Enolate Equivalents
For researchers, synthetic chemists, and professionals in drug development, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The chiral acetate enolate is a fundamental building block in this endeavor, providing access to β-hydroxy carbonyl motifs prevalent in a vast array of natural products and pharmaceutical agents. While classic approaches have their merits, the field has evolved significantly, offering a diverse toolkit of methodologies, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison of the leading alternative methods for generating chiral acetate enolate equivalents, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Enduring Power of Chiral Auxiliaries: Stoichiometric Control
The use of chiral auxiliaries, covalently bonded to the acetate unit, remains a robust and reliable strategy for achieving high levels of stereoselectivity. This approach relies on the steric influence of the auxiliary to direct the facial attack of the enolate on an electrophile, most commonly an aldehyde in an aldol reaction.
The Evans Oxazolidinone Auxiliaries
Pioneered by David A. Evans, N-acyloxazolidinones are arguably the most well-established chiral auxiliaries for stereoselective aldol reactions.[1] The formation of a boron enolate, typically using dibutylboron triflate (Bu₂BOTf) and a tertiary amine base, generates a Z-enolate that reacts via a highly organized, chair-like Zimmerman-Traxler transition state.[2][3][4][5] This transition state minimizes steric interactions between the aldehyde substituent and the auxiliary's substituent, leading to predictable and high syn-diastereoselectivity.[1][6]
The predictability of the Evans aldol reaction stems from its well-defined six-membered chair-like transition state. The boron atom chelates both the enolate and the aldehyde, enforcing a rigid conformation. The substituents on both the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric strain, thus dictating the stereochemical outcome.
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A Senior Application Scientist's Guide to the Scalability of Asymmetric Reactions: Profiling (R)-3-Acetyl-4-benzyloxazolidin-2-one
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The choice of a chiral induction method is a critical decision that reverberates through the entire development pipeline, from lab-scale discovery to industrial-scale manufacturing. This guide provides an in-depth technical comparison of a classic and reliable chiral auxiliary, (R)-3-Acetyl-4-benzyloxazolidin-2-one, against its main competitor: catalytic asymmetric synthesis. We will dissect the practicalities of scalability, moving beyond theoretical elegance to the harsh realities of process chemistry, safety, and cost.
The Enduring Power of Stoichiometric Control: The Evans Auxiliary
Pioneered by David A. Evans, oxazolidinone-based chiral auxiliaries have been a mainstay in asymmetric synthesis for decades.[1][2] These compounds are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction with a high degree of predictability and control.[2] The (R)-4-benzyl-2-oxazolidinone auxiliary, derived from the readily available amino acid D-phenylalanine, has become a particularly popular choice due to its excellent stereodirecting ability and the crystalline nature of its derivatives, which often simplifies purification.[3]
The N-acetyl derivative, (R)-3-Acetyl-4-benzyloxazolidin-2-one, is a versatile tool for creating chiral building blocks, particularly through aldol and alkylation reactions.[2] The benzyl group at the C4 position provides a significant steric barrier, effectively shielding one face of the enolate and directing electrophilic attack to the opposite face, leading to high diastereoselectivity.[3]
The Causality Behind the Control: Mechanism of Action
The remarkable stereocontrol exerted by the Evans auxiliary is a direct consequence of its ability to form a rigid, chelated transition state. In the case of a boron-mediated aldol reaction, the N-acyl oxazolidinone is treated with a dialkylboron triflate and a hindered base to form a Z-enolate.[2] This enolate then reacts with an aldehyde through a well-defined, chair-like six-membered transition state, leading to the predictable formation of the syn-aldol product.[2][4]
Caption: Workflow for Evans Asymmetric Aldol Reaction.
The Scalability Dilemma: Stoichiometric vs. Catalytic
While the reliability of Evans auxiliaries is undisputed, their application on an industrial scale presents several challenges. The primary drawback is the stoichiometric nature of the auxiliary, which necessitates its use in equimolar amounts with the substrate. This has significant implications for process mass intensity (PMI), a key green chemistry metric that measures the total mass of materials used to produce a given mass of product.[5]
In contrast, catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst (typically 0.1-10 mol%) to generate large quantities of the desired enantiomer.[6] This approach offers a significant advantage in terms of atom economy and can lead to a much lower PMI.[7]
A Comparative Analysis of Key Scalability Metrics
| Metric | (R)-3-Acetyl-4-benzyloxazolidin-2-one (Stoichiometric) | Catalytic Asymmetric Synthesis | Rationale & Field Insights |
| Diastereoselectivity/Enantioselectivity | Excellent (>99% de) | Good to Excellent (often >95% ee) | Evans auxiliaries are renowned for their exceptional and predictable stereocontrol. Catalytic methods have made significant strides, but achieving >99% ee can be challenging and highly substrate-dependent. |
| Process Mass Intensity (PMI) | High | Low to Moderate | The need to attach and remove a stoichiometric auxiliary significantly increases the mass of reagents and solvents used per unit of product. Catalytic methods, with low catalyst loadings, inherently have a lower PMI.[5] |
| Cost of Goods (CoGs) | Moderate to High | Variable (can be high initially) | The cost of the auxiliary, its attachment and removal, and the need for cryogenic conditions contribute to higher CoGs. Chiral catalysts can be expensive, but their low loading and potential for recycling can make them more cost-effective at scale.[8] |
| Operational Complexity | High | Moderate | Reactions often require cryogenic temperatures (-78 °C) and the handling of pyrophoric reagents like n-butyllithium, posing significant safety and engineering challenges on a large scale.[8][9] Catalytic reactions can often be run under milder conditions. |
| Purification | Often crystallization | Often chromatography | The crystalline nature of the N-acyl oxazolidinone derivatives frequently allows for purification by simple crystallization, which is highly desirable for large-scale manufacturing. Catalytic reactions may require chromatographic purification to remove the catalyst and byproducts. |
| Auxiliary/Catalyst Recovery & Recycle | Established, but adds steps | Can be challenging | The Evans auxiliary can be recovered and recycled, but this requires additional process steps.[10] Recovery of homogeneous catalysts can be difficult, although heterogeneous catalysts offer an advantage in this regard. |
Experimental Protocols: A Tale of Two Methodologies
To provide a practical comparison, we present detailed protocols for a representative asymmetric aldol reaction using both the Evans auxiliary and a modern organocatalytic approach.
Protocol 1: Evans Asymmetric Aldol Reaction (Scalable Lab Procedure)
This protocol describes the diastereoselective aldol reaction between (R)-3-Acetyl-4-benzyloxazolidin-2-one and isobutyraldehyde.
Materials:
-
(R)-4-Benzyl-2-oxazolidin-2-one
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Phosphate buffer (pH 7)
-
Hydrogen peroxide (30% aq.)
-
Lithium hydroxide (LiOH)
Step 1: Acylation of the Auxiliary
-
To a solution of (R)-4-benzyl-2-oxazolidin-2-one (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add acetyl chloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with water and extract with DCM. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated to afford (R)-3-acetyl-4-benzyloxazolidin-2-one, which can often be used without further purification.
Step 2: Boron Enolate Formation and Aldol Reaction
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction to -78 °C and add isobutyraldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction by adding phosphate buffer (pH 7) and methanol.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide with sodium sulfite.
-
Remove the THF under reduced pressure and extract the aqueous layer with a non-polar solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the chiral β-hydroxy acid with ethyl acetate.
Caption: Experimental workflow for the Evans aldol reaction.
Protocol 2: Organocatalytic Asymmetric Aldol Reaction
This protocol describes a proline-catalyzed asymmetric aldol reaction between acetone and p-nitrobenzaldehyde, a classic example of organocatalysis.[11]
Materials:
-
(S)-Proline
-
p-Nitrobenzaldehyde
-
Acetone
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a solution of p-nitrobenzaldehyde (1.0 eq) in a mixture of acetone and DMF, add (S)-proline (0.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, add 1 M HCl to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral β-hydroxy ketone.
Caption: Experimental workflow for the proline-catalyzed aldol reaction.
Safety and Environmental Considerations: A Critical Assessment
The scalability of a chemical process is intrinsically linked to its safety and environmental footprint. The use of (R)-3-Acetyl-4-benzyloxazolidin-2-one often necessitates the use of hazardous reagents and conditions.
-
Pyrophoric Reagents: The generation of enolates frequently employs pyrophoric reagents like n-butyllithium, which ignite spontaneously in air.[9] Handling these materials on a large scale requires specialized equipment and stringent safety protocols to mitigate the risk of fire and explosions.[3] The use of flow chemistry can offer a safer alternative for handling such hazardous reagents by minimizing the reaction volume at any given time.[8][9]
-
Cryogenic Conditions: Many Evans aldol reactions are performed at cryogenic temperatures (-78 °C) to achieve high diastereoselectivity.[4] Maintaining these temperatures on an industrial scale is energy-intensive and requires significant capital investment in specialized reactors.
-
Solvent Usage: The multi-step nature of auxiliary-based methods (attachment, reaction, cleavage, and recovery) often leads to higher solvent consumption, contributing to a larger PMI.[5]
Catalytic asymmetric synthesis, particularly organocatalysis, often presents a greener profile.[6] Many organocatalytic reactions can be performed at or near room temperature, avoiding the need for cryogenic conditions.[11] They also typically use less hazardous reagents and can sometimes be performed in more environmentally benign solvents, including water.[12]
Conclusion: A Strategic Choice for Scalable Asymmetric Synthesis
The choice between a stoichiometric chiral auxiliary like (R)-3-Acetyl-4-benzyloxazolidin-2-one and a catalytic asymmetric approach is not a simple one and depends on a multitude of factors.
The Evans auxiliary approach remains a powerful and relevant tool, particularly when:
-
Exceptional and predictable stereocontrol is paramount.
-
The crystalline nature of the intermediates simplifies purification, avoiding costly chromatography.
-
The higher initial investment in specialized equipment for handling hazardous reagents and cryogenic conditions is justified by the value of the final product.
Catalytic asymmetric synthesis, on the other hand, is increasingly favored for its:
-
Superior atom economy and lower Process Mass Intensity.
-
Milder reaction conditions and improved safety profile.
-
Potential for lower cost of goods at large scale, especially if the catalyst can be efficiently recycled.
Ultimately, the optimal strategy for a given target molecule will be determined by a thorough process of evaluation that considers not only the chemical efficiency but also the economic, safety, and environmental implications of each approach. As a senior application scientist, I advise a holistic assessment, weighing the proven reliability of the Evans auxiliary against the compelling advantages of modern catalytic methods to make an informed and strategic decision for your drug development program.
References
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- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
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-
Aragen. (n.d.). Case study - Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions. Retrieved from [Link]
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-
University of Wisconsin-Madison. (n.d.). Safe Handling of Pyrophoric (PP) Reagents. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Introduction to Catalysis. Retrieved from [Link]
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PNNL. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
Environmental Health and Safety, University of California, Santa Barbara. (2021). Safe Handling of Pyrophoric Materials. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones, esters, nitriles and related compounds. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
-
Dr. Hubbard UGA Chemistry. (2020, April 12). CHEM 2212L Experiment 9 - The Aldol Condensation [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Labor cost estimation of reductive amination [Image]. Retrieved from [Link]
- Google Patents. (n.d.). US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
-
Chem Player. (2022, February 18). Synthesis & Retrosynthesis Of Beta Hydroxy Carbonyl Compounds [Video]. YouTube. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
- Google Patents. (n.d.). KR20150106617A - Method of manufacturing chiral β-hydroxy carbonyl compound and chiral β-hydroxy carbonyl compound manufactured by the same.
- Cheong, P. H.-Y., et al. (2011). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews, 111(8), 5042–5137.
- Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2469.
-
PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric double aldol reaction of chiral acetyloxazolidinone. Retrieved from [Link]
- Rossi, S., et al. (2019). Stereoselective organocatalysis and flow chemistry: a powerful combination for the synthesis of enantioenriched molecules. Beilstein Journal of Organic Chemistry, 15, 2736–2771.
-
Sci-Hub. (n.d.). Asymmetric Organocatalytic Cascade Michael/Hemiketalization/Retro‐Aldol Reaction of 2‐[(E)‐2‐Nitrovinyl]phenols with 2,4‐Dioxo‐4‐arylbutanoates: A Convenient Access to Chiral α‐Keto Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Retrieved from [Link]
- Melchiorre, P., et al. (2021). Silyldienolates in Organocatalytic Enantioselective Vinylogous Mukaiyama-Type Reactions: A Review. Molecules, 26(22), 6955.
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Dr. Hubbard UGA Chemistry. (2020, April 12). CHEM 2212L Experiment 9 - The Aldol Condensation [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Organocatalytic, Asymmetric Aldol Reactions with a Sustainable Catalyst in a Green Solvent. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Stereochemical Model for N-acyloxazolidinone Reactions
For the modern researcher in synthetic chemistry, particularly within drug development, the predictable control of stereochemistry is not merely an academic exercise—it is a prerequisite for success. Among the tools available for asymmetric synthesis, N-acyloxazolidinones, famously known as Evans chiral auxiliaries, represent a cornerstone of reliability and efficacy.[1][2] Their power lies in a well-understood and highly predictable stereochemical model that consistently delivers high levels of diastereoselectivity.
This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of the Evans stereochemical model and to equip you, the practicing scientist, with the experimental framework to validate its predictions in your own laboratory. We will explore the causal factors behind the model's success and provide self-validating protocols that bridge theory with practice.
The Mechanistic Foundation: The Evans Stereochemical Model
The remarkable stereocontrol exerted by the N-acyloxazolidinone auxiliary is not magic; it is the logical outcome of a series of well-defined conformational and electronic preferences within the reaction's transition state. The model is built on two key pillars: the formation of a specific enolate geometry and a highly organized, chelated transition state.
Pillar 1: Kinetically Controlled Formation of the (Z)-Enolate
The journey to high diastereoselectivity begins with the selective formation of the (Z)-enolate. When the N-acyl oxazolidinone is treated with a base, such as lithium diisopropylamide (LDA) or, more commonly for aldol reactions, a combination of a Lewis acid and a hindered amine, deprotonation occurs at the α-carbon.[3][4]
The geometry of the resulting enolate is overwhelmingly (Z). This preference is a direct consequence of the steric bulk of the oxazolidinone auxiliary. The substituent at the C4 position (e.g., benzyl or isopropyl) effectively blocks one face of the molecule, forcing the R group of the acyl chain into a conformation that minimizes A(1,3) strain. This directs the base to abstract the α-proton in a way that places the enolate oxygen and the R group on the same side of the double bond.
Pillar 2: The Zimmerman-Traxler Transition State
The Evans aldol reaction's high fidelity is best explained by the Zimmerman-Traxler model, which posits a closed, six-membered, chair-like transition state.[5][6] In the presence of a Lewis acid like dibutylboron triflate (Bu₂BOTf), the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[7] This chelation creates a rigid, predictable structure.
Within this chair-like transition state:
-
Aldehyde Substituent (R'): To minimize steric hindrance, the large substituent of the aldehyde preferentially occupies the pseudo-equatorial position.
-
Dipole Minimization: The N-acyloxazolidinone itself adopts a conformation where the dipole of the ring carbonyl and the enolate C-O bond are opposed, further stabilizing the arrangement.[6][7]
-
Facial Selectivity: The bulky substituent on the chiral auxiliary (at C4) acts as a stereochemical gatekeeper. It effectively shields the si-face of the enolate, forcing the aldehyde to approach from the less hindered re-face.
This combination of factors—a (Z)-enolate geometry, a rigid chair-like transition state, and sterically directed facial attack—funnels the reaction through the lowest energy pathway to predominantly form the syn-aldol product.[6]
Figure 1: A diagram of the proposed Zimmerman-Traxler transition state for the Evans syn-aldol reaction.
Experimental Validation: A Self-Validating Protocol
The ultimate proof of a model lies in its experimental verification. The following protocol for an Evans aldol reaction is designed to be self-validating: the predicted stereochemical outcome, if achieved, confirms the validity of the underlying mechanistic model.
Workflow for Stereochemical Model Validation
Figure 2: Experimental workflow for validating the Evans model and synthesizing the target molecule.
Detailed Protocol: Synthesis of an Evans syn-Aldol Adduct
This protocol details the reaction between N-propionyl-(4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one and isobutyraldehyde.
Materials:
-
N-propionyl oxazolidinone (1.0 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0 M in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA, 1.2 equiv)
-
Isobutyraldehyde (1.5 equiv)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and anhydrous CH₂Cl₂. Cool the solution to -78 °C using an acetone/dry ice bath.
-
Causality: Low temperature is critical to ensure the reaction is under kinetic control, preventing enolate equilibration or side reactions.[6] The inert atmosphere prevents quenching of the enolate by moisture.
-
-
Enolate Formation: Slowly add Bu₂BOTf to the stirred solution, followed by the dropwise addition of DIPEA. Stir the resulting pale yellow solution for 30 minutes at -78 °C.
-
Aldol Addition: Add the isobutyraldehyde dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Causality: The slow addition of the aldehyde ensures it reacts with the pre-formed enolate. Warming allows the reaction to proceed to completion.
-
-
Workup and Quenching: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Causality: The peroxide oxidatively cleaves the boron-carbon and boron-oxygen bonds, breaking up the chelate complex and making the product easier to isolate.
-
-
Extraction: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: The crude product can now be analyzed to determine the diastereomeric ratio.
Analysis of Diastereoselectivity: Validating the Outcome
The trustworthiness of the Evans model is confirmed by analyzing the crude product mixture, where the ratio of diastereomers directly reflects the selectivity of the reaction.
-
¹H NMR Spectroscopy: This is the most direct method. The diastereotopic protons in the product will have distinct chemical shifts. For the expected syn product and its minor anti diastereomer, the α- or β-protons are typically well-resolved. By integrating the signals corresponding to the major and minor diastereomers, a quantitative diastereomeric ratio (d.r.) can be calculated. A d.r. of >95:5 is common and provides strong validation for the model.[5]
-
Chiral HPLC/SFC: For highly accurate measurements or when NMR signals overlap, chiral chromatography can be used to separate and quantify the diastereomers.
Comparison with Alternative Methodologies
While the Evans auxiliary is a powerful tool, it is essential to understand its performance relative to other methods. The choice of a chiral auxiliary is often dictated by the specific synthetic target, desired stereoisomer, and ease of cleavage.
| Chiral Auxiliary System | Typical Reaction | Stereochemical Outcome | Typical d.r. | Key Advantages / Disadvantages |
| Evans Oxazolidinone | Boron Enolate Aldol | syn | >95:5 | Highly reliable, predictable, well-documented. Requires stoichiometric auxiliary.[6][7] |
| Myers Pseudoephedrine | Lithium Enolate Alkylation | (R) or (S) at α-carbon | >98:2 | Excellent for alkylations, auxiliary easily cleaved by acid/base or reduction.[3] |
| SAMP/RAMP Hydrazones | Lithium Enolate Alkylation | (R) or (S) at α-carbon | >95:5 | Access to both enantiomers, broad substrate scope. Hydrazone cleavage can be harsh.[8] |
| Oppolzer's Sultam | Diels-Alder, Michael | endo/exo selectivity | >98:2 | Excellent for cycloadditions, highly crystalline derivatives aid purification. |
Cleavage of the Auxiliary: Releasing the Chiral Product
A critical step in this synthetic strategy is the efficient and non-destructive removal of the chiral auxiliary to unveil the desired enantiomerically pure product.[1] The choice of cleavage method determines the functional group obtained.
-
To Carboxylic Acid: Lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) is a standard method that yields the chiral carboxylic acid and recovers the auxiliary.[8][9]
-
To Primary Alcohol: Reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleave the amide to furnish the corresponding chiral alcohol.
-
To Weinreb Amide: Reaction with Me(MeO)NH·HCl and a Grignard reagent provides a stable Weinreb amide, which is an excellent precursor for ketones.[7]
Conclusion
The stereochemical model for N-acyloxazolidinone reactions stands as a testament to the power of rational design in organic synthesis. Its high predictability stems from a deep understanding of steric and electronic effects that govern the formation of a rigid, chelated transition state. By employing the validation workflow described in this guide, researchers can harness the reliability of the Evans auxiliary to construct complex chiral molecules with confidence. The experimental protocols, when coupled with a thorough analysis of the diastereomeric outcome, provide a robust and self-validating system, ensuring that the theoretical model translates into tangible, enantiomerically pure products for scientific advancement and drug discovery.
References
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Available at: [Link]
-
Evans enolate alkylation-hydrolysis. University of California, Irvine. Available at: [Link]
-
Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube. Available at: [Link]
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. (2021). National Institutes of Health. Available at: [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2010). Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. (1988). Journal of the American Chemical Society. Available at: [Link]
-
N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. (2024). JACS Au. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available at: [Link]
-
Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. (2010). PubMed. Available at: [Link]
-
X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. (2022). MDPI. Available at: [Link]
-
In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. (2024). Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2009). ResearchGate. Available at: [Link]
-
Synthesis and X-ray crystallography of new N-, O- acyl pseudoephedrines. (2013). ResearchGate. Available at: [Link]
-
Chemistry and X-ray crystallographic structure of N-protected (5-oxo-1,3-oxazolidin-4-yl)acetic acids: versatile intermediates in the synthesis of peptidomimetics. (2001). SciSpace. Available at: [Link]
-
Evans Aldol Reaction. (2014). Chem-Station. Available at: [Link]
-
Diastereoselective reactions of enolates. (1996). ResearchGate. Available at: [Link]
-
The Selective Aldol Reaction. (2002). Macmillan Group, Princeton University. Available at: [Link]
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Various Approaches to Studying the Phase Transition in an Octamethylcyclotetrasiloxane Crystal: From X-ray Structural Analysis to Metadynamics. (2022). MDPI. Available at: [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018). YouTube. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of (R)-3-Acetyl-4-benzyloxazolidin-2-one for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-3-Acetyl-4-benzyloxazolidin-2-one, a common chiral auxiliary in asymmetric synthesis. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established safety principles and waste management regulations, reflecting our commitment to going beyond product provision to ensure deep operational trust with our scientific partners.
Hazard Assessment and Chemical Profile
Before handling waste, it is imperative to understand the inherent risks associated with (R)-3-Acetyl-4-benzyloxazolidin-2-one. While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not consistently available, data from its enantiomer, (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone, and the parent compound, (R)-4-Benzyl-2-oxazolidinone, provide a reliable hazard profile.[1][2] The primary hazards are consistent across these closely related structures.
This compound is classified as a hazardous substance. The causality behind this classification stems from its potential to cause skin and eye irritation upon contact and respiratory irritation if inhaled as a dust or aerosol.[2] Ingestion may also be harmful.[3][4] Therefore, all waste streams containing this compound, including pure solid, solutions, and contaminated labware, must be treated as hazardous waste.
Table 1: Hazard and Physical Properties Summary
| Property | Value | Source(s) |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation) | [2] |
| GHS Signal Word | Warning | |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Incompatible Materials | Strong oxidizing agents | [3][4] |
| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane); limited solubility in water. | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The requirement for specific gear is directly linked to the identified hazards of skin, eye, and respiratory irritation.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are free of defects. Inspect gloves prior to use.
-
Body Protection: A standard laboratory coat is required. For handling large quantities of waste or in the event of a spill, impervious clothing may be necessary to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 dust mask or equivalent respirator. All handling of solid waste should ideally occur within a chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Protocol
Disposal must never involve drains or standard trash receptacles.[3] The guiding principle is containment and transfer to a licensed hazardous waste contractor. This process is governed by regulations from agencies like the Environmental Protection Agency (EPA).
Step 1: Waste Segregation
The principle of segregation is to prevent dangerous chemical reactions within a waste container. (R)-3-Acetyl-4-benzyloxazolidin-2-one is incompatible with strong oxidizing agents.[3][4]
-
Solid Waste: Collect unreacted (R)-3-Acetyl-4-benzyloxazolidin-2-one, and any contaminated solids (e.g., weighing paper, contaminated silica gel) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with aqueous waste streams due to its limited water solubility.[5] Common compatible solvents for this waste stream include methanol, ethanol, and dichloromethane.
-
Sharps and Labware: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container. Contaminated glassware should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste. The cleaned glassware can then be disposed of according to standard laboratory procedures.
Step 2: Waste Container Selection and Labeling
Proper containment and labeling are mandated by law to ensure safe handling and transport.
-
Container Choice: Use containers made of a material that does not react with the waste. High-density polyethylene (HDPE) is a suitable choice for both solid and organic solvent waste streams. Ensure the container has a secure, screw-top cap to prevent leakage.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "(R)-3-Acetyl-4-benzyloxazolidin-2-one". Avoid abbreviations or chemical formulas.
-
An accurate estimation of the concentration and total volume/mass.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep waste containers tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers. Secondary containment (placing the waste container inside a larger, chemically resistant tub) is highly recommended to contain potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if it has been in accumulation for an extended period (typically not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal contractor for pickup and final disposal, which is typically accomplished via incineration at a permitted facility.[6] Always follow your institution's specific procedures for requesting a waste pickup.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent dust generation. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent pad to contain the spread.[3]
-
Collect and Containerize: Place the absorbed material and any contaminated cleaning supplies into a hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
In-Lab Waste Neutralization (Not Recommended)
While chemical neutralization can be a component of green chemistry, attempting to hydrolyze the N-acyl bond of (R)-3-Acetyl-4-benzyloxazolidin-2-one with a strong base (e.g., NaOH) as a routine disposal method is not recommended without specific, validated protocols and risk assessment. The potential for generating aerosols, exothermic reactions, and the need to subsequently neutralize the basic solution adds unnecessary complexity and risk compared to direct disposal via a licensed contractor.[7] The primary and safest disposal route remains collection and professional disposal.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of (R)-3-Acetyl-4-benzyloxazolidin-2-one waste.
References
- Fluorochem Ltd. (2024). Safety Data Sheet: (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-4-Benzyl-2-oxazolidinone.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-4-Benzyl-2-oxazolidinone.
- Sigma-Aldrich. (n.d.). (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone 99% Safety Information.
- Acros Organics. (2022). Safety Data Sheet: (S)-4-Benzyl-2-oxazolidinone.
- Sibi, M. P., & Venkatraman, L. (2002). A convenient method for the conversion of N-acyloxazolidinones to hydroxamic acids. Organic Letters, 4(20), 3343–3346.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735929, (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone.
- TCI Chemicals. (2025). Safety Data Sheet: (S)-4-Benzyl-2-oxazolidinone.
- Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery.
- Pharmaceutical Technology. (n.d.). Chemical Incompatibility.
- Rockland Immunochemicals Inc. (n.d.). Neutralization Assay Protocol.
- Incompatibility (Geçimsizlik). (n.d.).
- Reyneke, B., et al. (2020). A bioassay-based protocol for chemical neutralization of human faecal wastes treated by physico-chemical disinfection processes: A case study on benzalkonium chloride. PLoS ONE, 15(7), e0236408.
- An, L., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(10), 5519-5535.
- Creative Biolabs. (n.d.). Neutralization Protocol & Troubleshooting.
- S, S., & Singh, D. K. (2000). Environmental fate and toxicology of chlorothalonil. Toxicology and Environmental Chemistry, 75(1-2), 1-20.
- CymitQuimica. (n.d.). CAS 102029-44-7: (R)-4-Benzyl-2-oxazolidinone.
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
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A Senior Application Scientist's Guide to Personal Protective Equipment for (R)-3-Acetyl-4-benzyloxazolidin-2-one
As a cornerstone of modern asymmetric synthesis, (R)-3-Acetyl-4-benzyloxazolidin-2-one, a derivative of Evans auxiliaries, enables chemists to achieve high levels of stereocontrol in reactions like aldol additions and alkylations.[1][2][3] While its utility is unquestionable, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of rigorous personal protective equipment (PPE) protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this valuable chiral auxiliary with confidence and safety.
Hazard Identification: The "Why" Behind the PPE
Understanding the specific risks associated with (R)-3-Acetyl-4-benzyloxazolidin-2-one is fundamental to selecting appropriate PPE. Safety Data Sheets (SDS) classify this compound with the following primary hazards:
| Hazard Classification | GHS Code | Implication for Handling |
| Skin Irritation | H315 | Direct contact can cause skin irritation.[4][5] |
| Serious Eye Irritation | H319 | Can cause significant eye irritation upon contact.[4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation if inhaled.[4] |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[5][6][7] |
These classifications dictate a multi-faceted PPE strategy focused on preventing skin and eye contact, inhalation of the solid powder, and accidental ingestion.
Core Protective Equipment: A Multi-Barrier System
Effective protection is not about a single piece of equipment but about creating a system of overlapping barriers between the researcher and the chemical. This system includes engineering controls (like fume hoods) and, critically, the correct selection and use of PPE.
All manipulations involving (R)-3-Acetyl-4-benzyloxazolidin-2-one as a solid powder—including weighing, transferring, and adding to a reaction vessel—should be performed inside a certified chemical fume hood. This is the primary defense against respiratory exposure.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against fine powders that can become airborne.
-
Best Practice: When handling larger quantities or when there is a heightened risk of splashing (e.g., during reaction workup with solvents), a face shield should be worn in addition to safety goggles.[8]
-
Gloves: Powder-free nitrile gloves are the standard for handling this compound.[9] It is crucial to:
-
Double-Glove: When compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.
-
Inspect and Change Frequently: Gloves should be changed immediately if contaminated, torn, or punctured. For prolonged operations, it is good practice to change outer gloves regularly (e.g., every 30-60 minutes) to prevent permeation.[10]
-
-
Laboratory Coat: A clean, long-sleeved lab coat made of a low-permeability material is essential. It should be fully buttoned to provide maximum coverage. Cloth lab coats are not recommended as they can absorb chemicals.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
When used within a fume hood, additional respiratory protection is typically not required.[7] However, in the event of a large spill or if engineering controls fail, a NIOSH-approved N95 dust mask or a respirator with a P100 filter should be available for emergency use.
Operational Plan: Integrating Safety into Your Workflow
A robust safety plan is procedural. The following workflow illustrates the integration of PPE at each stage of a typical experiment involving (R)-3-Acetyl-4-benzyloxazolidin-2-one.
Caption: Workflow for Safe Handling and PPE Use.
Disposal Plan: A Critical Final Step
Proper disposal is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) and any materials contaminated with (R)-3-Acetyl-4-benzyloxazolidin-2-one should be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Chemical Waste: Unused compound and reaction mixtures should be disposed of as hazardous chemical waste.[8] Do not empty into drains.[6][8] Always follow your institution's specific guidelines for chemical waste disposal.[6]
By integrating this expert-driven PPE strategy and operational plan into your daily laboratory practices, you can confidently leverage the synthetic power of (R)-3-Acetyl-4-benzyloxazolidin-2-one while upholding the highest standards of safety and scientific integrity.
References
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Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
